Biotin-PEG2-C2-iodoacetamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGLKVINXNMNJX-ZQIUZPCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG2-C2-iodoacetamide: A Versatile Tool for Cysteine-Specific Biotinylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG2-C2-iodoacetamide, a sulfhydryl-reactive biotinylation reagent. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their experimental workflows. This guide details its chemical and physical properties, provides in-depth experimental protocols for protein biotinylation and purification, and illustrates key processes through diagrams.
Core Concepts: Understanding this compound
This compound is a chemical probe that consists of three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer arm, and a reactive iodoacetamide (B48618) group.[1] This strategic design makes it a powerful tool for selectively labeling biomolecules.
-
Biotin: This vitamin (B7) exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is widely exploited in molecular biology for the detection, purification, and immobilization of biotinylated molecules.
-
PEG Spacer Arm (PEG2): The short polyethylene glycol linker enhances the water solubility of the entire molecule.[2] It also acts as a flexible spacer, minimizing steric hindrance between the biotin and the target molecule, which can improve the accessibility of the biotin for binding to avidin or streptavidin.[2]
-
Iodoacetamide Group: This reactive group specifically targets sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.[1][2] The reaction forms a stable thioether bond, ensuring a permanent label on the target protein.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₁IN₄O₅S | [3][4][5] |
| Molecular Weight | ~542.43 g/mol | [3][4][6] |
| CAS Number | 292843-75-5 | [2][4][6] |
| Appearance | White to light yellow solid | [6] |
| Purity | >98% | [4][6] |
| Solubility | Soluble in water (may require warming), DMF, and DMSO. | [6][7] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [2][6][8] |
| Reactive Group | Iodoacetamide | [2] |
| Target | Sulfhydryl groups (cysteine residues) | [2] |
| Optimal Reaction pH | 7.5 - 8.5 | [2] |
Key Applications
The primary application of this compound is the specific biotinylation of proteins at cysteine residues. This enables a wide range of downstream applications, including:
-
Protein Detection: Biotinylated proteins can be easily detected on Western blots or in ELISA assays using streptavidin conjugated to enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP).
-
Protein Purification: The high affinity of the biotin-streptavidin interaction allows for the efficient capture and purification of biotinylated proteins from complex mixtures using streptavidin-coated beads or columns.
-
Protein-Protein Interaction Studies: Biotinylation can be used to label a "bait" protein to pull down its interacting partners from a cell lysate.
-
Cellular Localization: Biotinylated proteins can be visualized in cells using fluorescently labeled streptavidin.
-
PROTAC Development: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[5][6][8]
Mandatory Visualizations
To facilitate a deeper understanding of the processes involving this compound, the following diagrams have been generated.
Caption: A diagram illustrating the key functional components of the this compound molecule.
Caption: A flowchart outlining the key steps in the experimental workflow for labeling proteins with this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the biotinylation of a protein with free cysteine residues and the subsequent purification of the labeled protein.
Protocol 1: Biotinylation of a Cysteine-Containing Protein
This protocol outlines the steps for labeling a protein with available sulfhydryl groups.
Materials:
-
Protein of interest (in a thiol-free buffer, e.g., PBS or Tris-HCl at pH 7.5-8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: DTT or β-mercaptoethanol
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5) at a concentration of 1-5 mg/mL. Ensure the buffer is free of thiols.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the iodoacetamide reagent, as it will compete for the labeling reaction. This can be achieved through a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Biotinylation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically for each specific protein.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM. This will react with any excess iodoacetamide reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and the quenching reagent by either dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Protocol 2: Purification of Biotinylated Protein using Streptavidin Agarose (B213101)
This protocol describes the capture and elution of a biotinylated protein using streptavidin-coated agarose beads.
Materials:
-
Biotinylated protein sample (from Protocol 1)
-
Streptavidin agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5; or a buffer containing a high concentration of free biotin, such as 2-10 mM biotin in PBS)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin agarose beads in the slurry.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Wash the beads two to three times with an excess of Binding/Wash Buffer. Centrifuge the beads at a low speed (e.g., 1000 x g) for 1-2 minutes between washes and carefully aspirate the supernatant.
-
-
Binding of Biotinylated Protein:
-
Add the biotinylated protein sample to the washed streptavidin agarose beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation to allow for efficient binding.
-
-
Washing:
-
Centrifuge the tube to pellet the beads and remove the supernatant, which contains any unbound proteins.
-
Wash the beads three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Denaturing Elution: Add an appropriate volume of a denaturing elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5) to the beads. Incubate for 5-10 minutes at room temperature. Centrifuge and collect the supernatant containing the eluted protein. This method is harsh and will denature the protein.
-
Competitive Elution: For a non-denaturing elution, add an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM). This will compete with the biotinylated protein for binding to streptavidin. Incubate for 1-2 hours at room temperature with gentle agitation. Centrifuge and collect the supernatant. This method is milder but may be less efficient.
-
Concluding Remarks
This compound is a highly effective and versatile reagent for the specific biotinylation of cysteine residues in proteins and other biomolecules. Its well-defined structure, including a hydrophilic spacer and a specific reactive group, makes it a valuable tool in a wide array of research and development applications. The protocols provided in this guide offer a solid foundation for the successful implementation of this reagent in your experimental workflows. As with any biochemical technique, optimization of reaction conditions may be necessary to achieve the desired labeling efficiency for your specific protein of interest.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuromics.com [neuromics.com]
- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Biotin-PEG2-C2-iodoacetamide: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Biotin-PEG2-C2-iodoacetamide, a versatile bifunctional linker widely utilized in chemical biology, proteomics, and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and key applications, with a focus on experimental protocols and workflow visualizations.
Core Chemical Identity and Structure
This compound is a molecule that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a flexible polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive iodoacetamide (B48618) group for specific covalent linkage to sulfhydryl groups.[1]
The systematic IUPAC name for this compound is 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[2-(2-{2-[(iodoacetyl)amino]ethoxy}ethoxy)ethyl]pentanamide.[2]
Chemical Structure:
Caption: Molecular components of this compound.
Physicochemical and Handling Properties
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 292843-75-5 | [3] |
| Molecular Formula | C18H31IN4O5S | [1][3] |
| Molecular Weight | 542.43 g/mol | [1][3] |
| Purity | Typically >95% | [3] |
| Appearance | White to light yellow solid | |
| Solubility | Soluble in water (with warming), DMSO, and other organic solvents. | |
| Storage | Store at -20°C, protected from light and moisture. | [1] |
Key Applications and Experimental Workflows
This compound is a valuable tool for a range of applications, primarily centered around its ability to specifically label cysteine residues in proteins and other biomolecules.
Cysteine-Specific Biotinylation of Proteins
The iodoacetamide group reacts specifically with the sulfhydryl group of cysteine residues under mild basic conditions (pH 7.5-8.5), forming a stable thioether bond. This specificity allows for the targeted biotinylation of proteins for subsequent detection, purification, or immobilization.
Experimental Workflow for Protein Biotinylation:
Caption: General workflow for cysteine-specific protein biotinylation.
Affinity Purification and Pull-Down Assays
Once a protein of interest is biotinylated, it can be used as "bait" to capture interacting "prey" proteins from a cell lysate. The strong and specific interaction between biotin and streptavidin-coated beads facilitates the isolation of the bait-prey complex.
Experimental Workflow for a Pull-Down Assay:
Caption: Workflow for a biotin-based pull-down assay.
PROTAC (Proteolysis Targeting Chimera) Development
This compound serves as a PEG-based linker in the synthesis of PROTACs.[4][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The iodoacetamide moiety allows for the conjugation of the linker to a ligand that binds the target protein, while the biotin can be used for detection or as a placeholder for an E3 ligase ligand in initial studies.
Signaling Pathway of a PROTAC Molecule:
Caption: The mechanism of action for a PROTAC molecule.
Detailed Experimental Protocols
Protocol for Cysteine-Specific Protein Biotinylation
This protocol is a general guideline and may require optimization based on the specific protein and application.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 50 mM HEPES or Tris, pH 7.5-8.5
-
Quenching Reagent: DTT or 2-mercaptoethanol
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, reduction with a reagent like TCEP may be necessary prior to this step.
-
Reagent Preparation: Immediately before use, dissolve this compound in a suitable solvent (e.g., DMSO or water) to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any unreacted iodoacetamide. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and the quenching reagent by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Verification: Confirm biotinylation using techniques such as a HABA assay, Western blot with streptavidin-HRP, or mass spectrometry.
Protocol for a Biotin-Based Pull-Down Assay
This protocol outlines the steps for capturing protein interaction partners using a biotinylated bait protein.
Materials:
-
Biotinylated "bait" protein
-
Cell lysate containing "prey" proteins
-
Streptavidin-coated agarose (B213101) or magnetic beads
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with Lysis Buffer to remove any preservatives.
-
Bait Immobilization: Incubate the washed beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Pellet the beads and wash them three times with Lysis Buffer to remove any unbound bait protein.
-
Prey Binding: Add the cell lysate to the beads now coated with the bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them three to five times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by:
-
Boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
Incubating the beads with an excess of free biotin to competitively elute the biotinylated bait and its interacting partners.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For identification of unknown interaction partners, mass spectrometry is the preferred method.
Conclusion
This compound is a powerful and versatile reagent for the specific labeling of cysteine residues. Its well-defined structure, favorable physicochemical properties, and reactivity make it an indispensable tool in modern life science research. The experimental protocols and workflows detailed in this guide provide a solid foundation for its successful implementation in a variety of applications, from basic protein characterization to the development of novel therapeutics like PROTACs. As with any experimental procedure, optimization of the provided protocols is encouraged to suit the specific requirements of the research project.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C18H31IN4O5S | CID 11307260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to Iodoacetamide-Based Biotinylation: Mechanism, Application, and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamide-based biotinylation is a widely utilized and powerful technique in life sciences for the specific labeling of proteins and other biomolecules. This method leverages the high reactivity of the iodoacetyl group towards sulfhydryl groups, primarily found on cysteine residues. The covalent attachment of biotin (B1667282), a small vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675), enables the detection, purification, and analysis of labeled molecules. This technical guide provides a comprehensive overview of the mechanism of action of iodoacetamide-based biotinylation, detailed experimental protocols, quantitative data on reaction parameters, and visualizations of common workflows.
Core Mechanism of Action
The fundamental principle of iodoacetamide-based biotinylation lies in a nucleophilic substitution reaction (S_N2) between the iodoacetamide (B48618) moiety and the thiol group (-SH) of a cysteine residue.[1] The sulfur atom of the deprotonated thiol (thiolate anion) acts as the nucleophile, attacking the carbon atom bearing the iodine. This results in the displacement of the iodide leaving group and the formation of a stable, covalent thioether bond between the biotinylating reagent and the cysteine residue.[2]
The reaction is highly dependent on the pH of the solution. The pKa of a typical cysteine thiol group is around 8.3-8.5. For the reaction to proceed efficiently, the thiol group needs to be in its deprotonated, nucleophilic thiolate form. Therefore, the reaction is typically carried out at a pH between 7.5 and 8.5.[3] At this pH, a sufficient concentration of the thiolate anion is present to drive the reaction forward.
Reaction Scheme:
Protein-SH + I-CH₂-CONH-Biotin → Protein-S-CH₂-CONH-Biotin + HI
Data Presentation: Quantitative Parameters
The efficiency and specificity of iodoacetamide-based biotinylation are influenced by several factors, including pH, temperature, and the concentration of reactants. The following tables summarize key quantitative data related to this process.
| Parameter | Optimal Range/Value | Remarks | Reference(s) |
| pH | 7.5 - 8.5 | Balances sufficient thiolate concentration with minimizing side reactions. | [3] |
| Temperature | Room Temperature (20-25°C) | Provides a reasonable reaction rate without promoting significant side reactions. Higher temperatures can increase reaction rates but may also increase non-specific modifications. | [1] |
| Iodoacetamide:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the biotinylating reagent is typically used to ensure complete labeling of available sulfhydryl groups. | [4] |
| Reaction Time | 30 minutes - 2 hours | Incubation time is dependent on the specific protein and reaction conditions. | [1][5] |
| Table 1: Optimal Reaction Conditions for Iodoacetamide-Based Biotinylation. This table outlines the generally recommended conditions for achieving efficient and specific biotinylation of cysteine residues. |
| Amino Acid Residue | Relative Reactivity | Conditions Favoring Reaction | Reference(s) |
| Cysteine (-SH) | High | pH 7.5 - 8.5 | [3] |
| Methionine (-S-CH₃) | Moderate | Can be alkylated, especially with iodine-containing reagents. | [6][7][8][9] |
| Histidine (Imidazole) | Low | pH > 6.0 | [1][6][10] |
| Lysine (-NH₂) | Low | pH > 8.5 | [1][6][10] |
| N-terminus (-NH₂) | Low | pH > 8.5 | [1][10] |
| Table 2: Relative Reactivity and Side Reactions of Iodoacetamide. This table summarizes the primary target of iodoacetamide and potential off-target modifications on other amino acid residues. While cysteine is the most reactive, side reactions can occur, particularly at higher pH values or with a large excess of the reagent. |
Experimental Protocols
Protocol 1: In-Solution Protein Reduction and Biotinylation for Mass Spectrometry
This protocol describes the standard procedure for reducing disulfide bonds in a protein sample and subsequently alkylating the free thiols with an iodoacetamide-biotin conjugate.
Materials:
-
Protein sample (in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide-biotin conjugate
-
Urea (B33335) (optional, for denaturation)
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Ammonium (B1175870) bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in a buffer containing a denaturant like 8 M urea, if necessary, to expose buried cysteine residues.
-
Add a reducing agent, such as DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation with Iodoacetamide-Biotin:
-
Cool the sample to room temperature.
-
Add the iodoacetamide-biotin conjugate to a final concentration of 20-50 mM. To minimize non-specific reactions, perform this step in the dark.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as DTT to a final concentration of 20 mM or L-cysteine, to react with the excess iodoacetamide-biotin.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Acidify the reaction with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
The sample is now ready for desalting and subsequent LC-MS/MS analysis.[11][12]
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation. HABA binds to avidin, producing a colored complex with an absorbance maximum at 500 nm. Biotin displaces HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[13][14]
Materials:
-
Biotinylated protein sample (with excess, unreacted biotin removed via dialysis or gel filtration)
-
HABA/Avidin pre-mixed solution or individual components
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well plate
Procedure:
-
Prepare HABA/Avidin Solution: If not using a pre-mixed solution, prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS).
-
Measure Baseline Absorbance:
-
Add a defined volume of the HABA/Avidin solution to a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A₅₀₀_HABA/Avidin).
-
-
Add Biotinylated Sample:
-
Add a known volume of your biotinylated protein sample to the HABA/Avidin solution.
-
Mix well and incubate for 5-10 minutes at room temperature.
-
-
Measure Final Absorbance:
-
Measure the absorbance of the sample at 500 nm (A₅₀₀_sample).
-
-
Calculate Biotin Concentration:
-
The change in absorbance (ΔA₅₀₀) is proportional to the amount of biotin in your sample.
-
ΔA₅₀₀ = A₅₀₀_HABA/Avidin - A₅₀₀_sample
-
The concentration of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[13]
-
Moles of Biotin = ΔA₅₀₀ / ε
-
Data for HABA Assay Calculation:
| Parameter | Value | Unit |
| Molar Extinction Coefficient (ε) of HABA/Avidin at 500 nm | 34,000 | M⁻¹cm⁻¹ |
| Pathlength (b) for standard cuvette | 1 | cm |
| Table 3: Constants for HABA Assay Calculation. This table provides the necessary constants for calculating the concentration of biotin from the change in absorbance at 500 nm. |
Mandatory Visualizations
Caption: Proteomics workflow using iodoacetamide-based biotinylation.
Caption: Proximity labeling workflow utilizing biotinylation.[15][16][17][18]
Conclusion
Iodoacetamide-based biotinylation remains a cornerstone technique for the specific labeling of cysteine residues in proteins and other biomolecules. A thorough understanding of its mechanism, including optimal reaction conditions and potential side reactions, is crucial for its successful application. The protocols and quantitative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their studies, from basic research to the development of novel therapeutics. The ability to specifically tag and subsequently detect or isolate proteins is invaluable for elucidating protein function, interactions, and localization within complex biological systems.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-the-shelf proximity biotinylation for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. interchim.fr [interchim.fr]
- 15. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to Cysteine-Specific Labeling with Biotin-PEG2-C2-Iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG2-C2-iodoacetamide, a key reagent for the selective labeling of cysteine residues in proteins and other biomolecules. We will delve into its chemical properties, mechanism of action, and provide detailed protocols for its application in various research contexts, with a focus on quantitative data and experimental workflows.
Introduction to this compound
This compound is a versatile bioconjugation reagent designed for the specific attachment of a biotin (B1667282) molecule to free sulfhydryl groups (-SH) of cysteine residues.[1][2] This reagent is comprised of three key functional components:
-
An iodoacetamide (B48618) group: This reactive group specifically targets and forms a stable covalent thioether bond with the sulfhydryl group of cysteine residues.[3]
-
A polyethylene (B3416737) glycol (PEG) spacer (PEG2): The short, hydrophilic PEG2 linker enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, thereby improving the efficiency of the labeling reaction and the subsequent binding of the biotin tag to avidin (B1170675) or streptavidin.[1]
-
A biotin moiety: This high-affinity ligand binds with exceptional specificity to avidin and streptavidin, enabling the detection, purification, and immobilization of the labeled biomolecule.
The strategic combination of these components makes this compound a powerful tool in a wide range of applications, including proteomics, drug discovery, and diagnostics. It is particularly valuable for studying protein interactions, identifying and quantifying cysteine modifications, and in the development of PROTACs (Proteolysis Targeting Chimeras).[4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.
| Property | Value |
| Molecular Formula | C₁₈H₃₁IN₄O₅S |
| Molecular Weight | 542.43 g/mol |
| CAS Number | 292843-75-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous buffers, DMSO, DMF |
| Storage | Store at -20°C, protected from light and moisture. |
Mechanism of Cysteine-Specific Labeling
The labeling reaction of this compound with cysteine is a bimolecular nucleophilic substitution (S_N2) reaction. The deprotonated thiol group (thiolate anion, -S⁻) of the cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon atom of the iodoacetamide group. This results in the displacement of the iodide ion and the formation of a stable thioether linkage.[5]
The rate of this reaction is highly dependent on the pH of the reaction buffer. The pKa of the cysteine thiol group is typically around 8.3-8.6, meaning that at a pH above this value, the deprotonated, more reactive thiolate form is favored.[6] Therefore, the labeling reaction is most efficient under slightly alkaline conditions.
Quantitative Data on Labeling Reaction
For optimal experimental design, it is essential to consider the quantitative aspects of the labeling reaction, including efficiency, kinetics, and specificity.
Reaction Conditions and Labeling Efficiency
The efficiency of cysteine labeling with iodoacetamide-based reagents is influenced by several factors.
| Parameter | Optimal Range/Value | Notes |
| pH | 7.5 - 8.5 | At this pH, a significant portion of cysteine thiols are in the more reactive thiolate form.[2][7] |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase the rate of reaction but may also lead to increased off-target reactions and protein denaturation.[8] |
| Reagent Concentration | 5-20 mM | The optimal concentration depends on the protein concentration and the number of available cysteine residues.[8] |
| Reaction Time | 30 - 60 minutes | Incubation time should be optimized for the specific protein and reaction conditions.[8][9] |
| Reducing Agent | DTT or TCEP (pretreatment) | To ensure cysteines are in their reduced, reactive state, a pretreatment with a reducing agent is often necessary. |
Note: This data is based on general iodoacetamide chemistry. Specific efficiency for this compound may vary.
Reaction Kinetics
The reaction of iodoacetamide with cysteine is significantly faster than with iodoacetic acid. One study reported that the apparent rate constant for the alkylation of thioredoxin with iodoacetamide at pH 7.2 was approximately 20-fold higher than with iodoacetate.[6][10]
Specificity and Off-Target Reactions
While iodoacetamide is highly specific for cysteine residues, off-target reactions can occur, particularly under non-optimal conditions.
| Amino Acid | Potential for Off-Target Reaction | Conditions Favoring Off-Target Reaction |
| Methionine | Moderate | Can be alkylated, especially at lower pH.[11][12][13] |
| Histidine | Low | Can react at higher pH values.[5][14] |
| Lysine | Low | Can react at higher pH values.[5][14] |
| Aspartic Acid | Very Low | Can react under certain conditions.[14] |
| Glutamic Acid | Very Low | Can react under certain conditions.[14] |
| N-terminus | Low | The free amino group can be alkylated.[14] |
To minimize off-target reactions, it is recommended to use the lowest effective concentration of the labeling reagent and to carefully control the pH and temperature of the reaction.
Detailed Experimental Protocols
This section provides a detailed protocol for the biotinylation of a protein with this compound, followed by purification using streptavidin-coated magnetic beads.
Protein Preparation and Reduction
-
Prepare Protein Sample: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Reduction (if necessary): If the protein contains disulfide bonds, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1-5 mM. Incubate at 37°C for 30-60 minutes.
-
Remove Reducing Agent: Remove the excess reducing agent using a desalting column or dialysis against the labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
Biotinylation Reaction
-
Prepare Labeling Reagent Stock: Dissolve this compound in DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add the this compound stock solution to the reduced protein sample to a final concentration of 1-2 mM. The molar ratio of labeling reagent to protein should be optimized, but a 10- to 20-fold molar excess over the number of cysteine residues is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
Quench Reaction: Stop the reaction by adding a quenching reagent such as DTT or L-cysteine to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
Purification of Biotinylated Protein
-
Prepare Streptavidin Beads: Resuspend streptavidin-coated magnetic beads and wash them two to three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20).
-
Binding: Add the quenched labeling reaction mixture to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Washing: Place the tube on a magnetic stand to pellet the beads. Remove the supernatant and wash the beads three to five times with the binding/wash buffer to remove unbound protein and excess reagents.
-
Elution: Elute the biotinylated protein from the beads using an appropriate elution buffer. Common methods include:
-
Competitive Elution: Incubate the beads with a high concentration of free biotin (e.g., 2-10 mM) in a suitable buffer.
-
Denaturing Elution: Boil the beads in SDS-PAGE sample buffer to release the protein for analysis by western blot.
-
Experimental Workflow Visualization
The following diagram illustrates a typical chemoproteomics workflow for the identification of reactive cysteine residues using an iodoacetamide-based probe followed by biotinylation and enrichment.
Conclusion
This compound is a highly effective and versatile reagent for the specific labeling of cysteine residues. Its well-defined chemical properties, predictable reaction mechanism, and the high affinity of the biotin tag make it an invaluable tool for researchers in a variety of fields. By carefully controlling the experimental conditions, particularly pH and temperature, researchers can achieve high labeling efficiency and specificity. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of this compound in your research endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of the PEG2 Spacer in Biotinylation Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, nucleic acids, and antibodies, is a cornerstone technique in modern life sciences. The extraordinary affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10-15 M) forms the basis for numerous applications in detection, purification, and labeling.[1] The efficacy of these applications, however, can be significantly influenced by the accessibility of the biotin moiety to its binding partners. This is where spacer arms, particularly polyethylene (B3416737) glycol (PEG) spacers, play a critical role. This technical guide provides a comprehensive overview of the function and advantages of the PEG2 spacer in biotinylation reagents.
A PEG spacer is a flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units that links the biotin molecule to a reactive group for conjugation.[2] The PEG2 spacer, specifically, consists of two ethylene glycol units. The inclusion of this short PEG spacer confers several advantageous properties to the biotinylation reagent and the resulting biotinylated molecule, including enhanced solubility, reduced steric hindrance, and minimized immunogenicity.[2]
Core Concepts: The Functional Advantages of the PEG2 Spacer
The integration of a PEG2 spacer into biotinylation reagents addresses several challenges associated with direct biotin conjugation, thereby enhancing the performance and reliability of downstream applications.
Enhanced Solubility
One of the primary benefits of the PEG2 spacer is its hydrophilic nature, which increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule.[3] Many biotinylation reagents without a PEG spacer are not readily soluble in aqueous buffers and must first be dissolved in organic solvents like DMSO or DMF. The PEG2 spacer can improve the aqueous solubility of the conjugate, which is particularly beneficial when working with proteins that are prone to aggregation in the presence of organic solvents.[4]
Reduction of Steric Hindrance
The relatively small size of the biotin molecule can lead to steric hindrance when it is directly conjugated to a large biomolecule. This can impede the binding of the bulky avidin or streptavidin tetramer to the biotin. The PEG2 spacer acts as a flexible arm that extends the biotin molecule away from the surface of the labeled protein, thereby improving its accessibility for binding to avidin or streptavidin.[2][5] This can lead to a stronger signal in detection assays and more efficient capture in purification protocols.
Minimized Immunogenicity
PEGylation, the process of attaching PEG chains to molecules, is a well-established method for reducing the immunogenicity of therapeutic proteins and other biomolecules.[6] While the short PEG2 spacer may not provide the same level of "stealth" effect as longer PEG chains, it can contribute to a reduction in the immunogenic potential of the biotinylated molecule compared to non-PEGylated counterparts.[7] This is an important consideration in in vivo applications or when generating antibodies against biotinylated targets.
Quantitative Data Summary
While the qualitative benefits of PEG spacers are well-documented, direct quantitative comparisons for the PEG2 spacer specifically are not always readily available in the literature. The following tables summarize the available information and highlight the expected improvements conferred by the PEG2 spacer.
Table 1: Physical and Chemical Properties of Biotinylation Reagents
| Property | NHS-Biotin | NHS-PEG2-Biotin | Source |
| Solubility in Aqueous Buffers | Low (Requires pre-dissolving in organic solvent) | Higher (Improved water solubility) | |
| Solubility in Organic Solvents (DMSO, DMF) | Soluble | Soluble | |
| Spacer Arm Length | ~13.5 Å | ~20.4 Å | - |
| Molecular Weight | 341.38 g/mol | 429.47 g/mol | - |
Table 2: Functional Properties in Biotin-Avidin/Streptavidin Interactions
| Property | Without PEG Spacer | With PEG2 Spacer | Source |
| Binding Affinity (to Avidin/Streptavidin) | High (Kd ≈ 10-15 M for free biotin) | High (Expected to be similar or slightly improved due to reduced steric hindrance) | [1] |
| Steric Hindrance | Potentially significant, depending on the conjugation site | Reduced | [2][5] |
| Immunogenicity | Higher potential for immunogenic response | Reduced potential for immunogenic response | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments involving biotinylation with PEG2 spacers are provided below.
Protocol 1: Protein Biotinylation using NHS-PEG2-Biotin
This protocol describes the labeling of a protein with NHS-PEG2-Biotin, which reacts with primary amines (-NH2) on lysine (B10760008) residues and the N-terminus of the protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG2-Biotin
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG2-Biotin in DMSO or DMF to a concentration of 10 mM.
-
Calculation of Reagent Volume: Determine the volume of the 10 mM NHS-PEG2-Biotin solution needed to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point for antibodies at 1-10 mg/mL.
-
Biotinylation Reaction: Add the calculated volume of the NHS-PEG2-Biotin solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by buffer exchange using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).
-
Quantification of Biotin Incorporation (Optional): Determine the degree of biotinylation using the HABA assay (see Protocol 4).
Protocol 2: Streptavidin Pull-Down Assay
This protocol outlines the use of a biotin-PEG2-labeled "bait" protein to capture its interacting "prey" protein from a cell lysate.[5]
Materials:
-
Biotin-PEG2-labeled bait protein
-
Cell lysate containing the prey protein
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing free biotin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5, if using acidic elution)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
Bait Protein Immobilization: Incubate the biotin-PEG2-labeled bait protein with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
-
Prey Protein Capture: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the prey protein to bind to the immobilized bait protein.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specific binding proteins.
-
Elution: Elute the captured prey protein from the beads using the chosen Elution Buffer. If using an acidic elution buffer, immediately neutralize the eluate with Neutralization Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody specific to the prey protein.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA using a biotin-PEG2-labeled detection antibody.[7]
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen-containing sample
-
Biotin-PEG2-labeled detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add the antigen-containing samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add the biotin-PEG2-labeled detection antibody to each well and incubate for 1 hour at room temperature.[7]
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add TMB substrate to each well and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Protocol 4: HABA Assay for Biotin Quantification
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin incorporated into a protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer or microplate reader
-
Cuvettes or microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin complex.
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: Measure the absorbance at 500 nm again. The absorbance will decrease as the biotin in the sample displaces the HABA from the avidin.
-
Calculate Molar Ratio: Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex, along with the concentration and molecular weight of the protein.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of PEG2-biotinylation reagents.
Caption: Reduction of steric hindrance by a PEG2 spacer.
Caption: Experimental workflow for protein biotinylation.
Caption: Detection of a target protein in a signaling pathway.
Conclusion
The inclusion of a PEG2 spacer in biotinylation reagents offers significant advantages for a wide range of biological assays. By enhancing solubility, reducing steric hindrance, and minimizing immunogenicity, the PEG2 spacer improves the reliability and performance of techniques such as ELISA, Western blotting, and pull-down assays. For researchers, scientists, and drug development professionals, understanding the role of this seemingly small component is crucial for optimizing experimental design and achieving robust, reproducible results. The selection of a biotinylation reagent with a PEG2 spacer is a strategic choice that can lead to higher quality data and more successful outcomes in the laboratory.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. nanocs.net [nanocs.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking the Cysteinome: A Technical Guide to Biotin-PEG2-C2-Iodoacetamide in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of proteomics, the study of the "cysteinome"—the complete set of cysteine residues in a proteome—offers a unique window into protein function, structure, and regulation. Cysteine, with its reactive thiol group, is a key player in catalysis, metal coordination, and the formation of structural disulfide bonds. Furthermore, the thiol group is susceptible to a variety of post-translational modifications (PTMs) that can modulate protein activity. Biotin-PEG2-C2-iodoacetamide has emerged as a powerful chemoproteomic tool for the selective labeling and enrichment of cysteine-containing proteins and peptides, enabling their identification and quantification by mass spectrometry.
This technical guide provides an in-depth overview of the applications of this compound in proteomics. It details the underlying chemistry, experimental workflows, and data analysis considerations for researchers leveraging this versatile reagent to explore the cysteinome.
Chemical Properties and Reactivity
This compound is a sulfhydryl-reactive biotinylation reagent. Its structure consists of three key components:
-
Biotin: A high-affinity ligand for streptavidin, enabling the efficient enrichment of labeled molecules.
-
PEG2 Spacer Arm: A short polyethylene (B3416737) glycol linker that enhances the solubility of the reagent and reduces steric hindrance, improving its accessibility to cysteine residues within complex protein structures.[1]
-
Iodoacetamide (B48618) Group: An electrophilic warhead that specifically reacts with the nucleophilic thiol group of cysteine residues via an S-alkylation reaction, forming a stable thioether bond.[1]
The iodoacetamide moiety is highly selective for cysteine residues under typical experimental conditions (pH 7.5-8.5). This specificity is crucial for targeted proteomics studies, as it allows for the selective isolation of cysteine-containing peptides from a complex mixture of tryptic peptides.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁IN₄O₅S | [2] |
| Molecular Weight | 542.43 g/mol | [2] |
| CAS Number | 292843-75-5 | [1] |
| Reactive Group | Iodoacetamide | [1] |
| Target Residue | Cysteine (thiol group) | [1] |
Core Applications in Proteomics
The primary application of this compound in proteomics is the selective labeling and subsequent enrichment of cysteine-containing proteins and peptides. This enables several key experimental strategies:
-
Global Profiling of the Cysteinome: Researchers can identify a significant portion of the cysteine-containing proteins expressed in a cell or tissue.
-
Quantitative Cysteine Reactivity Profiling: By using isotopic labeling strategies in conjunction with this compound, the reactivity of individual cysteine residues can be quantified across different cellular states. This can reveal changes in protein conformation, ligand binding, or oxidative stress.
-
Identification of Drug Targets: In a competitive profiling approach, pre-treatment of a proteome with a cysteine-reactive compound or drug candidate will prevent the labeling of its target cysteines by this compound. This allows for the identification of the specific protein targets of the compound.
-
Analysis of Cysteine Post-Translational Modifications: This reagent can be used in "biotin switch" assays to identify proteins with specific PTMs on cysteine residues, such as S-nitrosylation.
Experimental Protocols
Protocol 1: Labeling of Cysteine Residues in a Complex Proteome
This protocol outlines the general procedure for labeling cysteine residues in a cell lysate with this compound.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
This compound
-
Quenching solution (e.g., DTT or L-cysteine)
-
Acetone (B3395972) or Trichloroacetic acid (TCA) for protein precipitation
Procedure:
-
Cell Lysis: Lyse cells or tissue in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
(Optional) Reduction: To label all available cysteines, including those in disulfide bonds, reduce the lysate with DTT (final concentration 5-10 mM) or TCEP (final concentration 1-5 mM) for 30-60 minutes at room temperature.
-
Labeling: Add this compound to the lysate to a final concentration of 1-2 mM. Incubate for 1-2 hours at room temperature in the dark. The optimal concentration and incubation time may need to be determined empirically.
-
Quenching: Quench the labeling reaction by adding a molar excess of a thiol-containing reagent such as DTT or L-cysteine.
-
Protein Precipitation: Precipitate the labeled proteins using cold acetone or TCA to remove unreacted labeling reagent and other small molecules.
-
Wash and Resuspend: Wash the protein pellet with cold acetone and resuspend in a buffer suitable for downstream applications (e.g., urea-based buffer for trypsin digestion).
Protocol 2: Enrichment of Biotinylated Peptides using Streptavidin Affinity Chromatography
This protocol describes the enrichment of biotinylated peptides following tryptic digestion of the labeled proteome.
Materials:
-
Labeled and digested protein sample (peptides)
-
Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads)
-
Wash buffers (e.g., high salt buffer, urea (B33335) buffer, and a final wash with a low salt buffer)
-
Elution buffer (e.g., high concentration of free biotin, or a buffer containing a reducing agent if a cleavable linker is used)
Procedure:
-
Bead Equilibration: Wash the streptavidin beads according to the manufacturer's instructions to remove storage buffers.
-
Binding: Incubate the peptide sample with the equilibrated streptavidin beads for 1-2 hours at room temperature with gentle rotation.
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound peptides. This typically involves washes with high salt, urea, and finally a low-salt buffer.
-
Elution: Elute the bound biotinylated peptides from the beads. This can be achieved by:
-
Competitive Elution: Incubating the beads with a high concentration of free biotin.
-
On-Bead Digestion: If proteins were enriched, they can be digested with trypsin directly on the beads.
-
Cleavage of Linker: If a reagent with a cleavable linker was used, the peptides can be released by adding the appropriate cleavage reagent.
-
-
Desalting: Desalt the eluted peptides using a C18 StageTip or a similar method prior to mass spectrometry analysis.
Data Presentation
The following table provides a hypothetical example of quantitative data that could be obtained from a cysteine reactivity profiling experiment using an iodoacetamide-based probe. In this example, the relative abundance of labeled cysteine-containing peptides from a control and a treated sample are compared.
Table 2: Example of Quantitative Cysteine Reactivity Data
| Protein | Peptide Sequence | Cysteine Position | Fold Change (Treated/Control) | p-value |
| Thioredoxin | ...VCP... | 32 | -2.5 | 0.001 |
| GAPDH | ...C... | 152 | 1.2 | 0.34 |
| Peroxiredoxin-2 | ...C... | 51 | -3.1 | <0.001 |
| Actin, cytoplasmic 1 | ...C... | 374 | 0.9 | 0.87 |
This is a representative table. Actual data will vary based on the experiment.
Mandatory Visualizations
Experimental Workflow for Cysteine Reactivity Profiling
Caption: Workflow for Cysteine Reactivity Profiling.
Logic Diagram for Competitive Profiling for Target Identification
Caption: Competitive Profiling for Drug Target ID.
Conclusion
This compound is a cornerstone reagent in the field of chemoproteomics, providing a robust and versatile method for the exploration of the cysteinome. Its high specificity for cysteine residues, coupled with the strong biotin-streptavidin interaction, enables the effective enrichment and subsequent identification and quantification of cysteine-containing proteins and peptides. The experimental workflows and protocols detailed in this guide provide a framework for researchers to design and execute experiments aimed at understanding the critical roles of cysteine residues in health and disease. As mass spectrometry instrumentation and data analysis pipelines continue to advance, the applications of this compound and similar reagents will undoubtedly expand, offering even deeper insights into the dynamic world of the proteome.
References
Biotin-PEG2-C2-Iodoacetamide: An In-Depth Technical Guide for PROTAC Linker Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of the linker—its length, flexibility, and chemical properties—is paramount in dictating the efficacy and selectivity of the PROTAC.
This technical guide focuses on Biotin-PEG2-C2-iodoacetamide, a bifunctional linker designed for the development of covalent PROTACs and for use as a chemical probe in targeted protein degradation studies. Its unique architecture, incorporating a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a cysteine-reactive iodoacetamide (B48618) group, provides researchers with a versatile tool for advancing the field of targeted protein degradation.
Core Concepts of PROTAC Technology
PROTACs are designed to induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, often leading to potent and sustained biological effects.
This compound: A Detailed Profile
This compound is a chemical entity that serves a dual purpose in the realm of PROTAC development. It can be incorporated as a linker in the synthesis of covalent PROTACs, or used as a biotinylated probe to study protein interactions and target engagement.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C18H31IN4O5S |
| Molecular Weight | 542.43 g/mol |
| CAS Number | 292843-75-5 |
| Appearance | White to light-yellow solid |
| Solubility | Soluble in water (with sonication and warming), DMSO |
| Storage | Store at -20°C, protected from light |
Structural Components and Their Functions
-
Biotin Moiety: This vitamin H derivative exhibits an exceptionally high affinity for streptavidin and avidin. This strong and specific interaction is widely exploited in various biochemical assays, including affinity purification, western blotting, and ELISA. In the context of PROTACs, the biotin tag can be used to:
-
Purify the PROTAC molecule during synthesis.
-
Detect the PROTAC in biological samples.
-
Perform pulldown assays to confirm target engagement and identify components of the ternary complex.
-
-
PEG2 Spacer: The short polyethylene glycol (PEG) spacer, consisting of two ethylene (B1197577) glycol units, imparts several beneficial properties. It enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic profile. The flexibility of the PEG spacer can also be crucial for allowing the two ends of the PROTAC to optimally orient and bind to the target protein and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex.
-
C2-Iodoacetamide Group: This functional group is a reactive electrophile that specifically forms a stable thioether bond with the sulfhydryl group of cysteine residues. This reactivity is central to its application in forming covalent PROTACs that irreversibly bind to their target proteins. This covalent engagement can lead to prolonged target inhibition and degradation. The iodoacetamide group is particularly relevant for targeting proteins with a non-catalytic cysteine residue in or near a binding pocket, such as the KRAS G12C mutant.
Experimental Protocols
Synthesis of a Covalent PROTAC using this compound (Representative Protocol)
This protocol describes a general strategy for synthesizing a covalent PROTAC targeting a protein with an accessible cysteine residue. The synthesis involves the conjugation of a target-binding ligand (with a nucleophilic handle) and an E3 ligase ligand to the this compound linker.
Materials:
-
Target-binding ligand with a primary or secondary amine (Ligand-NH2)
-
E3 ligase ligand with a carboxylic acid (E3-COOH) (e.g., a derivative of VHL or CRBN ligands)
-
This compound
-
Coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Procedure:
-
Activation of E3 Ligase Ligand: Dissolve the E3 ligase ligand (E3-COOH) in anhydrous DMF. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling to a Diamine Linker: To the activated E3 ligase ligand solution, add a diamine linker (e.g., Boc-NH-(CH2)2-NH2) (1.5 eq) and stir at room temperature overnight.
-
Purification: Purify the product by flash column chromatography on silica gel to obtain the Boc-protected E3-linker conjugate.
-
Boc Deprotection: Dissolve the purified product in a solution of 20% TFA in DCM and stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the deprotected E3-linker-NH2.
-
Coupling to this compound: Dissolve this compound in anhydrous DMF. Add the deprotected E3-linker-NH2 (1.1 eq) and DIPEA (3 eq). Stir the reaction mixture at room temperature overnight.
-
Final Purification: Purify the final PROTAC product by preparative HPLC to obtain the pure this compound-E3 PROTAC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., a KRAS G12C mutant cell line)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and plot the results to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Biotin-Streptavidin Pulldown Assay for Target Engagement
This assay is used to confirm the binding of the biotinylated PROTAC to its target protein in cells.
Materials:
-
Cells treated with the biotinylated PROTAC
-
Lysis buffer
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot supplies (as listed above)
Procedure:
-
Cell Lysis: Lyse the cells treated with the biotinylated PROTAC as described above.
-
Streptavidin Pulldown:
-
Incubate the cell lysates with streptavidin-conjugated magnetic beads for 2-4 hours at 4°C with rotation to capture the biotinylated PROTAC and any bound proteins.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the target protein to confirm its presence, indicating successful target engagement by the biotinylated PROTAC.
Signaling Pathway and Experimental Workflow Visualization
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.
solubility and stability of Biotin-PEG2-C2-iodoacetamide
An In-depth Technical Guide to Biotin-PEG2-C2-iodoacetamide: Solubility, Stability, and Application Protocols
Introduction
This compound is a sulfhydryl-reactive biotinylation reagent widely employed by researchers for the specific labeling of cysteine residues in proteins, peptides, and other thiol-containing molecules.[1] Its structure is tripartite, consisting of:
-
A biotin (B1667282) moiety, which provides a high-affinity binding site for avidin (B1170675) and streptavidin, enabling robust detection and purification.
-
A hydrophilic polyethylene glycol (PEG2) spacer arm. This spacer enhances the solubility of the reagent and the resulting conjugate, and it mitigates steric hindrance between the biotin and the target molecule, improving binding efficiency to streptavidin.[1]
-
An iodoacetamide (B48618) reactive group, which specifically targets free sulfhydryl (thiol) groups under optimal pH conditions to form a stable, covalent thioether bond.[2]
This guide provides a comprehensive overview of the solubility, stability, and detailed experimental protocols for the effective use of this compound in scientific research.
Physicochemical and Handling Properties
Proper handling and storage are critical to maintaining the reactivity and integrity of the reagent. The key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₃₁IN₄O₅S[3][4] |
| Molecular Weight | 542.43 g/mol [3][4] |
| CAS Number | 292843-75-5[3][5] |
| Appearance | White to light yellow solid[3][5] |
Solubility
The solubility of this compound is a key factor in the preparation of stock solutions for biotinylation experiments.
| Solvent | Concentration | Conditions |
| Water (H₂O) | 4.17 mg/mL (7.69 mM) | Requires ultrasonication and warming/heating to 60°C for dissolution.[3][6] |
| DMF / DMSO | Not specified | Commonly used to prepare concentrated stock solutions of similar reagents.[7] |
For aqueous stock solutions, it is recommended to filter and sterilize the solution through a 0.22 µm filter before use.[3][6]
Stability and Storage
The stability of the reagent in both solid and solution form is crucial for its performance. The iodoacetyl group is sensitive to moisture and light.[2][8]
| Form | Storage Temperature | Duration | Conditions |
| Solid | 4°C | Not specified | Protect from light.[3] |
| Solid | -20°C | Up to 3 years | Sealed, dry, away from light.[1][5] |
| Stock Solution in Solvent | -80°C | 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[3][5] |
| Stock Solution in Solvent | -20°C | 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[3] |
| Reconstituted in Water | Room Temperature | At least 4 hours | Must be protected from light.[2] |
Critical Stability Considerations:
-
Light Sensitivity: Exposure to light can cause the formation of molecular iodine, which may lead to non-specific reactions with tyrosine residues in proteins.[2] Therefore, all solutions and reaction mixtures should be protected from light by using amber vials or wrapping containers in foil.[2][7]
-
Hydrolysis: The iodoacetamide group is susceptible to hydrolysis, particularly at high pH values. This process inactivates the reagent.[7] Stock solutions should always be prepared fresh before use.[9]
-
Freeze-Thaw Cycles: To prevent degradation, stock solutions should be aliquoted after preparation and stored at -80°C.[3][6]
Reaction Mechanism and Specificity
The iodoacetamide moiety reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution (Sɴ2) reaction. This reaction is highly dependent on pH.
Caption: Reaction of a protein thiol with this compound.
The reaction rate is optimal in the pH range of 7.5 to 8.5.[2][10] This is because the reactive species is the deprotonated thiolate anion (S⁻), which is a stronger nucleophile than the protonated thiol (SH).[11] The pKa of a typical cysteine thiol is around 8.5, so a slightly alkaline pH increases the concentration of the reactive thiolate.[11]
Caption: Logical diagram of pH's effect on thiol reactivity and side reactions.
Specificity and Potential Side Reactions:
-
Primary Target: Cysteine residues (thiols).[1]
-
Side Reactions: While highly specific for thiols at optimal pH, iodoacetamide can react with other nucleophilic amino acid side chains under certain conditions, especially at alkaline pH. These include methionine, histidine, lysine (B10760008) (amines), and tyrosine.[10][11] Giving the reaction sufficient time may also lead to alkylation of N-terminal amino groups and C-terminal carboxyl groups.[10]
Detailed Experimental Protocols
The following is a generalized protocol for the biotinylation of a protein using this compound. Optimization may be required for specific applications.
Caption: Workflow for biotinylating proteins with this compound.
Protein Preparation
The target molecule must have free (reduced) sulfhydryl groups for the reaction to occur.[8]
-
Buffer Selection: Use a buffer free of thiols, such as 50 mM HEPES or PBS, at a pH between 7.5 and 8.5.[2] Including 1-5 mM EDTA is recommended to prevent the metal-catalyzed reoxidation of thiols.[2] Avoid buffers containing primary amines like Tris if there is a risk of cross-reactivity at higher pH.[9]
-
Reduction of Disulfide Bonds (if necessary): If cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Incubate the protein with a reducing agent such as 5 mM Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature.[2][8]
-
Crucially, the reducing agent must be removed before adding the biotinylation reagent, as it will compete for the iodoacetamide. Remove the reducing agent using a desalting column (e.g., Zeba Spin Desalting Columns) or dialysis.[2][8]
-
Reagent Preparation
Prepare the this compound solution immediately before use.
-
Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[8]
-
Dissolve the reagent at 5-10 mg/mL in an appropriate solvent. For an aqueous solution, use water with sonication and warming as needed.[2] Alternatively, a 10-20 mM stock can be prepared in DMF or DMSO.[7]
Biotinylation Reaction
-
Ensure the prepared protein is in the correct reaction buffer at a concentration of approximately 2 mg/mL.[2]
-
Calculate the required amount of biotinylation reagent. A 3- to 10-fold molar excess of the reagent over the concentration of sulfhydryl groups is typically sufficient for efficient labeling.[8] If the thiol content is unknown, a final reagent concentration of ~2 mM can be used as a starting point for a 2 mg/mL protein solution.[2]
-
Add the calculated volume of the biotin reagent stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[2] The reaction mixture must be protected from light throughout the incubation.[2][7]
Purification
After incubation, it is essential to remove any non-reacted, excess biotin reagent to prevent interference in downstream applications.
-
Size-Exclusion Chromatography: Use a desalting column (gel filtration) to efficiently separate the now-biotinylated protein from the small-molecule reagent.[2][8]
-
Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS) using a membrane with a suitable molecular weight cut-off.[2]
The purified biotinylated protein is now ready for use in downstream applications such as affinity purification, Western blotting, or ELISA.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. sartorius.com [sartorius.com]
- 10. researchgate.net [researchgate.net]
- 11. sfrbm.org [sfrbm.org]
Technical Guide: Biotin-PEG2-C2-iodoacetamide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Biotin-PEG2-C2-iodoacetamide, a versatile reagent for bioconjugation, particularly in the fields of proteomics and drug discovery. This document details its suppliers, key technical data, experimental protocols for protein labeling, and its application in Proteolysis Targeting Chimeras (PROTACs).
Supplier and Catalog Information
This compound is available from several reputable suppliers, ensuring accessibility for researchers worldwide.
| Supplier | Catalog Number |
| TargetMol | T17565[1][2] |
| MedChem Express | HY-140941[3] |
| Immunomart | T17565 |
Technical Data Summary
Key quantitative data for this compound are summarized below for easy reference and comparison.
| Property | Value |
| CAS Number | 292843-75-5[1][2][3] |
| Molecular Formula | C18H31IN4O5S[3] |
| Molecular Weight | 542.43 g/mol [3] |
| Purity | >98% (varies by supplier, e.g., 98.23% from MedChem Express, 99.85% from Immunomart)[2][3] |
| Appearance | Solid |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1] |
Core Applications and Signaling Pathways
This compound is a key reagent in two significant areas of research: as a linker in the synthesis of PROTACs and for the specific biotinylation of proteins and other molecules.
PROTAC Signaling Pathway
This compound serves as a PEG-based linker in the construction of PROTACs.[1][2][3][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The diagram below illustrates this mechanism.
Caption: The PROTAC mechanism of targeted protein degradation.
Protein Biotinylation
The iodoacetamide (B48618) group of this compound reacts specifically with sulfhydryl groups (-SH) on cysteine residues within proteins, forming a stable thioether bond. This specificity allows for the precise biotinylation of proteins for various downstream applications such as purification, detection, and interaction studies.
Experimental Protocols
The following is a detailed protocol for the biotinylation of a protein using this compound. This protocol is adapted from standard procedures for thiol-reactive biotinylation reagents.
Materials
-
This compound
-
Protein of interest containing cysteine residues
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, pH 7.2-7.5
-
Reducing agent (optional, for reducing disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing for removal of excess reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve the biotinylation reagent
Experimental Workflow
The general workflow for protein biotinylation is depicted below.
Caption: General workflow for protein biotinylation.
Detailed Procedure
-
Preparation of Biotinylation Reagent: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
Preparation of Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of DTT or TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Quenching: Stop the reaction by adding a quenching buffer containing a thiol, such as 2-mercaptoethanol (B42355) or DTT, to a final concentration of 10-20 mM. Alternatively, add Tris-HCl to quench unreacted iodoacetamide. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.
-
Storage: Store the purified biotinylated protein at -20°C or -80°C for long-term use.
This guide provides a foundational understanding of this compound and its applications. Researchers are encouraged to optimize protocols for their specific proteins and experimental systems.
References
An In-depth Technical Guide to the Safety and Handling of Iodoacetamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, potential hazards, and experimental applications of iodoacetamide (B48618). The information is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and utilize this compound effectively in a research and development setting.
Chemical and Physical Properties
Iodoacetamide is an organic compound with the chemical formula ICH₂CONH₂.[1] It is a white crystalline solid that may turn yellow upon standing due to the release of iodine.[2] It is commonly used as an alkylating agent in biochemistry and molecular biology, particularly for the modification of cysteine residues in proteins.[1][3]
Mechanism of Action
Iodoacetamide is an irreversible inhibitor of enzymes that contain a cysteine residue at their active site, most notably cysteine peptidases.[1][3][4] The mechanism of inhibition involves the alkylation of the thiol group (-SH) of the cysteine residue by the iodoacetamide molecule. This forms a stable thioether bond, which covalently modifies the cysteine and prevents it from participating in its normal biological functions, such as the formation of disulfide bonds.[1][5] While highly reactive with cysteine, under conditions of excess or at non-buffered pH, iodoacetamide can also alkylate other amino acid residues including lysine, methionine, histidine, aspartate, and glutamate.[6]
Figure 1: Alkylation of a cysteine residue by iodoacetamide.
Safety and Hazard Information
Iodoacetamide is classified as a hazardous substance and requires careful handling to avoid exposure.[2] It is toxic if swallowed, an irritant to the eyes, respiratory system, and skin, and may cause sensitization by inhalation and skin contact.[2][7]
Toxicological Data
The following table summarizes the available acute toxicity data for iodoacetamide.
| Route of Administration | Test Species | LD50 Value | Reference(s) |
| Oral | Mouse | 74 mg/kg | [2][7] |
| Intraperitoneal | Mouse | 50 mg/kg | [2][7] |
Personal Protective Equipment (PPE)
When handling iodoacetamide, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are required.[7] Contact lenses should not be worn as they can absorb and concentrate irritants.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., PVC, rubber) are essential.[2] Gloves should be inspected before use and disposed of properly after handling.[7]
-
Skin Protection: A lab coat or a chemical-resistant suit should be worn to prevent skin contact.[2][7] Safety footwear is also recommended.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] If there is a risk of airborne dust, a NIOSH-approved respirator should be used.[7]
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust.[2] Do not eat, drink, or smoke in areas where iodoacetamide is handled.[8] Wash hands thoroughly with soap and water after handling.[2][7]
-
Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[7] Protect from light and moisture.[9] Iodoacetamide is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Ingestion | If swallowed, immediately call a poison center or doctor.[7][8] Do not induce vomiting.[10] If the person is conscious, rinse their mouth with water.[9] | |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9] | |
| Skin Contact | Immediately remove all contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2][9] | |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11] |
Accidental Release
-
Minor Spills: Remove all ignition sources.[2] Wear appropriate PPE.[2] Use dry clean-up procedures to avoid generating dust.[2] Collect the spilled material in a labeled container for disposal.[2]
-
Major Spills: Evacuate the area and move upwind.[2] Alert emergency responders.[2] Wear full-body protective clothing and a self-contained breathing apparatus.[2] Contain the spill and prevent it from entering drains or waterways.[2]
Disposal Considerations
All waste containing iodoacetamide must be handled as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.[7] Contaminated packaging should also be treated as hazardous waste.[7]
Experimental Protocols
Iodoacetamide is a key reagent in proteomics for the alkylation of cysteine residues following reduction of disulfide bonds. This prevents the re-formation of disulfide bridges and ensures proper protein digestion and subsequent analysis by mass spectrometry.
General Protocol for Protein Alkylation
This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to mass spectrometry analysis.
Figure 2: General workflow for protein alkylation.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., containing 8 M urea (B33335) or SDS)
-
Reducing agent (e.g., 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylation reagent: Iodoacetamide solution (e.g., 55 mM), freshly prepared and protected from light.
-
Quenching reagent (e.g., DTT)
-
Protease (e.g., Trypsin)
-
Ammonium (B1175870) bicarbonate buffer
Procedure:
-
Denaturation and Reduction:
-
Resuspend the protein sample in a denaturing buffer.
-
Add the reducing agent (e.g., DTT to a final concentration of 10 mM).
-
Incubate at 50-60°C for 30-60 minutes.[12]
-
-
Alkylation:
-
Quenching:
-
Quench the alkylation reaction by adding a small amount of reducing agent (e.g., DTT).
-
-
Sample Clean-up and Digestion:
-
Proceed with buffer exchange or precipitation to remove denaturants and excess reagents.
-
Resuspend the protein in a suitable buffer for enzymatic digestion (e.g., ammonium bicarbonate).
-
Add protease (e.g., trypsin) and incubate overnight at 37°C.[13]
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is now ready for analysis by mass spectrometry.
-
Impact on Signaling Pathways
The alkylating activity of iodoacetamide can be utilized to study signaling pathways that are regulated by cysteine modifications. A prominent example is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is bound by its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. Iodoacetamide, by alkylating these critical cysteine residues on Keap1, can mimic the effect of these endogenous activators, leading to the activation of the Nrf2 pathway.
Figure 3: Iodoacetamide-induced activation of the Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. dot | Graphviz [graphviz.org]
- 3. sketchviz.com [sketchviz.com]
- 4. How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions? - Chemistry Meta Stack Exchange [chemistry.meta.stackexchange.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medium.com [medium.com]
- 7. m.youtube.com [m.youtube.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chumontreal.qc.ca [chumontreal.qc.ca]
- 13. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bioconjugation with Biotin-PEG2-C2-iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are fundamental to modern life sciences, enabling the study of protein interactions, the development of targeted therapeutics, and the creation of advanced diagnostic assays. Among the diverse array of bioconjugation reagents, Biotin-PEG2-C2-iodoacetamide stands out for its specificity and versatility in labeling proteins and other biomolecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in protein biotinylation, purification, and downstream analysis.
Chemical Structure and Properties of this compound
This compound is a thiol-reactive biotinylation reagent. Its structure consists of three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and an iodoacetamide (B48618) reactive group.
-
Biotin Moiety: This vitamin (B7) exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins, forming the basis for highly sensitive detection and purification applications.
-
PEG2 Spacer Arm: The short, hydrophilic diethylene glycol spacer enhances the water solubility of the reagent and the resulting conjugate.[1] It also reduces steric hindrance, improving the accessibility of the biotin group for binding to avidin or streptavidin.[1]
-
Iodoacetamide Reactive Group: This functional group specifically reacts with the sulfhydryl (thiol) groups of cysteine residues in proteins to form a stable thioether bond.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁IN₄O₅S | [1] |
| Molecular Weight | 542.43 g/mol | [3] |
| CAS Number | 292843-75-5 | [1] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in water (with warming), DMSO, and DMF | [3] |
| Storage | Store at -20°C, protected from light and moisture | [1][3] |
Mechanism of Bioconjugation
The bioconjugation reaction of this compound with a protein is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the iodoacetamide group. This results in the displacement of the iodide ion and the formation of a stable, covalent thioether linkage between the biotinylating reagent and the protein.
dot
References
An In-Depth Technical Guide to Biotin-PEG2-C2-iodoacetamide for Studying Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-C2-iodoacetamide is a versatile chemoproteomic tool designed for the selective biotinylation of cysteine residues in proteins. This reagent combines the high specificity of an iodoacetamide (B48618) group for sulfhydryls with the robust biotin-streptavidin detection system, making it an invaluable asset for studying protein interactions, identifying enzyme substrates, and exploring the cellular proteome. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances its solubility and minimizes steric hindrance, thereby improving its efficacy in biological systems.[1][2] This guide provides a comprehensive overview of its mechanism, applications, and detailed protocols for its use in protein interaction studies.
Core Principles and Mechanism of Action
This compound leverages a two-pronged strategy for protein analysis. The iodoacetamide moiety forms a stable, covalent thioether bond with the sulfhydryl group of cysteine residues through a nucleophilic substitution reaction.[3] This reaction is highly specific for cysteines, particularly at a slightly alkaline pH (7.5-8.5), which facilitates the deprotonation of the thiol group to the more reactive thiolate anion.[4] Once covalently attached, the biotin (B1667282) tag serves as a high-affinity handle for detection and purification using streptavidin-based matrices. The remarkable strength of the biotin-streptavidin interaction (with a dissociation constant, Kd, in the femtomolar range) ensures efficient capture and enrichment of biotinylated proteins even from complex biological lysates.[5][6]
Key Features and Advantages
-
Cysteine-Specific Labeling: The iodoacetamide group provides high selectivity for cysteine residues, allowing for targeted analysis of this important amino acid in protein function and regulation.[7]
-
Enhanced Solubility and Reduced Steric Hindrance: The PEG2 spacer arm increases the hydrophilicity of the reagent and extends its reach, which can improve labeling efficiency and the subsequent interaction with streptavidin.[2][3]
-
Robust and Versatile Detection: The biotin tag enables a wide array of downstream applications, including western blotting, ELISA, and affinity chromatography for the isolation and identification of labeled proteins and their binding partners.[2]
-
Stable Bond Formation: The thioether bond formed between the iodoacetamide and cysteine is highly stable, ensuring that the biotin tag remains attached throughout the experimental workflow.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the components and interactions of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁IN₄O₅S | [8] |
| Molecular Weight | 542.43 g/mol | [8][9] |
| Purity | Typically >95% | [2] |
| Spacer Arm Length | 24.7 Å | [7] |
Table 2: Reaction and Binding Kinetics
| Parameter | Value | Conditions | Reference |
| Iodoacetamide-Cysteine Reaction | |||
| Second-Order Rate Constant (k) | ~107 M⁻¹s⁻¹ (for iodoacetamide) | pH 7.2 | [10] |
| Optimal Reaction pH | 7.5 - 8.5 | [3][4] | |
| Biotin-Streptavidin Interaction | |||
| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | [5][6] | |
| Association Rate Constant (kon) | ~1.3 x 10⁷ M⁻¹s⁻¹ | [11] | |
| Dissociation Rate Constant (koff) | ~0.05 s⁻¹ (initially) | [11] |
Experimental Protocols
I. In-Solution Biotinylation of a Purified Protein
This protocol describes the labeling of a purified protein with this compound for subsequent analysis.
Materials:
-
Purified protein containing accessible cysteine residues
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM EDTA
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or DTT
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteines are involved in disulfide bonds, add a reducing agent. For DTT, use a final concentration of 5-10 mM and incubate at 56°C for 30 minutes. For TCEP, use a final concentration of 5 mM and incubate at room temperature for 30 minutes.
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or by dialysis against the Reaction Buffer. This step is critical as the reducing agent will compete with the protein's sulfhydryls for the iodoacetamide reagent.
-
Biotinylation Reaction: Immediately after removing the reducing agent, add a 5- to 10-fold molar excess of this compound to the protein solution. The reagent should be freshly dissolved in a compatible solvent like DMSO or DMF before adding to the aqueous reaction buffer.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: Add a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM to consume any unreacted iodoacetamide. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagent: Remove the excess biotinylation reagent and quenching reagent by dialysis or using a desalting column.
-
Verification of Biotinylation: The extent of biotinylation can be assessed by a variety of methods, including a HABA assay, Western blot analysis with streptavidin-HRP, or mass spectrometry.
II. Pull-Down Assay to Identify Protein Interactions
This protocol outlines the use of a biotinylated "bait" protein to capture and identify interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated bait protein (prepared as in Protocol I)
-
Cell lysate containing potential interacting proteins
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis Buffer: e.g., RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors
-
Wash Buffer: Lysis buffer with reduced detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer: e.g., SDS-PAGE sample buffer or a solution of 2-10 mM biotin in a compatible buffer
Procedure:
-
Preparation of Streptavidin Beads: Resuspend the streptavidin beads in Lysis Buffer. Wash the beads two to three times with Lysis Buffer according to the manufacturer's instructions.
-
Immobilization of Bait Protein: Add the biotinylated bait protein to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing of Immobilized Bait: Pellet the beads and wash them three times with Lysis Buffer to remove any unbound bait protein.
-
Incubation with Cell Lysate: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. For analysis by SDS-PAGE and Western blotting or mass spectrometry, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. Alternatively, for native protein elution, incubate the beads with a high concentration of free biotin to compete for binding to streptavidin.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with antibodies specific to the expected interacting proteins. For unbiased identification of interacting partners, the eluted proteins can be subjected to analysis by mass spectrometry.
Visualizations
Experimental Workflow for Protein Interaction Discovery
Caption: Workflow for identifying protein-protein interactions.
Signaling Pathway Example: Ubiquitin-Proteasome System
Caption: Overview of the Ubiquitin-Proteasome protein degradation pathway.
Conclusion
This compound is a powerful and versatile reagent for the targeted labeling of cysteine residues and the subsequent study of protein interactions. Its high specificity, coupled with the strength of the biotin-streptavidin interaction, provides a robust platform for the enrichment and identification of protein complexes. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this tool in their exploration of the proteome and the intricate networks of protein interactions that govern cellular function.
References
- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Streptavidin - Wikipedia [en.wikipedia.org]
- 7. Biotin Labeling Reagent (Sulfhydryl Reactive) | HOOK-PEGâ‚‚-Iodoacetyl-Biotin | G-Biosciences [gbiosciences.com]
- 8. This compound | C18H31IN4O5S | CID 11307260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Labeling Peptides with Biotin-PEG2-C2-iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental concepts and methodologies for labeling peptides with Biotin-PEG2-C2-iodoacetamide. This technique is a cornerstone in various biochemical and biomedical applications, enabling the detection, purification, and analysis of peptides and their interacting partners.
Core Concepts of this compound Labeling
The process of labeling peptides with this compound leverages the highly specific and stable interaction between the iodoacetamide (B48618) group and the thiol (sulfhydryl) group of cysteine residues within a peptide sequence. This covalent modification is complemented by the presence of a biotin (B1667282) moiety, which has an exceptionally high affinity for streptavidin and avidin (B1170675), and a polyethylene (B3416737) glycol (PEG) spacer.
The Reagent: this compound
This versatile reagent is composed of three key functional components:
-
Biotin: A vitamin that forms a very strong and specific non-covalent bond with streptavidin and avidin. This interaction is rapid and resistant to extremes of pH, temperature, and organic solvents, making it an ideal tool for detection, separation, and purification of biomolecules.[1]
-
PEG2 Spacer: A two-unit polyethylene glycol linker. The PEG spacer is hydrophilic and flexible, which serves several crucial functions. It enhances the water solubility of the reagent and the resulting biotinylated peptide, preventing aggregation.[1][2] Furthermore, it provides spatial separation between the biotin molecule and the peptide, which minimizes steric hindrance and improves the accessibility of biotin for binding to streptavidin or avidin.[3][4] This "stealth effect" can also reduce non-specific interactions and improve biocompatibility.[1]
-
Iodoacetamide Group: A reactive group that specifically targets and forms a stable thioether bond with the sulfhydryl group of cysteine residues.[3][5][6]
The chemical structure of this compound is C₁₈H₃₁IN₄O₅S, with a molecular weight of 542.43 g/mol .[7]
The Chemical Reaction: Cysteine-Specific Alkylation
The labeling reaction is a nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile and attacks the carbon atom of the iodoacetamide group. This results in the displacement of the iodine atom and the formation of a stable thioether linkage between the peptide and the biotin-PEG2 moiety.[8]
To ensure the specificity of this reaction for cysteine residues, it is crucial to control the reaction conditions, particularly the pH.
Experimental Protocols
Below are detailed methodologies for key experiments involving the biotinylation of peptides with this compound.
1. General Protocol for Peptide Biotinylation
This protocol outlines the essential steps for labeling a cysteine-containing peptide.
-
Materials:
-
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of approximately 1-2 mg/mL.[5]
-
Reagent Preparation: Immediately before use, dissolve the this compound in a suitable solvent (e.g., DMSO or water) to create a stock solution. Protect the solution from light as iodoacetamide is light-sensitive.[9]
-
Labeling Reaction: Add a 2- to 5-fold molar excess of the this compound solution to the peptide solution.[5] The reaction should be carried out in the dark to prevent degradation of the iodoacetamide.[9]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[5]
-
Quenching: To stop the reaction, add a quenching reagent such as DTT to a final concentration that is in excess of the initial iodoacetamide concentration.
-
Purification: Remove the excess, unreacted biotinylation reagent and quenching reagent by methods such as gel filtration chromatography (desalting column) or dialysis.[5]
-
2. Quantification of Biotinylation
The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5] This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.
Quantitative Data and Reaction Parameters
While specific labeling efficiencies are peptide-dependent, the following table summarizes key quantitative parameters and conditions for successful biotinylation.
| Parameter | Recommended Value/Condition | Rationale and Remarks |
| pH | 7.5 - 8.5[5] | The reaction is pH-dependent as it requires the deprotonated thiolate form of cysteine, which is favored at a slightly alkaline pH.[5] At lower pH, the reaction is significantly slower. |
| Molar Ratio (Reagent:Peptide) | 2-5 fold molar excess[5] | A molar excess of the biotinylation reagent helps to drive the reaction to completion. For smaller peptides, a 3-5 fold excess is recommended to ensure complete incorporation of a single biotin per peptide.[9] |
| Incubation Time | 2-4 hours[5] | This duration is typically sufficient for the reaction to proceed to completion at room temperature. |
| Temperature | Room Temperature | The reaction proceeds efficiently at room temperature. |
| Light Conditions | Protected from light[9] | Iodoacetamide is light-sensitive and can degrade upon exposure to light.[9] |
Side Reactions and Specificity
While iodoacetamide is highly specific for thiols, potential side reactions can occur with other nucleophilic amino acid residues such as histidine, methionine, and lysine, particularly at higher pH values or with a large excess of the reagent.[5][10] To ensure specificity for cysteine, it is recommended to use the lowest effective pH within the optimal range and to limit the excess of the biotinylation reagent.[5]
Application in Signaling Pathway Analysis: c-Src Inhibition
Biotinylated peptides are powerful tools for studying protein-protein interactions within signaling pathways. For example, a biotinylated version of a cell-penetrating peptide derived from the C-terminus of Connexin43 (TAT-Cx43266-283-B) has been used to investigate its interaction with components of the c-Src signaling pathway.[11]
c-Src is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and migration.[1] Its activity is tightly regulated by intramolecular interactions and binding to other proteins.[11] The TAT-Cx43266–283 peptide has been shown to inhibit the oncogenic activity of c-Src.[12][13] By using a biotinylated version of this peptide in pull-down assays, researchers can identify its intracellular binding partners and elucidate the mechanism of c-Src inhibition.
In this experimental setup, the biotinylated peptide is incubated with living cells, allowing it to penetrate the cell membrane. After a period of incubation, the cells are lysed, and the biotinylated peptide, along with its bound interacting proteins, is captured using streptavidin or neutravidin-coated beads. The captured proteins can then be identified by techniques such as Western blotting or mass spectrometry.[11] Studies have shown that the TAT-Cx43266–283 peptide recruits c-Src and its endogenous inhibitors, CSK and PTEN, leading to the inhibition of c-Src activity.[13]
Summary
The labeling of peptides with this compound is a robust and versatile technique with broad applications in biological research and drug development. The specific reaction with cysteine residues, coupled with the strong and reliable biotin-streptavidin interaction, provides a powerful method for the detection, purification, and functional analysis of peptides and their roles in complex biological systems. Careful consideration of the experimental parameters outlined in this guide will ensure successful and reproducible results.
References
- 1. c-Src Signaling Induced by the Adapters Sin and Cas Is Mediated by Rap1 GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cx43 and Associated Cell Signaling Pathways Regulate Tunneling Nanotubes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the interactome of c-Src within the mitochondrial matrix by proximity-dependent biotin identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A c-Src Inhibitor Peptide Based on Connexin43 Exerts Neuroprotective Effects through the Inhibition of Glial Hemichannel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of c-SRC Activity and Function by the Adapter Protein CAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A c-Src Inhibitor Peptide Based on Connexin43 Exerts Neuroprotective Effects through the Inhibition of Glial Hemichannel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Connexin43 Region 266–283, via Src Inhibition, Reduces Neural Progenitor Cell Proliferation Promoted by EGF and FGF-2 and Increases Astrocytic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Biotin-PEG2-C2-Iodoacetamide Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-C2-iodoacetamide is a valuable reagent for the specific biotinylation of proteins and other molecules containing free sulfhydryl (-SH) groups. This reagent features a biotin (B1667282) moiety for detection or affinity purification, a two-unit polyethylene (B3416737) glycol (PEG) spacer arm to enhance solubility and reduce steric hindrance, and a reactive iodoacetamide (B48618) group that specifically targets cysteine residues.[1][2] The specificity of the iodoacetamide group for sulfhydryls makes this reagent ideal for labeling specific sites on a protein, assuming the presence of accessible cysteine residues.[3] This targeted labeling approach is advantageous over amine-reactive methods (e.g., NHS esters) which can modify multiple lysine (B10760008) residues and the N-terminus, potentially impacting protein structure and function.[4]
The resulting stable thioether bond between the reagent and the cysteine residue ensures that the biotin label is securely attached, making it suitable for a wide range of downstream applications. These applications include Western blotting, ELISA, affinity chromatography, and mass spectrometry-based proteomics.[3] The PEG spacer arm not only improves the water solubility of the reagent and the labeled protein but also extends the distance between the biotin and the protein, which can improve binding to avidin (B1170675) or streptavidin.[5]
Principle of the Method
The labeling reaction is based on the alkylation of the sulfhydryl group of a cysteine residue by the iodoacetamide functional group. This reaction, a nucleophilic substitution (SN2) reaction, is highly specific for thiols at a slightly alkaline pH (7.5-8.5).[3] Under these conditions, the thiol group is deprotonated to a more nucleophilic thiolate anion, which readily attacks the carbon atom bearing the iodine, displacing it and forming a stable covalent thioether linkage.[6] The reaction rate is dependent on pH, with faster reactions occurring at higher pH values within the recommended range.[7] While the iodoacetamide group is generally considered specific for thiols, potential side reactions with other nucleophilic residues like histidine and methionine can occur, especially at higher concentrations of the labeling reagent or outside the optimal pH range.[8]
Data Presentation
The efficiency and specificity of protein biotinylation can be influenced by the choice of reactive chemistry. The following table provides a comparative summary of iodoacetamide-based reagents, such as this compound, and maleimide-based reagents, another common class of sulfhydryl-reactive probes.
| Feature | Iodoacetamide Chemistry (e.g., this compound) | Maleimide Chemistry |
| Target Residue | Cysteine (Sulfhydryl group) | Cysteine (Sulfhydryl group) |
| Reaction Type | Alkylation (SN2) | Michael Addition |
| Optimal pH Range | 7.5 - 8.5[3] | 6.5 - 7.5 |
| Reaction Speed | Generally fast | Very fast |
| Bond Stability | Very stable thioether bond[3] | Stable thioether bond, but potential for ring-opening at pH > 7.5 |
| Specificity | Highly specific for sulfhydryls.[3] Potential for off-target reactions with other nucleophiles at high concentrations or non-optimal pH.[8] | Highly specific for sulfhydryls within the optimal pH range.[4] |
| Typical Labeling Efficiency | Generally high, dependent on protein structure and cysteine accessibility. | Generally very high, often considered more reactive than iodoacetamide.[9] |
Experimental Protocols
Materials and Reagents
-
This compound (Store at -20°C, protected from light)
-
Protein of interest containing free cysteine residues
-
Reaction Buffer: 50 mM HEPES or 50 mM Tris, pH 7.5-8.5.[3] The buffer may be supplemented with 1-5 mM EDTA to prevent oxidation of sulfhydryls.[3]
-
Reducing agent (optional, for proteins with disulfide bonds): e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: e.g., 2-Mercaptoethanol (B42355) or DTT
-
Method for removing excess labeling reagent: Gel filtration column (e.g., Sephadex G-25) or dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Method for determining protein concentration (e.g., BCA assay)
-
Method for quantifying biotin incorporation (optional): HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay[1][2][9][10][11][12]
Protocol for Protein Labeling
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a concentration of approximately 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, add a 10- to 50-fold molar excess of a reducing agent like DTT or TCEP. Incubate for 1 hour at room temperature.
-
Important: If a reducing agent is used, it must be removed before adding the this compound to prevent it from reacting with the labeling reagent. This can be achieved by gel filtration or dialysis.
-
-
Labeling Reaction:
-
Immediately before use, dissolve the this compound in a suitable anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add a 2- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C, protected from light. Gentle mixing is recommended.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent containing a free sulfhydryl group, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM. This will react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Separate the biotinylated protein from the excess, unreacted labeling reagent and quenching reagent by gel filtration or dialysis.
-
-
Quantification of Biotinylation (Optional):
-
Storage:
-
Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Mandatory Visualization
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of this compound with a cysteine residue.
References
- 1. interchim.fr [interchim.fr]
- 2. HABA Biotin Quantitation Kit | ABIN1882419 [antibodies-online.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Profiling protein S-sulfination with maleimide-linked probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotinylated proteins as molecular weight standards on Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. anaspec.com [anaspec.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols: A Step-by-Step Guide for Biotinylating Antibodies with Iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in a vast array of life science applications. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10-15 M) enables highly sensitive detection and efficient purification of biotinylated molecules.[1] This application note provides a detailed, step-by-step guide for the biotinylation of antibodies using iodoacetamide-biotin, a reagent that specifically targets free sulfhydryl (-SH) groups.
This method is particularly advantageous for site-specific labeling of antibodies, as the disulfide bonds in the hinge region of an antibody can be selectively reduced to generate free sulfhydryls, thereby directing the biotinylation to a specific area of the antibody and potentially preserving the antigen-binding sites. This contrasts with amine-reactive biotinylation, which targets lysine (B10760008) residues that may be distributed throughout the antibody, including the antigen-binding domains.
Principle of the Method
The biotinylation of antibodies with iodoacetamide-biotin is a two-step process. First, the disulfide bonds in the hinge region of the antibody, typically an IgG or F(ab')2 fragment, are gently reduced to generate free sulfhydryl groups. Subsequently, the iodoacetyl group of the iodoacetamide-biotin reagent reacts with these sulfhydryl groups via a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is highly specific for sulfhydryls at a pH range of 7.5-8.5.
Materials and Reagents
-
Antibody (e.g., IgG or F(ab')2 fragment) in a suitable buffer (e.g., PBS, HEPES, Tris)
-
Iodoacetamide-Biotin (e.g., (+)-Biotin-(PEO)3-iodoacetamide)
-
Reducing Agent (e.g., Dithiothreitol (DTT), 2-Mercaptoethylamine (2-MEA))
-
Reaction Buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.5)
-
Quenching Reagent (e.g., L-cysteine or 2-Mercaptoethanol)
-
Desalting columns or dialysis cassettes (e.g., with a 10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving iodoacetamide-biotin
-
BCA Protein Assay Kit
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or similar biotin quantification kit
Experimental Protocols
Part 1: Reduction of Antibody Disulfide Bonds
This initial step is crucial for generating the free sulfhydryl groups necessary for the reaction with iodoacetamide-biotin.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer. Ensure the buffer is free of any primary amines or sulfhydryl-containing compounds.
-
Addition of Reducing Agent: Add the reducing agent to the antibody solution. A 20-50 fold molar excess of the reducing agent over the antibody is typically recommended. For example, for a 1 mg/mL IgG solution (approximately 6.7 µM), add DTT to a final concentration of 134-335 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 90 minutes. This allows for the selective reduction of the hinge region disulfide bonds.
-
Removal of Reducing Agent: Immediately before biotinylation, remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer. This step is critical as the reducing agent will compete with the antibody's sulfhydryl groups for reaction with the iodoacetamide-biotin.
Part 2: Biotinylation of the Reduced Antibody
This part describes the covalent attachment of biotin to the generated sulfhydryl groups.
-
Prepare Iodoacetamide-Biotin Solution: Immediately before use, dissolve the iodoacetamide-biotin in a small amount of DMF or DMSO to create a 10 mM stock solution.
-
Biotinylation Reaction: Add the desired molar excess of the iodoacetamide-biotin stock solution to the reduced antibody solution. A common starting point is a 10 to 20-fold molar excess of iodoacetamide-biotin to the antibody. The reaction should be performed in the dark to prevent the formation of free iodine, which can react with other amino acid residues.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching the Reaction: Add a quenching reagent, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess iodoacetamide-biotin. Incubate for an additional 30 minutes at room temperature.
-
Purification of the Biotinylated Antibody: Remove unreacted biotin and the quenching reagent by extensive dialysis against PBS at 4°C or by using a desalting column.
Part 3: Characterization of the Biotinylated Antibody
After biotinylation and purification, it is essential to characterize the conjugate to determine the degree of labeling and to ensure that its biological activity is retained.
-
Determine Protein Concentration: Measure the concentration of the biotinylated antibody using a BCA protein assay.
-
Determine the Molar Substitution Ratio (MSR): The MSR, which is the average number of biotin molecules per antibody, can be determined using a HABA assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.
-
Assess Antibody Activity: The biological activity of the biotinylated antibody should be evaluated to ensure that the labeling process has not compromised its antigen-binding capability. This can be assessed using techniques such as ELISA or Surface Plasmon Resonance (SPR). Over-biotinylation, for instance, with an MSR of 8 or higher, has been reported to potentially interfere with antigen-antibody reactions.[2]
Data Presentation
The following tables summarize typical quantitative data that can be expected from the biotinylation of antibodies with iodoacetamide-biotin.
| Molar Ratio (Iodoacetamide-Biotin : Antibody) | Molar Substitution Ratio (Biotin : Antibody) |
| 5:1 | 2 - 4 |
| 10:1 | 4 - 6 |
| 20:1 | 6 - 8 |
Table 1: Expected Molar Substitution Ratios at Different Reactant Molar Ratios. These are approximate values and can vary depending on the specific antibody and reaction conditions.
| Step | Parameter | Typical Value |
| Purification after Biotinylation | Antibody Recovery | ~50% - 75% |
| Functional Assay (e.g., ELISA) | EC50 of Biotinylated Antibody | Within 2-fold of unlabeled antibody |
| Functional Assay (e.g., SPR) | Binding Affinity (KD) | < 2-fold change compared to unlabeled antibody |
Table 2: Typical Antibody Recovery and Activity Post-Biotinylation. Significant changes in EC50 or KD may indicate that the biotinylation has affected the antigen-binding site.
Experimental Workflow Diagram
Caption: Experimental workflow for the biotinylation of antibodies using iodoacetamide-biotin.
Signaling Pathways and Logical Relationships
The chemical reaction underlying this protocol is a straightforward nucleophilic substitution.
Caption: Chemical reaction of iodoacetamide-biotin with a reduced antibody.
Conclusion
The biotinylation of antibodies using iodoacetamide-biotin is a robust and reliable method for producing labeled antibodies for a variety of applications. By following this detailed protocol and paying close attention to the characterization of the final product, researchers can generate high-quality biotinylated antibodies with preserved biological activity. The site-directed nature of this sulfhydryl-reactive chemistry offers a significant advantage in maintaining the integrity of the antigen-binding sites, which is crucial for the development of sensitive and specific immunoassays and other antibody-based technologies.
References
Application Notes and Protocols for Western Blot Detection using Biotin-PEG2-C2-iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-C2-iodoacetamide is a valuable reagent for the selective biotinylation of proteins and other biomolecules containing free sulfhydryl groups, primarily found in cysteine residues. This application note provides detailed protocols and technical information for the use of this compound in Western blot detection. The iodoacetamide (B48618) group specifically and covalently reacts with the thiol group of cysteine residues, forming a stable thioether bond. The integrated Polyethylene Glycol (PEG) spacer arm enhances the solubility of the reagent and reduces steric hindrance, facilitating the interaction between the biotin (B1667282) tag and streptavidin conjugates for subsequent detection. This system offers a sensitive and specific method for identifying and quantifying proteins of interest in complex biological samples.
Chemical Properties and Mechanism of Action
This compound is a sulfhydryl-reactive biotinylation reagent. The iodoacetyl group is highly specific for the nucleophilic sulfhydryl group of reduced cysteine residues. The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether linkage. This covalent bond is resistant to cleavage under the denaturing and reducing conditions commonly used in SDS-PAGE and Western blotting.
The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion. It is crucial to ensure that cysteine residues involved in disulfide bonds are reduced prior to the labeling reaction to make them accessible to the iodoacetamide moiety.
Below is a diagram illustrating the reaction between this compound and a cysteine residue on a target protein.
Caption: Reaction of this compound with a protein's cysteine residue.
Data Presentation
The efficiency of protein biotinylation and the subsequent detection sensitivity in a Western blot can be influenced by several factors, including the concentration of the biotinylation reagent, the reaction time, and the pH of the labeling buffer. Below is a summary of representative data illustrating the impact of these parameters.
Table 1: Effect of this compound Concentration on Labeling Efficiency
| Molar Excess of Biotin Reagent to Protein | Relative Signal Intensity (Western Blot) |
| 1:1 | + |
| 5:1 | ++ |
| 10:1 | +++ |
| 20:1 | ++++ |
| 50:1 | ++++ |
Representative data for a 50 kDa protein with an average number of cysteine residues. Optimal molar excess may vary depending on the protein of interest.
Table 2: Influence of Reaction Time on Biotinylation
| Incubation Time (minutes) | Relative Signal Intensity (Western Blot) |
| 30 | ++ |
| 60 | +++ |
| 120 | ++++ |
| 240 | ++++ |
Reaction performed at room temperature. Longer incubation times at 4°C may be required.
Table 3: Comparison of Biotinylation Reagents for Western Blot Detection
| Biotinylation Reagent | Target Residue | Relative Sensitivity (Limit of Detection) | Notes |
| This compound | Cysteine (thiol) | High | Highly specific for sulfhydryl groups. |
| NHS-Biotin | Lysine (amine) | Very High | Generally more abundant target residues. |
| Maleimide-Biotin | Cysteine (thiol) | High | Can be less stable than thioether bond. |
This table provides a qualitative comparison. The actual sensitivity will depend on the specific protein and experimental conditions.
Experimental Protocols
Protocol 1: Biotinylation of Proteins in Solution
This protocol describes the labeling of a purified protein or a protein mixture in solution.
Materials:
-
This compound
-
Protein sample (in a suitable buffer, e.g., PBS, HEPES, Tris)
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching reagent (e.g., 2-mercaptoethanol (B42355) or DTT)
-
Desalting column or dialysis tubing to remove excess biotin
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein sample in a buffer at pH 7.5-8.5.
-
If the protein contains disulfide bonds that need to be labeled, add a reducing agent. For example, add DTT to a final concentration of 5-10 mM and incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis prior to adding the biotinylation reagent.
-
-
Biotinylation Reaction:
-
Immediately after removing the reducing agent, add the desired molar excess of this compound to the protein solution. A 10-20 fold molar excess is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM to stop the reaction by consuming the unreacted iodoacetamide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Remove unreacted this compound and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Quantification and Storage:
-
Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA).
-
The biotinylated protein is now ready for use in Western blotting or can be stored at -20°C or -80°C for future use.
-
Protocol 2: Western Blot Detection of Biotinylated Proteins
This protocol outlines the steps for detecting biotinylated proteins following SDS-PAGE and transfer to a membrane.
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
Transfer membrane (PVDF or nitrocellulose) and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate for HRP
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the biotinylated protein sample by SDS-PAGE according to standard procedures.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding of the streptavidin conjugate.
-
-
Incubation with Streptavidin-HRP:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer. The optimal dilution should be determined empirically, but a starting dilution of 1:5,000 to 1:20,000 is recommended.
-
Incubate the membrane with the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera-based imager or X-ray film).
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for Western blot detection of biotinylated proteins and the logical relationship of the key steps.
Caption: Workflow for Western blot detection using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient biotinylation | Optimize biotinylation conditions (increase reagent concentration, incubation time, or adjust pH). Ensure complete reduction of disulfide bonds. |
| Low abundance of target protein | Load more protein on the gel. | |
| Inactive Streptavidin-HRP | Use a fresh or properly stored conjugate. | |
| Insufficient exposure time | Increase the exposure time during signal detection. | |
| High background | Incomplete blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Streptavidin-HRP concentration too high | Decrease the concentration of the Streptavidin-HRP conjugate. | |
| Non-specific bands | Endogenous biotinylated proteins | If working with cell lysates, some proteins are naturally biotinylated. This is a known limitation. |
| Non-specific reaction of iodoacetamide | Ensure the pH of the labeling reaction is within the optimal range (7.5-8.5). |
Conclusion
This compound is a highly effective reagent for the specific labeling of cysteine residues in proteins for subsequent detection by Western blotting. Its high specificity for sulfhydryl groups, coupled with the benefits of the PEG spacer, provides a robust and sensitive method for protein analysis. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can achieve reliable and reproducible results in their Western blot experiments.
Affinity Purification of Cysteine-Containing Proteins Using Biotin-PEG2-C2-Iodoacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein function and interaction networks is fundamental to understanding cellular processes and the mechanisms of disease. A powerful technique for elucidating these networks is affinity purification coupled with mass spectrometry (AP-MS). This approach enables the isolation of a specific protein of interest, along with its binding partners, from a complex cellular mixture. Biotin-PEG2-C2-iodoacetamide is a sulfhydryl-reactive reagent that facilitates the selective biotinylation of cysteine residues in proteins. This covalent labeling allows for the subsequent stringent and highly specific enrichment of these proteins and their associated complexes using streptavidin-based affinity purification.
The iodoacetamide (B48618) group of the reagent forms a stable thioether bond with the thiol group of cysteine residues, which are often key to protein structure, function, and regulation.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and reduces steric hindrance, improving the efficiency of the biotin (B1667282) tag's interaction with streptavidin.[1] This application note provides detailed protocols for the use of this compound in affinity purification workflows for subsequent analysis by mass spectrometry, a technique often referred to as chemoproteomics. This method is particularly valuable for identifying proteins with reactive cysteines, studying post-translational modifications, and discovering the targets of cysteine-reactive drugs.[2][3]
Applications
-
Chemoproteomic Profiling: Identification of proteins with reactive cysteine residues on a proteome-wide scale. This is useful for understanding the roles of these residues in protein function and for identifying potential drug targets.[2][3][4]
-
Target Identification for Covalent Drugs: Isolation and identification of cellular targets of drugs that covalently bind to cysteine residues.
-
Analysis of Oxidative Stress: Enrichment and identification of proteins that undergo cysteine oxidation in response to cellular stress. By labeling the reduced cysteines, one can infer the sites of oxidation.[2][4]
-
Protein-Protein Interaction Studies: While primarily targeting the labeled protein, this method can also co-purify interacting partners, providing insights into protein complexes.
Experimental Workflow Overview
The overall experimental workflow for affinity purification of proteins using this compound followed by mass spectrometry is depicted below. The process begins with cell lysis and the labeling of cysteine residues with the biotin probe. The biotinylated proteins are then captured on streptavidin-coated beads. After stringent washing to remove non-specific binders, the enriched proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Data Presentation
The following tables represent typical quantitative data obtained from a chemoproteomics experiment designed to identify proteins with reactive cysteines. In this example, a cell lysate is treated with either a vehicle control (DMSO) or a cysteine-reactive compound, followed by labeling with a biotin-iodoacetamide probe. The data shows the relative abundance of enriched proteins, highlighting those that are significantly less abundant in the compound-treated sample, indicating that the compound has bound to their reactive cysteines.
Note: The data presented here is representative and compiled from typical chemoproteomics studies. Actual results will vary depending on the experimental system.
Table 1: Reagent and Sample Parameters
| Parameter | Value |
| Reagent | This compound |
| Reagent Concentration | 100 µM |
| Protein Input per Sample | 1 mg |
| Cell Type | Human Cell Line (e.g., HEK293T) |
| Lysis Buffer | RIPA Buffer |
| Streptavidin Resin | High-Capacity Streptavidin Agarose |
| Mass Spectrometer | High-Resolution Orbitrap Mass Spec. |
Table 2: Top 10 Differentially Abundant Proteins Upon Treatment with a Cysteine-Reactive Compound
| Protein ID (UniProt) | Gene Name | Fold Change (Compound/DMSO) | p-value | Function |
| P04406 | GAPDH | 0.15 | 1.2 x 10⁻⁵ | Glycolysis |
| P62258 | PPIA | 0.21 | 3.5 x 10⁻⁵ | Protein Folding |
| P00338 | LDHA | 0.25 | 8.9 x 10⁻⁵ | Lactate Dehydrogenase |
| P07737 | HSPA8 | 0.33 | 1.1 x 10⁻⁴ | Chaperone |
| P60709 | ACTB | 0.45 | 2.4 x 10⁻⁴ | Cytoskeleton |
| Q06830 | PRDX1 | 0.12 | 7.8 x 10⁻⁶ | Peroxiredoxin, Redox Regulation |
| P31946 | YWHAZ | 0.52 | 4.1 x 10⁻⁴ | Signal Transduction |
| P10809 | HSP90AB1 | 0.48 | 3.3 x 10⁻⁴ | Chaperone |
| Q13162 | ALDOA | 0.28 | 9.5 x 10⁻⁵ | Aldolase, Glycolysis |
| P08238 | HSPD1 | 0.55 | 5.0 x 10⁻⁴ | Mitochondrial Chaperone |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the labeling of proteins in a cell lysate.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, or a buffer compatible with your downstream application, pH 7.5-8.5) containing protease inhibitors
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for quenching
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Cell Lysis: a. Harvest cells and wash twice with ice-cold PBS. b. Lyse the cell pellet in an appropriate volume of ice-cold Lysis Buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Protein Labeling: a. Adjust the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer. b. Prepare a 10 mM stock solution of this compound in DMSO. c. Add the this compound stock solution to the lysate to a final concentration of 100 µM. A 2-5 molar excess over the estimated cysteine content is a good starting point.[5] d. Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]
-
Quenching: a. Quench the labeling reaction by adding DTT or TCEP to a final concentration of 1-5 mM. b. Incubate for 15-30 minutes at room temperature. The lysate is now ready for affinity purification.
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Labeled protein lysate from Protocol 1
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M Urea in PBS)
-
Wash Buffer 3 (PBS)
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Magnetic rack
Procedure:
-
Bead Preparation: a. Resuspend the streptavidin beads in their storage buffer. b. For each 1 mg of protein lysate, take an appropriate amount of beads (refer to the manufacturer's instructions for binding capacity). c. Place the tube on a magnetic rack and remove the supernatant. d. Wash the beads three times with Lysis Buffer.
-
Binding: a. Add the quenched, labeled lysate to the washed streptavidin beads. b. Incubate for 1-2 hours at room temperature or overnight at 4°C on a rotator to allow binding.
-
Washing: a. Place the tube on the magnetic rack and discard the supernatant. b. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
- Twice with Wash Buffer 1.
- Twice with Wash Buffer 2.
- Three times with Wash Buffer 3. c. After the final wash, resuspend the beads in 50 mM Ammonium Bicarbonate.
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol describes the tryptic digestion of the captured proteins directly on the beads, which is a common method to prepare samples for mass spectrometry.[6][7]
Materials:
-
Protein-bound beads from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Acetonitrile (B52724) (ACN)
Procedure:
-
Reduction and Alkylation: a. To the bead slurry in 50 mM Ammonium Bicarbonate, add DTT to a final concentration of 10 mM. b. Incubate at 56°C for 30 minutes. c. Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. d. Incubate for 30 minutes in the dark at room temperature.
-
Digestion: a. Add trypsin to the bead slurry (a 1:50 to 1:100 enzyme-to-protein ratio is a good starting point). b. Incubate overnight at 37°C with shaking.
-
Peptide Elution: a. After digestion, place the tube on a magnetic rack. b. Collect the supernatant, which contains the digested peptides. c. To further elute peptides, wash the beads with a solution of 50% acetonitrile and 0.1% formic acid. d. Combine this wash with the initial supernatant.
-
Sample Clean-up: a. Acidify the pooled eluate with formic acid to a final concentration of 1%. b. Dry the peptides in a vacuum centrifuge. c. Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway for cellular response to oxidative stress, a process that can be investigated using this compound to identify proteins with altered cysteine reactivity. Oxidative stress can lead to the modification of reactive cysteine residues on proteins involved in apoptosis and antioxidant responses.
References
- 1. This compound [myskinrecipes.com]
- 2. Chemoproteomic Profiling of Reactive Cysteines in Response to Oxidative Stress Induced by 6‐Hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Chemoproteomic Profiling of Reactive Cysteines in Response to Oxidative Stress Induced by 6-Hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. protocols.io [protocols.io]
- 7. reddit.com [reddit.com]
Application Notes & Protocols: Cell Surface Protein Labeling with Biotin-PEG2-C2-iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of cell surface proteins is a powerful technique for identifying and characterizing proteins involved in cell signaling, adhesion, and transport. These proteins represent a significant portion of potential drug targets and diagnostic biomarkers.[1] Biotin-PEG2-C2-iodoacetamide is a sulfhydryl-reactive biotinylation reagent designed to specifically label cysteine residues on extracellular domains of membrane proteins.[2][3] The iodoacetamide (B48618) group forms a stable, covalent thioether bond with the thiol group of cysteine residues.[4][5] The polyethylene (B3416737) glycol (PEG) spacer arm enhances the solubility of the reagent and reduces steric hindrance, facilitating efficient binding of the biotin (B1667282) tag to streptavidin or avidin (B1170675) for subsequent enrichment and detection.[2]
This document provides detailed protocols for the application of this compound for labeling and analysis of cell surface proteins.
Principle of the Method
The fundamental principle of this technique relies on the membrane impermeability of the biotinylation reagent. When incubated with intact cells, this compound reacts with exposed cysteine residues on the extracellular domains of transmembrane and membrane-associated proteins. Because the reagent does not efficiently cross the plasma membrane, intracellular proteins remain unlabeled. Following the labeling reaction, the cells are lysed, and the biotinylated proteins are affinity-purified using streptavidin- or neutravidin-conjugated agarose (B213101) beads. The enriched proteins can then be identified and quantified using various downstream applications such as Western blotting or mass spectrometry.
Chemical Reaction
The iodoacetamide moiety of the reagent undergoes a nucleophilic substitution reaction with the thiolate anion of a cysteine residue, forming a stable thioether linkage and releasing iodide as a leaving group.[5]
Diagram: Chemical Reaction of this compound with a Cysteine Residue
Caption: Cysteine alkylation by this compound.
Experimental Protocols
Protocol 1: Cell Surface Protein Labeling of Adherent Cells
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching Buffer: PBS containing 10 mM L-cysteine or DTT
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Cell scraper
Procedure:
-
Culture adherent cells in appropriate vessels (e.g., 10 cm dishes) until they reach 80-90% confluency.
-
Place the culture dishes on ice and aspirate the culture medium.
-
Gently wash the cells twice with ice-cold PBS to remove any residual serum proteins.
-
Prepare the labeling solution by dissolving this compound in PBS to a final concentration of 1-2 mM. Protect the solution from light. Note: The optimal concentration may need to be determined empirically for each cell type and experimental condition.
-
Add the labeling solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells on a rocking platform for 30 minutes at 4°C in the dark.[7]
-
Aspirate the labeling solution and quench the reaction by adding ice-cold Quenching Buffer.
-
Incubate for 10-15 minutes at 4°C to ensure all unreacted iodoacetamide is neutralized.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the labeled cell surface proteins for downstream analysis.
Protocol 2: Enrichment of Biotinylated Proteins
Materials:
-
NeutrAvidin or Streptavidin Agarose beads
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100)
-
Elution Buffer: Sample buffer for SDS-PAGE (e.g., 2x Laemmli buffer) containing a reducing agent like DTT or β-mercaptoethanol.
Procedure:
-
Equilibrate the NeutrAvidin/Streptavidin beads by washing them three times with Lysis Buffer.
-
Add the clarified cell lysate (from Protocol 1, step 13) to the equilibrated beads.
-
Incubate the lysate with the beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes) and discard the supernatant.
-
Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, aspirate all residual buffer.
-
To elute the bound proteins, add Elution Buffer to the beads and boil at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the enriched biotinylated proteins. The samples are now ready for analysis by Western blot or mass spectrometry.
Diagram: Experimental Workflow for Cell Surface Protein Labeling and Enrichment
Caption: Workflow for labeling, enrichment, and analysis.
Data Presentation
Quantitative analysis, often performed using mass spectrometry-based techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), allows for the comparison of cell surface protein abundance between different experimental conditions.[8] The following tables are representative examples of how quantitative data can be presented.
Table 1: Comparison of Labeling Reagent Specificity
| Reagent | Target Residue | Membrane Permeability | Potential Off-Target Reactions |
| This compound | Cysteine (Thiol) | Low | Methionine, Lysine, Histidine at alkaline pH[3][9] |
| Sulfo-NHS-SS-Biotin | Lysine (Amine) | Low | N-terminus of proteins[10][11] |
Table 2: Representative Quantitative Proteomics Data
This table illustrates a typical output from a SILAC-based quantitative proteomics experiment comparing a control cell line with a treated cell line. The ratios represent the relative abundance of the identified cell surface proteins.
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC Ratio (Treated/Control) | Function |
| P06493 | EGFR | Epidermal growth factor receptor | 2.53 | Signal Transduction |
| P02763 | TFRC | Transferrin receptor protein 1 | 0.98 | Ion Transport |
| P16422 | ITGB1 | Integrin beta-1 | 1.89 | Cell Adhesion |
| P08575 | CD44 | CD44 antigen | 0.45 | Cell Adhesion, Signaling |
| Q14118 | MYOF | Myoferlin | 3.12 | Membrane repair, Metastasis[8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of biotinylated proteins | - Insufficiently exposed cysteine residues. - Low concentration of labeling reagent. - Inefficient cell lysis. | - Consider a mild reduction step with a reagent like TCEP prior to labeling if disulfide bonds may be masking cysteines (Note: this may compromise cell viability). - Optimize the concentration of this compound. - Ensure the chosen lysis buffer is effective for membrane proteins. |
| High background (intracellular proteins detected) | - Compromised cell membrane integrity. - Labeling incubation time too long or temperature too high. - Inefficient quenching. | - Handle cells gently during washing steps. Ensure cells are healthy before starting the experiment. - Perform labeling at 4°C and optimize incubation time. - Ensure the quenching buffer is fresh and used at a sufficient concentration. |
| Non-specific binding to beads | - Insufficient washing of beads. - Inappropriate wash buffer. | - Increase the number of wash steps. - Include a low concentration of detergent in the wash buffer. |
Conclusion
Labeling with this compound offers a targeted approach for the biotinylation of cell surface proteins via exposed cysteine residues. This method, coupled with robust enrichment and sensitive analytical techniques, provides a powerful tool for the discovery of novel biomarkers, the elucidation of drug mechanisms, and a deeper understanding of the cell surface proteome.
References
- 1. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Mass Spectrometry Sample Preparation with Biotin-PEG2-C2-iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-C2-iodoacetamide is a sulfhydryl-reactive biotinylation reagent designed for the selective labeling of cysteine residues in proteins and peptides. This reagent is particularly valuable in mass spectrometry-based proteomics for the enrichment of cysteine-containing peptides from complex biological samples. The iodoacetamide (B48618) group forms a stable, covalent thioether bond with the sulfhydryl group of cysteine residues. The integrated polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and the resulting biotinylated molecules, which can help prevent aggregation and reduce steric hindrance during subsequent affinity purification.[1]
The biotin (B1667282) tag enables the highly specific and high-affinity capture of labeled peptides or proteins using avidin (B1170675) or streptavidin resins. This enrichment strategy significantly reduces sample complexity, allowing for a more in-depth analysis of the cysteine-containing sub-proteome and facilitating the identification and quantification of low-abundance proteins.[2] Applications include profiling changes in protein cysteine content, identifying sites of post-translational modifications on cysteines, and quantitative proteomics studies.
Chemical Reaction and Signaling Pathway
The iodoacetamide moiety of this compound reacts specifically with the thiol group of cysteine residues in a process called alkylation. This reaction is most efficient under neutral to slightly basic conditions (pH 7.5-8.5). The reaction results in the formation of a stable thioether linkage.
Caption: Reaction of this compound with a protein cysteine residue.
Experimental Workflow
The overall workflow for the enrichment of cysteine-containing peptides for mass spectrometry analysis involves several key steps: protein extraction and reduction, alkylation with this compound, enzymatic digestion, affinity purification of biotinylated peptides, and finally, analysis by LC-MS/MS.
References
Application Notes and Protocols for Biotin-PEG2-C2-iodoacetamide in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Biotin-PEG2-C2-iodoacetamide in the analysis of cell surface thiols by flow cytometry. This reagent is a valuable tool for researchers studying protein expression, redox signaling, and developing targeted therapeutics.
Introduction
This compound is a thiol-reactive labeling reagent that enables the detection and quantification of free sulfhydryl groups (-SH) on cell surface proteins. The iodoacetamide (B48618) group forms a stable, covalent thioether bond with cysteine residues.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule and minimizes steric hindrance, improving labeling efficiency.[1] Following labeling, the biotin (B1667282) moiety can be detected with high specificity and sensitivity using fluorophore-conjugated streptavidin, making it an ideal system for flow cytometry analysis.[2] This method allows for the precise quantification of cell surface thiols on a single-cell basis.[3][4]
Key Applications:
-
Quantification of cell surface protein expression: Particularly for proteins rich in accessible cysteine residues.
-
Analysis of cellular redox state: Monitoring changes in the number of free thiols on the cell surface can provide insights into oxidative stress and cellular signaling pathways.
-
Drug development: Assessing the binding of thiol-reactive compounds or the effect of drugs on cell surface protein expression.
-
Cell population characterization: Differentiating cell subsets based on their surface thiol content.[4]
Principle of the Method
The workflow for using this compound in flow cytometry involves a two-step process. First, live cells are incubated with this compound, which covalently binds to free thiol groups on the cell surface. After washing away the excess reagent, the biotinylated cells are then incubated with a fluorophore-conjugated streptavidin. The fluorescence intensity of the cells, which is proportional to the number of labeled thiol groups, is then measured using a flow cytometer.
Data Presentation
The following tables provide hypothetical quantitative data to guide the optimization of cell labeling experiments with this compound. It is crucial to perform a titration for each new cell type and experimental condition to determine the optimal reagent concentrations.
Table 1: Titration of this compound
| Concentration of this compound (µM) | Mean Fluorescence Intensity (MFI) | Signal-to-Noise (S/N) Ratio* |
| 0 (Unstained Control) | 150 | 1.0 |
| 1 | 2500 | 16.7 |
| 5 | 8500 | 56.7 |
| 10 | 15000 | 100.0 |
| 25 | 16500 | 110.0 |
| 50 | 16800 | 112.0 |
| 100 | 16900 | 112.7 |
*Signal-to-Noise Ratio is calculated as the MFI of the stained sample divided by the MFI of the unstained control.
Table 2: Titration of Streptavidin-PE Conjugate
| Concentration of Streptavidin-PE (µg/mL) | Mean Fluorescence Intensity (MFI) | Signal-to-Noise (S/N) Ratio* |
| 0 (Biotinylated cells, no Streptavidin-PE) | 200 | 1.3 |
| 0.1 | 12000 | 80.0 |
| 0.5 | 14500 | 96.7 |
| 1 | 15000 | 100.0 |
| 2 | 15100 | 100.7 |
| 5 | 15200 | 101.3 |
*Based on cells labeled with an optimal concentration of 10 µM this compound.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO). Store in small aliquots at -20°C or -80°C, protected from light and moisture.[5]
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA).
-
Staining Buffer: PBS with 1% BSA and 0.1% sodium azide (B81097) (optional, to prevent capping and internalization of surface proteins).
-
Streptavidin-Fluorophore Conjugate Working Solution: Dilute the stock solution of the fluorophore-conjugated streptavidin (e.g., Streptavidin-PE) in Staining Buffer to the optimal concentration determined by titration (typically 0.5-2 µg/mL).[2]
Protocol for Labeling Cell Surface Thiols
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10^6 cells/mL. Ensure a single-cell suspension.
-
-
Biotinylation Reaction:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (a starting concentration of 10 µM is recommended).
-
Incubate for 30 minutes on ice or at 4°C, protected from light. The incubation time may need to be optimized.
-
Wash the cells three times with ice-cold Wash Buffer to remove any unreacted this compound.
-
-
Streptavidin Staining:
-
Resuspend the cell pellet in the prepared Streptavidin-Fluorophore Conjugate working solution.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.[2]
-
Wash the cells twice with ice-cold Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Include appropriate controls, such as unstained cells and cells stained only with streptavidin-fluorophore, to set up the flow cytometer and to determine background fluorescence.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling and analyzing cell surface thiols.
Caption: Principle of detection for cell surface thiol labeling.
References
Synthesis and Application of Biotinylated PROTACs using a Cysteine-Reactive Linker
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis and application of biotinylated Proteolysis Targeting Chimeras (PROTACs) utilizing the cysteine-reactive linker, Biotin-PEG2-C2-iodoacetamide. Biotinylated PROTACs are powerful tools for studying the mechanism of action of PROTACs, enabling the confirmation of target engagement, identification of off-target effects, and elucidation of the composition of the ternary complex. This guide offers a comprehensive protocol for the synthesis of a model biotinylated PROTAC targeting Bruton's tyrosine kinase (BTK), along with detailed procedures for its characterization and application in cellular assays, including target degradation confirmation and affinity-based protein profiling.
Introduction to Biotinylated PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology has emerged as a promising therapeutic modality in drug discovery.
The incorporation of a biotin (B1667282) tag into a PROTAC molecule provides a versatile handle for a variety of biochemical and cellular assays. Biotin's high affinity for streptavidin can be exploited for:
-
Target Engagement and Ternary Complex Confirmation: Biotinylated PROTACs can be used in pulldown assays to isolate the PROTAC-target-E3 ligase ternary complex, confirming the mechanism of action.
-
Identification of Off-Target Interactions: Affinity purification coupled with mass spectrometry can identify proteins that interact with the PROTAC, revealing potential off-target effects.
-
Development of Proximity-Based Assays: Biotinylated PROTACs are instrumental in proximity-dependent biotinylation assays like ProtacID and BioID, which map the protein interaction landscape in living cells.
This application note focuses on the use of this compound, a commercially available linker that reacts specifically with cysteine residues. This allows for the site-specific incorporation of the biotin tag onto a cysteine-containing warhead or E3 ligase ligand.
Synthesis of a Biotinylated BTK PROTAC
This section details the synthesis of a model biotinylated PROTAC targeting Bruton's tyrosine kinase (BTK). The synthesis involves the conjugation of a cysteine-containing BTK inhibitor (warhead) with this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Cysteine-containing BTK inhibitor (e.g., a derivative of ibrutinib (B1684441) with a free thiol) | Custom Synthesis/Commercial | - |
| This compound | MedChemExpress | HY-140941 |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| High-Performance Liquid Chromatography (HPLC) system | Waters/Agilent | - |
| C18 Reverse-Phase HPLC Column | Waters/Agilent | - |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | A998 |
| Water, HPLC grade | Fisher Scientific | W6 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | T6508 |
| Mass Spectrometer (e.g., LC-MS) | Waters/Agilent | - |
Synthetic Protocol
Reaction Scheme:
Procedure:
-
Dissolve Reactants: In a light-protected vial, dissolve the cysteine-containing BTK inhibitor (1.0 eq) in anhydrous DMF to a final concentration of 10 mg/mL.
-
Add Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution to deprotonate the thiol group of the cysteine, facilitating the reaction.
-
Add Biotin Linker: In a separate light-protected vial, dissolve this compound (1.2 eq) in anhydrous DMF. Add this solution dropwise to the warhead solution while stirring.
-
Reaction: Stir the reaction mixture at room temperature, protected from light, for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Purification: Upon completion, purify the crude reaction mixture by reverse-phase preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final biotinylated PROTAC as a white solid.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and analytical HPLC.
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 40-60% |
| Purity | >95% (by HPLC) |
Experimental Protocols for Cellular Applications
This section provides detailed protocols for using the synthesized biotinylated BTK PROTAC in cellular assays.
Protein Quantification: Bradford Assay
Accurate protein quantification is essential for subsequent cellular assays.
Materials:
-
Bovine Serum Albumin (BSA) standards (0.1 to 1.0 mg/mL)
-
Bradford Reagent
-
Spectrophotometer or plate reader
Protocol:
-
Prepare Standards: Prepare a serial dilution of BSA standards.
-
Sample Preparation: Dilute cell lysates to fall within the linear range of the BSA standard curve.
-
Assay: In a 96-well plate, add 5 µL of each standard or diluted sample in duplicate. Add 250 µL of Bradford Reagent to each well and mix.
-
Incubation: Incubate at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 595 nm.
-
Calculation: Generate a standard curve from the BSA standards and determine the protein concentration of the samples.
Confirmation of Target Degradation: Western Blotting
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., TMD8, a B-cell lymphoma line) in a 6-well plate. Treat cells with varying concentrations of the biotinylated BTK PROTAC (e.g., 1, 10, 100 nM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the Bradford assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BTK and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities to determine the extent of BTK degradation.
Target Engagement and Pulldown Assay
This assay confirms the interaction of the biotinylated PROTAC with its target protein in a cellular context.
Materials:
-
Streptavidin-coated magnetic beads
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Wash Buffer (e.g., Lysis buffer with adjusted salt concentration)
Protocol:
-
Cell Treatment: Treat cells with the biotinylated BTK PROTAC (e.g., 100 nM) for 4 hours.
-
Cell Lysis: Lyse cells as described in the Western Blotting protocol.
-
Bead Preparation: Wash the streptavidin magnetic beads with lysis buffer.
-
Pulldown: Add the cell lysate to the prepared beads and incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated PROTAC and its interacting proteins to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer for 10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against BTK and components of the E3 ligase complex (e.g., CRBN, VHL).
Identification of Interacting Proteins: Mass Spectrometry
Protocol:
-
Pulldown: Perform the pulldown assay as described above, using a larger quantity of cell lysate.
-
On-Bead Digestion: After the final wash, resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and add a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide). Digest the proteins with trypsin overnight at 37°C.
-
Peptide Cleanup: Collect the supernatant containing the digested peptides and desalt using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins pulled down with the biotinylated PROTAC. Compare the results to a control pulldown (e.g., with a non-biotinylated PROTAC or DMSO-treated cells) to identify specific interactors.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a biotinylated PROTAC.
Experimental Workflow for Biotinylated PROTAC Synthesis and Application
Caption: Workflow for synthesis and application of biotinylated PROTACs.
BTK Signaling Pathway and PROTAC Intervention
Caption: BTK signaling pathway and the point of intervention by a BTK-targeting PROTAC.
Application Notes and Protocols for ELISA with Iodoacetamide-Biotinylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamide-biotin is a sulfhydryl-reactive reagent that specifically and covalently labels free cysteine residues on proteins.[1][2] This labeling strategy is a cornerstone of various proteomic and cell biology techniques, most notably in the study of post-translational modifications (PTMs) like S-acylation (palmitoylation) through the Acyl-Biotin Exchange (ABE) assay.[3][4][5] The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) provides a powerful tool for the detection and quantification of these labeled proteins.[1][6]
Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and sensitive technique for detecting and quantifying proteins. When adapted for iodoacetamide-biotinylated proteins, ELISA can be a valuable tool for validating findings from proteomic screens, quantifying the extent of specific protein modifications, or for screening compounds that may alter a protein's modification status. This document provides detailed protocols for performing ELISAs with proteins that have been labeled with iodoacetamide-biotin.
Principle of Iodoacetamide-Biotin Labeling
Iodoacetamide (B48618) is an alkylating agent that reacts with the thiol group of cysteine residues, forming a stable thioether bond.[1] This reaction is most efficient at a pH between 7.5 and 8.5.[1] By using an iodoacetamide molecule conjugated to biotin, a biotin tag is introduced at each available cysteine site. This allows for the subsequent detection of the protein using streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP).
One of the primary applications of this labeling technique is in the study of protein S-acylation. The Acyl-Biotin Exchange (ABE) assay leverages iodoacetamide-biotin to specifically label previously S-acylated cysteines. The workflow involves first blocking all free sulfhydryl groups, then cleaving the thioester linkage of S-acylated cysteines, and finally labeling the newly exposed thiols with iodoacetamide-biotin.[3][4][5]
Experimental Protocols
Two primary ELISA formats can be adapted for the detection of iodoacetamide-biotinylated proteins: a direct ELISA for purified labeled proteins and a sandwich ELISA for the specific quantification of a target protein from a complex mixture.
Protocol 1: Direct ELISA for Detection of Iodoacetamide-Biotinylated Proteins
This protocol is suitable for confirming the successful biotinylation of a purified protein or for semi-quantitative analysis.
Methodology
-
Coating:
-
Dilute the iodoacetamide-biotinylated protein to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted protein solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection:
-
Dilute Streptavidin-HRP in Blocking Buffer (typically at a 1:1,000 to 1:10,000 dilution, but should be optimized).
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
| Well | Sample Description | Absorbance at 450 nm |
| A1-A3 | Negative Control (No Protein) | 0.052, 0.055, 0.053 |
| B1-B3 | Unlabeled Protein (1 µg/mL) | 0.061, 0.059, 0.063 |
| C1-C3 | Iodoacetamide-Biotinylated Protein (1 µg/mL) | 1.234, 1.256, 1.245 |
| D1-D3 | Iodoacetamide-Biotinylated Protein (0.5 µg/mL) | 0.876, 0.881, 0.879 |
Protocol 2: Sandwich ELISA for Quantification of a Specific Iodoacetamide-Biotinylated Protein
This protocol is ideal for quantifying a specific iodoacetamide-biotinylated protein within a complex sample, such as a cell lysate that has undergone an ABE assay.
Methodology
-
Plate Coating:
-
Dilute the capture antibody (specific to the target protein) to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample Incubation:
-
Prepare a standard curve using a known concentration of the purified iodoacetamide-biotinylated target protein.
-
Prepare dilutions of your unknown samples (e.g., cell lysates post-ABE) in Blocking Buffer.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Dilute Streptavidin-HRP in Blocking Buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of HRP substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm.
-
Data Presentation
| Standard Concentration (ng/mL) | Mean Absorbance at 450 nm |
| 100 | 2.154 |
| 50 | 1.689 |
| 25 | 1.102 |
| 12.5 | 0.654 |
| 6.25 | 0.387 |
| 3.125 | 0.211 |
| 0 | 0.058 |
| Sample ID | Dilution Factor | Mean Absorbance at 450 nm | Calculated Concentration (ng/mL) |
| Untreated Control | 10 | 0.256 | 4.2 |
| Treatment A | 10 | 0.987 | 22.5 |
| Treatment B | 10 | 0.543 | 10.1 |
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering protein long-chain S -acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00146C [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Immobilization using Biotin-PEG2-C2-iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the site-specific immobilization of cysteine-containing proteins onto various surfaces using Biotin-PEG2-C2-iodoacetamide. This method is particularly useful for applications requiring a stable and oriented attachment of proteins, such as in surface plasmon resonance (SPR), enzyme-linked immunosorbent assays (ELISA), and the development of protein microarrays.
Introduction
This compound is a heterobifunctional crosslinker that enables the covalent and site-specific biotinylation of proteins and other molecules containing free sulfhydryl groups. The iodoacetyl group reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond. The biotin (B1667282) moiety exhibits an exceptionally high affinity for streptavidin, allowing for the strong and specific immobilization of the biotinylated protein onto streptavidin-coated surfaces. The polyethylene (B3416737) glycol (PEG) spacer arm enhances the solubility of the reagent and reduces steric hindrance, which can improve the efficiency of both the biotinylation reaction and the subsequent binding to streptavidin.[1]
Principle of the Method
The protein immobilization process involves two key steps:
-
Biotinylation of the Protein: The iodoacetyl group of this compound reacts with a free cysteine residue on the target protein. This reaction is highly specific for sulfhydryl groups at a pH range of 7.5-8.5.[2]
-
Immobilization on a Streptavidin-Coated Surface: The biotinylated protein is then introduced to a surface pre-coated with streptavidin. The high-affinity interaction between biotin and streptavidin results in the stable and oriented immobilization of the protein on the surface.
Quantitative Data
While specific quantitative data for this compound is not extensively published in a comparative format, the following table summarizes typical performance metrics that can be expected based on similar cysteine-specific biotinylation and streptavidin-biotin immobilization strategies. Researchers should optimize these parameters for their specific protein and application.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Biotin-to-Protein Molar Ratio | 1:1 to 5:1 | HABA Assay, Mass Spectrometry | A higher ratio can increase immobilization density but may also lead to protein inactivation if multiple cysteines are labeled near the active site. |
| Immobilization Efficiency | 70-90% | SPR, Quartz Crystal Microbalance (QCM), ELISA | Refers to the percentage of biotinylated protein that binds to the streptavidin surface. |
| Surface Density of Immobilized Protein | 100 - 500 ng/cm² | SPR, Atomic Force Microscopy (AFM) | Dependent on protein size, orientation, and surface characteristics. |
| Retention of Biological Activity | > 80% | Functional Assays (e.g., enzyme activity, ligand binding) | Site-specific immobilization helps to preserve the native conformation and activity of the protein.[3] |
Experimental Protocols
Protocol 1: Biotinylation of a Cysteine-Containing Protein
This protocol describes the biotinylation of a protein with an available cysteine residue using this compound.
Materials:
-
Protein of interest (containing at least one free cysteine residue)
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Desalting column (e.g., PD-10)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the cysteine residue(s) are involved in disulfide bonds, reduction is necessary. Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C. Remove the DTT using a desalting column equilibrated with Reaction Buffer. TCEP can be used as an alternative reducing agent that does not need to be removed before the biotinylation step.
-
-
Biotinylation Reaction:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-Mercaptoethanol to a final concentration of 10 mM) to stop the reaction by consuming any unreacted iodoacetamide. Incubate for 30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The biotinylated protein is now ready for immobilization or can be stored at -20°C or -80°C for future use.
-
Protocol 2: Immobilization of Biotinylated Protein on a Streptavidin-Coated Surface
This protocol provides a general procedure for immobilizing the biotinylated protein onto a streptavidin-coated surface, such as a biosensor chip or a microplate well.
Materials:
-
Biotinylated protein (from Protocol 1)
-
Streptavidin-coated surface (e.g., SPR sensor chip, 96-well plate)
-
Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Blocking Buffer: PBS containing 1% Bovine Serum Albumin (BSA) or other suitable blocking agent
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Surface Preparation:
-
Equilibrate the streptavidin-coated surface with Immobilization Buffer according to the manufacturer's instructions.
-
-
Immobilization:
-
Dilute the biotinylated protein in Immobilization Buffer to a suitable concentration (typically 10-100 µg/mL, optimization may be required).
-
Apply the diluted biotinylated protein solution to the streptavidin-coated surface.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Blocking:
-
Wash the surface three times with Wash Buffer to remove any unbound protein.
-
Add Blocking Buffer to the surface and incubate for 1 hour at room temperature to block any remaining non-specific binding sites on the surface.
-
-
Final Washes:
-
Wash the surface three to five times with Wash Buffer.
-
The surface is now functionalized with the immobilized protein and is ready for use in downstream applications.
-
Mandatory Visualizations
References
Elucidating Protein-Protein Interactions: Application Notes and Protocols for Experimental Design Using Biotinylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing protein-protein interaction studies using biotinylation-based techniques. We detail the principles behind proximity-dependent biotinylation and affinity purification, offer step-by-step experimental protocols, and present data in a clear, comparative format.
Introduction to Biotinylation-Based Protein Interaction Studies
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Biotinylation-based methods have emerged as powerful tools for identifying both stable and transient protein interactions within their native cellular environment.[1][2] These techniques can be broadly categorized into two main approaches: Affinity Purification Mass Spectrometry (AP-MS) and Proximity-Dependent Biotinylation (PDB).
Affinity Purification Mass Spectrometry (AP-MS) is a cornerstone technique for identifying proteins within a stable complex.[3][4] This method involves tagging a "bait" protein of interest, often with an epitope tag, and using affinity purification to isolate the bait and its stably interacting "prey" proteins.[3] When biotin (B1667282) is used as a tag, its high-affinity interaction with streptavidin allows for highly specific and stringent purification.[5][6]
Proximity-Dependent Biotinylation (PDB) , on the other hand, is designed to capture a broader range of interactions, including transient and weak associations.[1][7] In PDB, a promiscuous biotin ligase is fused to the bait protein.[1][2] This enzyme then biotinylates any proteins in its immediate vicinity, providing a snapshot of the bait protein's microenvironment.[1] Several generations of these enzymes have been developed, each with distinct characteristics.
Key Proximity Biotinylation Enzymes: A Comparative Overview
The choice of enzyme is a critical step in designing a PDB experiment. The main options include BioID, TurboID, and APEX2, each with its own advantages and limitations.
| Feature | BioID (BirA*) | TurboID/miniTurbo | APEX2 |
| Enzyme Type | Promiscuous E. coli biotin ligase (BirA R118G mutant)[8] | Engineered promiscuous biotin ligase (derived from BioID)[8][9] | Engineered ascorbate (B8700270) peroxidase[8][9] |
| Labeling Time | 16-24 hours[10] | ~10 minutes[9][10] | ~1 minute |
| Substrate(s) | Exogenous Biotin[9] | Exogenous Biotin[9] | Biotin-phenol and H₂O₂[9] |
| Labeling Radius | ~10 nm[10][11] | Potentially larger than BioID[12] | ~20 nm[11] |
| Toxicity | Generally low | Potential for toxicity due to persistent biotinylation without exogenous biotin[12] | H₂O₂ can be toxic to cells[10] |
| Best For | Long-term, steady-state interactions | Rapidly occurring or transient interactions[13] | Capturing dynamic interactions with high temporal resolution[14] |
Experimental Design and Workflow
A typical biotinylation-based proteomics experiment follows a multi-step workflow, from construct design to data analysis. Careful consideration of controls is crucial for distinguishing true interactors from non-specific background proteins.
General Experimental Workflow
Caption: General workflow for proximity labeling mass spectrometry.
Application: Mapping a Signaling Pathway
To illustrate the power of these techniques, consider the investigation of a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK). Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins containing SH2 domains. This initiates a cascade, potentially involving a scaffold protein that brings together multiple components of a MAPK cascade (e.g., RAF, MEK, ERK).
Caption: A hypothetical RTK signaling pathway.
Using a TurboID-fusion of the scaffold protein as bait would allow for the identification of not only the core MAPK components but also other transiently interacting regulatory proteins or previously unknown pathway members.
Detailed Experimental Protocols
Protocol 1: TurboID-based Proximity Labeling in Mammalian Cells
1. Plasmid Construction and Cell Line Generation a. Clone the gene of interest (your "bait") into a mammalian expression vector containing TurboID with a suitable tag (e.g., FLAG or HA). b. Transfect the construct into the desired mammalian cell line (e.g., HEK293T). c. Select for stably expressing cells using an appropriate antibiotic. d. Validate the expression and correct localization of the fusion protein via Western blot and immunofluorescence.
2. Biotin Labeling a. Plate the stable cell line and grow to ~70-80% confluency. b. For each experimental condition and control, supplement the culture medium with 50 µM biotin.[15] For TurboID, a labeling time of 10 minutes to 1 hour is typically sufficient.[9][10][15] c. To stop the labeling reaction, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
3. Cell Lysis and Protein Extraction a. Lyse the cells in RIPA lysis buffer supplemented with protease inhibitors. b. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 20 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA assay.
4. Affinity Purification of Biotinylated Proteins a. For each sample, use an equal amount of total protein (typically 1-5 mg). b. Add streptavidin-conjugated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1) to the lysate and incubate with rotation for 1-4 hours at 4°C.[16] c. Pellet the beads using a magnetic stand and discard the supernatant. d. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with RIPA buffer, followed by high salt buffer, and finally a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) bicarbonate) is recommended.
5. On-Bead Digestion and Mass Spectrometry a. Resuspend the washed beads in ammonium bicarbonate buffer. b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Add trypsin and incubate overnight at 37°C for on-bead digestion.[7] d. Collect the supernatant containing the digested peptides. e. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Protocol 2: Data Analysis Workflow
1. Peptide and Protein Identification a. Process the raw MS data using a search algorithm (e.g., MaxQuant, Sequest) against a relevant protein database.
2. Filtering and Statistical Analysis a. Filter out common contaminants and proteins identified with low confidence. b. Use a statistical algorithm designed for AP-MS data, such as SAINTexpress, to calculate confidence scores for putative interaction partners.[7] This involves comparing spectral counts or intensity values from the bait purifications to those from negative control purifications (e.g., cells expressing untagged TurboID).
3. Data Visualization a. Visualize the high-confidence interactors using network analysis software to understand the relationships between proteins.
Quantitative Data Presentation
The following table presents a hypothetical comparison of interactors identified for the "Scaffold Protein" from the signaling pathway diagram using different biotinylation techniques. The values represent semi-quantitative data, such as spectral counts or label-free quantification (LFQ) intensities, normalized to the bait protein.
| Identified Protein | AP-MS (Normalized Intensity) | BioID (Normalized Intensity) | TurboID (Normalized Intensity) | Putative Role in Pathway |
| Scaffold Protein (Bait) | 1.00 | 1.00 | 1.00 | Bait |
| RAF | 0.95 | 0.85 | 0.90 | Stable Complex Member |
| MEK | 0.92 | 0.88 | 0.93 | Stable Complex Member |
| ERK | 0.89 | 0.80 | 0.85 | Stable Complex Member |
| SH2 Domain Protein | 0.15 | 0.65 | 0.75 | Upstream Interactor |
| Protein Phosphatase 2A | 0.05 | 0.45 | 0.60 | Transient Regulator |
| Ubiquitin Ligase E3 | 0.02 | 0.30 | 0.55 | Transient Regulator |
| 14-3-3 Protein | 0.10 | 0.50 | 0.65 | Transient Interactor |
Note: This data is illustrative. AP-MS is expected to primarily identify stable interactors (RAF, MEK, ERK), while BioID and TurboID are more likely to also capture upstream and transient regulatory proteins. TurboID, with its faster labeling kinetics, may show higher enrichment for very transient interactors compared to BioID.
Troubleshooting and Considerations
-
High Background: Insufficient washing or overly long labeling times can lead to high background. Optimize washing conditions and labeling duration.[17][18]
-
Low Yield: The bait protein may be of low abundance, or the interactions may be very transient. Consider using a more sensitive method like TurboID and ensure efficient lysis and purification.[17]
-
Enzyme Choice: The choice between BioID, TurboID, and APEX depends on the specific biological question. For dynamic processes, TurboID or APEX2 are preferable, while BioID may be better for mapping the general interactome of a protein in a steady state.[13][14]
-
Controls are Critical: Appropriate controls are essential for data interpretation. These should include a negative control (e.g., expression of the biotin ligase alone) and potentially a positive control (a known interactor).[7][10]
By carefully considering the experimental design, choosing the appropriate biotinylation strategy, and performing rigorous data analysis, researchers can gain valuable insights into the complex networks of protein-protein interactions that govern cellular function.
References
- 1. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity biotinylation and affinity purification are complementary approaches for the interactome mapping of chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]
- 5. wp.unil.ch [wp.unil.ch]
- 6. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proximity labeling - Wikipedia [en.wikipedia.org]
- 10. TurboID-Based Proximity Labeling for In Planta Identification of Protein-Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Workflow enhancement of TurboID-mediated proximity labeling for SPY signaling network mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Preparing Biotinylated Probes for Far-Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Far-western blotting is a powerful technique utilized to detect specific protein-protein interactions in vitro.[1][2] This method is an adaptation of the standard western blotting procedure where a labeled protein probe, instead of an antibody, is used to detect a target protein (prey) immobilized on a membrane.[1][2] Biotinylation of the probe protein offers a sensitive and versatile detection method due to the high-affinity interaction between biotin (B1667282) and streptavidin, which can be conjugated to a reporter enzyme like horseradish peroxidase (HRP) for chemiluminescent or colorimetric detection.[3][4]
These application notes provide a comprehensive guide to preparing biotinylated protein probes and their application in far-western blotting for the identification and characterization of protein-protein interactions. The protocols detailed below cover the biotinylation of the bait protein, the far-western blotting procedure with options for on-membrane and in-gel detection, and subsequent signal detection.
Data Presentation: Quantitative Parameters
Successful far-western blotting relies on the optimization of several quantitative parameters. The following table summarizes key concentrations and volumes for the preparation and use of biotinylated probes.
| Parameter | Recommended Range/Value | Notes |
| Biotinylation Reagent | Varies by manufacturer | Follow manufacturer's instructions for optimal molar excess of biotin to protein. |
| Biotinylated Probe Concentration | 0.1 - 5 µg/mL | The optimal concentration should be determined empirically.[3] |
| Streptavidin-HRP Dilution (On-Membrane) | 1:100,000 - 1:500,000 | Dilution from a 1 mg/mL stock solution.[3] |
| Streptavidin-HRP Dilution (In-Gel) | 1:10,000 - 1:50,000 | Dilution from a 1 mg/mL stock solution.[3] |
| Blocking Buffer | 1% non-fat dry milk in TBST or commercial blocking buffers | Blocking is crucial to prevent non-specific binding.[1][5] |
| Wash Buffer | PBS-T (PBS with 0.05-0.1% Tween-20) or TBS-T | Used to remove unbound probe and streptavidin-HRP. |
| Substrate Incubation Time | Varies by substrate | Follow the manufacturer's protocol for the specific chemiluminescent or colorimetric substrate used. |
Experimental Protocols
I. Preparation of Biotinylated Protein Probe
This protocol describes the general steps for biotinylating a purified "bait" protein. The specific biotinylation reagent and protocol may vary, so always consult the manufacturer's instructions.
Materials:
-
Purified "bait" protein in a suitable buffer (e.g., PBS)
-
Biotinylation reagent (e.g., NHS-Biotin)
-
Reaction buffer (amine-free, e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., Tris-HCl)
-
Desalting column or dialysis cassette to remove excess biotin
Procedure:
-
Protein Preparation: Ensure the purified bait protein is in an amine-free buffer at a known concentration.
-
Biotinylation Reaction: a. Calculate the required amount of biotinylation reagent to achieve the desired molar excess (e.g., 20-fold molar excess of biotin to protein). b. Dissolve the biotinylation reagent in a suitable solvent (e.g., DMSO) immediately before use. c. Add the dissolved biotinylation reagent to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted biotinylation reagent.
-
Purification: Remove excess, unreacted biotin from the biotinylated protein probe using a desalting column or dialysis. This step is critical to prevent background signal.
-
Quantification and Storage: Determine the concentration of the biotinylated protein probe using a protein assay (e.g., BCA assay). Store the probe at -20°C or -80°C in appropriate aliquots.
II. Far-Western Blotting with Biotinylated Probe (On-Membrane Detection)
This protocol details the detection of a "prey" protein on a membrane using a biotinylated "bait" protein.
Materials:
-
SDS-PAGE gel
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer
-
Wash buffer (PBS-T or TBS-T)
-
Biotinylated protein probe
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
SDS-PAGE and Protein Transfer: a. Separate the protein sample containing the "prey" protein by SDS-PAGE.[2] b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using standard western blotting procedures.[1][2]
-
Blocking: a. After transfer, wash the membrane briefly with wash buffer. b. Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to block non-specific binding sites.[3][5]
-
Probe Incubation: a. Dilute the biotinylated protein probe to the desired concentration (e.g., 1 µg/mL) in blocking buffer.[3] b. Decant the blocking buffer and incubate the membrane with the diluted biotinylated probe solution for 1-3 hours at room temperature with gentle agitation.[3]
-
Washing: Wash the membrane extensively with wash buffer (e.g., 3-5 times for 5-10 minutes each) to remove the unbound probe.[5]
-
Streptavidin-HRP Incubation: a. Dilute the streptavidin-HRP conjugate in blocking buffer according to the recommended dilution range (e.g., 1:100,000).[3] b. Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[3][5]
-
Final Washes: Repeat the extensive washing steps as in step 4 to remove unbound streptavidin-HRP.[3][5]
-
Detection: a. Prepare the HRP substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system or expose the membrane to X-ray film.[5]
III. Far-Western Blotting with Biotinylated Probe (In-Gel Detection)
This protocol allows for the detection of protein-protein interactions directly within the polyacrylamide gel, which can be advantageous for proteins that transfer poorly to membranes.[3]
Procedure:
-
SDS-PAGE: Separate the protein sample containing the "prey" protein by SDS-PAGE.
-
Gel Pre-treatment: After electrophoresis, incubate the gel in 50% isopropanol (B130326) for 15 minutes, followed by a 15-minute incubation in water to remove SDS and facilitate protein renaturation.[1] Repeat this wash cycle.
-
Blocking: Incubate the gel in blocking buffer for 1-2 hours at room temperature with gentle agitation.
-
Probe Incubation: Dilute the biotinylated protein probe in blocking buffer and incubate the gel in this solution for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the gel with wash buffer (3-5 times for 10-15 minutes each).
-
Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer (e.g., 1:10,000) and incubate the gel for 1 hour at room temperature.[3]
-
Final Washes: Repeat the extensive washing steps.
-
Detection: Add the HRP substrate directly to the gel and visualize the signal.
Mandatory Visualizations
Experimental Workflow for Far-Western Blotting
Caption: Workflow of on-membrane far-western blotting.
Principle of Biotinylated Probe Detection in Far-Western Blotting
Caption: Interaction cascade for signal generation.
References
- 1. Far-Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. labtestsguide.com [labtestsguide.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. fortislife.com [fortislife.com]
Application Notes and Protocols for Phosphopeptide Analysis Using Biotin-PEG2-C2-iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Biotin-PEG2-C2-iodoacetamide in the analysis of cysteine-containing phosphopeptides. This method enables the selective enrichment and subsequent identification and quantification of this specific subset of the phosphoproteome, which is crucial for understanding signaling pathways where both phosphorylation and cysteine modifications play a role.
Application Notes
Principle of the Method
The use of this compound in phosphopeptide analysis is predicated on the specific reactivity of the iodoacetyl group towards the thiol group of cysteine residues.[1][2] This reagent covalently labels cysteine-containing peptides. If a peptide is also phosphorylated, this dual modification allows for its selective enrichment and analysis. The workflow involves the alkylation of cysteine residues with this compound, followed by the enrichment of the biotin-tagged peptides using streptavidin-based affinity chromatography. The enriched peptides are then analyzed by mass spectrometry (MS) to identify the peptide sequence and the location of the phosphorylation site. The PEG2 spacer enhances the solubility of the reagent and reduces steric hindrance, improving the efficiency of both the labeling and subsequent enrichment steps.[1]
Applications in Research and Drug Development
-
Targeted Phosphoproteomics: This method allows for the targeted analysis of a sub-proteome of cysteine-containing phosphopeptides, reducing sample complexity and enabling deeper coverage of this specific class of modified peptides.[3]
-
Signaling Pathway Elucidation: Many signaling proteins, including kinases and phosphatases, contain conserved cysteine residues in or near their active sites or regulatory domains. This method can be used to study how phosphorylation events on these proteins correlate with the redox state or modification of these critical cysteines.
-
Drug Target Validation: For drugs that target proteins with functional cysteines, this technique can help to understand how drug binding affects the phosphorylation status of the target protein or other proteins in the same pathway.
-
Biomarker Discovery: Changes in the levels of specific cysteine-containing phosphopeptides may serve as biomarkers for disease states or drug response.
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from an experiment using this workflow to compare a treated versus a control sample.
Table 1: Identification and Quantification of Cysteine-Containing Phosphopeptides
| Protein | Gene | Peptide Sequence (Cys alkylated, pSer/pThr/pTyr indicated) | Fold Change (Treated/Control) | p-value |
| Mitogen-activated protein kinase 1 | MAPK1 | Ac-SALpT[C]LATR | 3.2 | 0.001 |
| Protein kinase A catalytic subunit | PRKACA | DLIENAEpY[C]VR | 2.8 | 0.005 |
| Epidermal growth factor receptor | EGFR | GADpS[C]NIPYVR | -2.1 | 0.012 |
| Apoptosis signal-regulating kinase 1 | MAP3K5 | ELpT[C]QKLATK | 4.5 | <0.001 |
*C indicates cysteine labeled with this compound. pS/pT/pY indicates phosphorylated serine, threonine, or tyrosine.
Table 2: Summary of Enriched Phosphopeptides
| Sample Group | Total Peptides Identified | Phosphopeptides Identified | Cysteine-Containing Phosphopeptides Identified | Enrichment Specificity (%) |
| Control | 15,234 | 8,765 | 1,234 | 8.1 |
| Treated | 16,012 | 9,123 | 1,567 | 9.8 |
Enrichment Specificity is calculated as (Number of Cysteine-Containing Phosphopeptides / Total Peptides Identified) * 100.
Experimental Protocols
Overall Experimental Workflow
The following diagram illustrates the overall workflow for the enrichment and analysis of cysteine-containing phosphopeptides using this compound.
Caption: Workflow for Cysteine-Phosphopeptide Analysis.
Protocol 1: Protein Extraction, Reduction, and Alkylation
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in 8 M urea (B33335) buffer containing protease and phosphatase inhibitors.[4]
-
Sonicate the lysate to shear DNA and centrifuge at 20,000 x g for 1 hour at 4°C to pellet cell debris.[4]
-
Determine the protein concentration of the supernatant using a Bradford assay.[4]
-
-
Reduction:
-
To 1 mg of protein lysate, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour to reduce disulfide bonds.[4]
-
-
Alkylation with this compound:
-
Cool the sample to room temperature.
-
Prepare a fresh 50 mM stock solution of this compound in a suitable solvent like DMSO or water.[5] Protect the solution from light.[5]
-
Add the this compound solution to the reduced protein sample to a final concentration of 25 mM.
-
Incubate for 45 minutes at room temperature in the dark.[4]
-
Protocol 2: Protein Digestion and Enrichment of Biotinylated Peptides
-
Buffer Exchange and Digestion:
-
Dilute the urea concentration of the alkylated protein sample to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[4]
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
-
-
Enrichment of Biotinylated Peptides:
-
Resuspend the dried peptides in a binding buffer (e.g., 50 mM ammonium bicarbonate).
-
Equilibrate streptavidin-coated magnetic beads or agarose (B213101) resin by washing three times with the binding buffer.
-
Add the peptide solution to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides. Perform sequential washes with:
-
Binding buffer
-
High-salt buffer (e.g., 1 M NaCl)
-
Urea wash (e.g., 2 M urea)
-
Finally, with 50 mM ammonium bicarbonate.
-
-
-
Elution:
-
Elute the bound biotinylated peptides from the streptavidin beads. This can be achieved through various methods:
-
Competitive Elution: Incubate the beads with a solution containing a high concentration of free biotin (B1667282) (e.g., 5 mM biotin in 50 mM ammonium bicarbonate).
-
Denaturing Elution: Elute with a solution of 50% acetonitrile (B52724) and 0.1% TFA. This method is often effective for subsequent MS analysis.
-
-
Collect the eluate and dry it under vacuum.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Resuspend the enriched and dried peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database using a search engine such as MaxQuant, Sequest, or Mascot.
-
Specify the following variable modifications in the search parameters:
-
Phosphorylation (S, T, Y)
-
Oxidation (M)
-
Carbamidomethylation of cysteine (if a portion of the sample was treated with iodoacetamide (B48618) as a control)
-
Biotin-PEG2-C2-acetamide on cysteine (mass modification corresponding to the reagent).
-
-
Perform label-free quantification (LFQ) or use isotopic labeling methods (e.g., SILAC) for relative quantification of peptide abundance between samples.[6]
-
Signaling Pathway Context
The following diagram depicts a simplified signaling pathway where a kinase is activated by an upstream signal, leading to the phosphorylation of a substrate protein that also contains a reactive cysteine residue. This represents a scenario where the described methodology would be highly applicable.
Caption: A Generic Kinase Signaling Pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive and Reproducible Phosphopeptide Enrichment Using Iron Immobilized Metal Ion Affinity Chromatography (Fe-IMAC) Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
how to prevent incomplete biotinylation with iodoacetamide reagents
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and resolve issues related to incomplete biotinylation with iodoacetamide (B48618) reagents.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for biotinylation using iodoacetamide reagents?
A1: Iodoacetamide-based biotinylation reagents work by covalently attaching a biotin (B1667282) molecule to proteins through the alkylation of free sulfhydryl groups (-SH) on cysteine residues. This reaction, a nucleophilic substitution (SN2), forms a stable thioether bond between the biotin reagent and the cysteine side chain.[1]
Q2: What are the optimal reaction conditions for iodoacetamide-based biotinylation?
A2: For efficient and specific biotinylation of cysteine residues, a slightly alkaline pH range of 7.5 to 8.5 is recommended. The reaction is typically carried out at room temperature for 30-60 minutes, and the reaction should be protected from light.[2] It is crucial to use a sufficient molar excess of the iodoacetamide-biotin reagent over the protein.
Q3: How should iodoacetamide-biotin reagents be stored?
A3: Iodoacetamide reagents are sensitive to light and moisture.[2] They should be stored at 4°C, protected from light.[2][3] Stock solutions are typically prepared fresh before each use in a suitable solvent like DMSO or water, and any unused solution should be discarded.[2][4][5]
Q4: What can cause non-specific labeling with iodoacetamide reagents?
A4: While iodoacetamide reagents are highly specific for cysteine residues under optimal conditions, non-specific labeling of other amino acids like lysine, histidine, methionine, aspartate, and glutamate (B1630785) can occur.[2][6] This is more likely to happen if a large excess of the reagent is used or if the pH is not well-controlled.[2][6]
Troubleshooting Guide
Problem: Low or no biotinylation detected.
This is a common issue that can arise from several factors. Follow this guide to troubleshoot the potential causes.
// Reagent Integrity Path Reagent_Fresh [label="Was the iodoacetamide-\nbiotin solution prepared fresh?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Storage [label="Was the reagent stored\ncorrectly (4°C, dark, dry)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Reagent [label="Prepare fresh reagent solution.\nStore stock reagent properly.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Protein Sample Path Protein_Thiols [label="Does the protein have accessible\nfree cysteine residues?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Buffer [label="Does the buffer contain\ninterfering substances (e.g., DTT)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Protein [label="Reduce disulfide bonds (e.g., with TCEP).\nRemove interfering substances via dialysis\nor desalting column.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Conditions Path Reaction_pH [label="Was the reaction pH\nbetween 7.5 and 8.5?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Molar_Excess [label="Was a sufficient molar excess\nof the biotin reagent used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Light [label="Was the reaction\nprotected from light?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Reaction [label="Optimize pH, molar excess,\nand protect from light.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Detection Method Path Detection_Blot [label="Is the Western blot protocol\noptimized for biotin detection?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Detection [label="Use streptavidin-HRP for detection.\nUse BSA for blocking, not milk.\nLoad sufficient protein.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_Reagent; Start -> Check_Protein; Start -> Check_Reaction; Start -> Check_Detection;
Check_Reagent -> Reagent_Fresh; Reagent_Fresh -> Reagent_Storage [label="Yes"]; Reagent_Fresh -> Solution_Reagent [label="No"]; Reagent_Storage -> Check_Protein [label="Yes"]; Reagent_Storage -> Solution_Reagent [label="No"];
Check_Protein -> Protein_Thiols; Protein_Thiols -> Protein_Buffer [label="Yes"]; Protein_Thiols -> Solution_Protein [label="No"]; Protein_Buffer -> Check_Reaction [label="No"]; Protein_Buffer -> Solution_Protein [label="Yes"];
Check_Reaction -> Reaction_pH; Reaction_pH -> Reaction_Molar_Excess [label="Yes"]; Reaction_pH -> Solution_Reaction [label="No"]; Reaction_Molar_Excess -> Reaction_Light [label="Yes"]; Reaction_Molar_Excess -> Solution_Reaction [label="No"]; Reaction_Light -> Check_Detection [label="Yes"]; Reaction_Light -> Solution_Reaction [label="No"];
Check_Detection -> Detection_Blot; Detection_Blot -> Solution_Detection [label="No"]; } Troubleshooting Decision Tree for Low Biotinylation.
| Potential Cause | Recommended Action |
| Reagent Instability | Iodoacetamide reagents are light-sensitive and prone to hydrolysis.[2] Always prepare solutions fresh before use and store the solid reagent at 4°C, protected from light and moisture.[2][4] |
| Suboptimal pH | The reaction of iodoacetamide with thiols is pH-dependent. The optimal pH range is between 7.5 and 8.5. At lower pH, the reaction rate is significantly reduced.[6] |
| Inaccessible Cysteine Residues | Cysteine residues may be buried within the protein's three-dimensional structure or involved in disulfide bonds, making them unavailable for labeling. Consider denaturing the protein or reducing disulfide bonds with a non-thiol reducing agent like TCEP prior to biotinylation.[7] |
| Interfering Substances | Buffers containing primary amines (e.g., Tris or glycine) or free thiols (e.g., DTT or β-mercaptoethanol) will compete with the target protein for reaction with the iodoacetamide reagent, reducing labeling efficiency.[7][8][9] Use a compatible buffer such as HEPES or PBS, and remove any interfering substances by dialysis or using a desalting column.[8] |
| Insufficient Molar Excess of Reagent | A sufficient molar excess of the iodoacetamide-biotin reagent is necessary to drive the reaction to completion. The optimal molar ratio may need to be determined empirically.[9] |
| Incorrect Detection Method | When using a Western blot to detect biotinylation, use streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) for detection.[10] Avoid using milk as a blocking agent as it contains endogenous biotin, which can lead to high background; use 3-5% BSA instead.[10] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| pH | 7.5 - 8.5 | Crucial for the specific and efficient reaction with cysteine thiols. |
| Temperature | Room Temperature (20-25°C) | Standard incubation temperature.[2] |
| Incubation Time | 30 - 60 minutes | Protect from light during incubation.[2] |
| Molar Excess of Reagent | 2-5 fold (or higher) | The optimal ratio of iodoacetamide-biotin to protein should be empirically determined. |
| Protein Concentration | >1 mg/mL | Higher protein concentrations can improve labeling efficiency.[8] |
Experimental Protocols
Protocol 1: Standard Biotinylation of a Protein with Iodoacetamide-Biotin
This protocol outlines a general procedure for biotinylating a protein with available cysteine residues.
Materials:
-
Protein of interest in a compatible buffer (e.g., PBS or HEPES, pH 7.5-8.5)
-
Iodoacetamide-Biotin reagent
-
Anhydrous DMSO or water
-
Desalting column or dialysis cassette
-
Reaction tubes (amber or covered in foil)
Procedure:
-
Prepare Protein Sample: Ensure the protein is at a concentration of at least 1 mg/mL in a buffer free of primary amines and thiols.[8] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Iodoacetamide-Biotin Solution: Immediately before use, dissolve the iodoacetamide-biotin reagent in anhydrous DMSO or water to create a stock solution (e.g., 10 mM).[4][11] Protect the solution from light.[2]
-
Biotinylation Reaction: Add the desired molar excess of the iodoacetamide-biotin solution to the protein sample. For example, add a 5-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[2]
-
Removal of Excess Reagent: Remove non-reacted iodoacetamide-biotin using a desalting column or by dialyzing the sample against a suitable buffer (e.g., PBS).[12]
Protocol 2: Assessment of Biotinylation Efficiency by Western Blot
This protocol allows for the qualitative assessment of biotinylation efficiency.
Materials:
-
Biotinylated and non-biotinylated (control) protein samples
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the biotinylated and non-biotinylated protein samples on an SDS-PAGE gel.[13][14]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13][14]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific binding of the detection reagent.[10]
-
Streptavidin-HRP Incubation: Incubate the membrane with a suitable dilution of streptavidin-HRP in the blocking buffer for 1 hour at room temperature.[8][15]
-
Washing: Wash the membrane three to five times with TBST to remove unbound streptavidin-HRP.[8]
-
Detection: Add the chemiluminescent substrate and visualize the biotinylated protein using an imaging system.[13][14] A strong signal in the lane with the biotinylated protein and no signal in the control lane indicates successful biotinylation.
Visualizations
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ubpbio.com [ubpbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting non-specific binding in biotin-iodoacetamide labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during biotin-iodoacetamide labeling and subsequent affinity purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is biotin-iodoacetamide and how does it work?
Biotin-iodoacetamide is a sulfhydryl-reactive reagent used to label proteins and other molecules containing free thiol groups, which are present on cysteine residues.[1] The iodoacetamide (B48618) group specifically reacts with the sulfhydryl group of cysteine residues under slightly alkaline conditions (pH 7.5-8.5) to form a stable thioether bond.[1] This process, known as biotinylation, attaches a biotin (B1667282) molecule to the target. The high-affinity interaction between biotin and streptavidin (or avidin) can then be utilized for detection or purification of the biotinylated molecules.[2]
Q2: What are the main causes of non-specific binding in biotin-iodoacetamide labeling and pull-down assays?
Non-specific binding can arise from several factors:
-
Ionic and Hydrophobic Interactions: Proteins can non-specifically bind to streptavidin-coated beads through ionic or hydrophobic interactions.[3]
-
Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins, which can be a source of background.[2][4]
-
Excess Biotinylation Reagent: Using too much biotin-iodoacetamide can lead to its reaction with other amino acid residues besides cysteine, such as lysine (B10760008), histidine, and methionine, increasing non-specific labeling.[1][5][6]
-
Insufficient Blocking: Inadequate blocking of the streptavidin beads can leave open sites for non-specific protein binding.[3]
-
Inadequate Washing: Insufficient or non-stringent washing steps may fail to remove loosely bound, non-specific proteins.[7]
Q3: At what pH should I perform the biotin-iodoacetamide labeling reaction?
The optimal pH for the reaction of iodoacetamide with sulfhydryl groups is between 7.5 and 8.5.[1] Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate anion form, promoting specific labeling of cysteine residues.[1] Performing the reaction at a pH significantly outside this range can lead to decreased efficiency and increased non-specific reactions with other amino acid residues.[5][8]
Q4: How can I quench the biotin-iodoacetamide labeling reaction?
After the desired incubation time, the labeling reaction should be quenched to prevent further, potentially non-specific, labeling. This is typically done by adding a reagent containing a free sulfhydryl group, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (β-mercaptoethanol), which will react with and consume the excess biotin-iodoacetamide.
Troubleshooting Guides
Issue 1: High background in negative control lanes (e.g., beads-only control).
This issue suggests that proteins are binding non-specifically to the streptavidin beads themselves.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Impact |
| Insufficient blocking of beads | Pre-block streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or casein (1-5% solution) before adding the cell lysate.[3] | 30-60% reduction in total background protein intensity.[3] |
| Inadequate washing | Increase the number and/or duration of wash steps. Also, consider increasing the stringency of your wash buffers.[3] | 20-70% reduction in non-specific binders, depending on the modification.[3] |
| Ionic interactions | Increase the salt concentration (e.g., NaCl) in the wash buffer to disrupt ionic interactions.[9] | 20-50% reduction in a subset of non-specific binders.[3] |
| Hydrophobic interactions | Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to the wash buffer to reduce hydrophobic interactions.[3][9] | 40-70% reduction in a broad range of non-specific binders.[3] |
Issue 2: Many non-target proteins are pulled down with my protein of interest.
This indicates non-specific labeling of proteins in the lysate or non-specific interactions with the bait protein.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Impact |
| Excess biotin-iodoacetamide | Perform a titration experiment to determine the optimal concentration of biotin-iodoacetamide that provides the best signal-to-noise ratio.[3] A 2-5 molar excess over the sulfhydryl content is a good starting point.[1] | Reduction of off-target protein labeling. |
| Non-specific reactivity of iodoacetamide | Ensure the labeling reaction is performed within the optimal pH range of 7.5-8.5 to maximize specificity for cysteine residues.[1][8] | Minimized labeling of other amino acid residues like lysine and histidine.[5] |
| Endogenous biotinylated proteins | Pre-clear the lysate by incubating it with streptavidin beads to remove endogenous biotinylated proteins before adding your biotinylated bait.[3] | 50-80% reduction of known endogenous biotinylated protein signals.[3] |
| High concentration of bait protein | Titrate the concentration of your biotinylated bait protein to find the optimal amount that minimizes non-specific interactions while maintaining the specific interaction.[3] | Improved signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Pre-clearing Lysate to Reduce Endogenous Biotin Background
-
Prepare Streptavidin Beads: Resuspend the streptavidin bead slurry. For each 1 mg of cell lysate, use 20-30 µL of the bead slurry.
-
Wash Beads: Wash the beads twice with 1 mL of ice-cold lysis buffer. Pellet the beads between washes.
-
Incubate Lysate with Beads: Add the washed streptavidin beads to the cell lysate.
-
Rotate: Incubate on a rotator at 4°C for 1-2 hours.
-
Pellet Beads: Pellet the beads.
-
Collect Supernatant: Carefully collect the supernatant, which is the pre-cleared lysate, and proceed with your pull-down assay.[3]
Protocol 2: Stringent Washing Procedure to Reduce Non-Specific Binders
This procedure is performed after incubating your biotinylated bait and lysate with the streptavidin beads.
-
Initial Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of Wash Buffer 1 (e.g., TBS with 150 mM NaCl and 0.1% Tween-20). Rotate for 5 minutes at 4°C.
-
High Salt Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of Wash Buffer 2 (e.g., TBS with 500 mM NaCl and 0.1% Tween-20). Rotate for 5 minutes at 4°C.
-
Detergent Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of Wash Buffer 1 to lower the salt concentration. Rotate for 5 minutes at 4°C.
-
Final Wash: Pellet the beads and discard the supernatant. Perform a final wash with a buffer lacking detergent (e.g., TBS with 150 mM NaCl) to remove residual detergent.[3]
-
Elution: Proceed with your elution protocol.
Visualizations
Caption: Workflow of biotin-iodoacetamide labeling of a protein.
Caption: A logical workflow for troubleshooting non-specific binding.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synapsewaves.com [synapsewaves.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Biotin-PEG2-C2-Iodoacetamide Reactions
Welcome to the technical support center for Biotin-PEG2-C2-iodoacetamide. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your labeling experiments.
Troubleshooting Guide
This section addresses common issues encountered during the biotinylation of proteins and other thiol-containing molecules using this compound.
| Problem | Possible Cause | Solution |
| Low or No Biotinylation | 1. Absence of free sulfhydryl groups: Cysteine residues may be involved in disulfide bonds or buried within the protein's tertiary structure.[1] | a. Reduce disulfide bonds using a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).[1] b. Use a denaturing agent (e.g., urea (B33335), guanidine-HCl) to unfold the protein and expose buried cysteine residues.[1] c. Ensure complete removal of the reducing agent before adding the iodoacetamide (B48618) reagent, as it will compete for the labeling reagent.[1] |
| 2. Suboptimal reaction pH: The reaction of iodoacetamide with thiols is highly pH-dependent. The thiol group needs to be in its deprotonated thiolate form to be reactive.[1][2][3] | a. Adjust the reaction buffer to a pH between 7.5 and 8.5. Buffers such as HEPES or Tris at the appropriate pH are recommended.[1] | |
| 3. Inactive or hydrolyzed reagent: this compound is sensitive to moisture and light.[1][4] | a. Store the solid reagent at 2-8°C, protected from light and moisture.[1] b. Prepare solutions of the reagent immediately before use.[4] Aqueous solutions are stable for only a few hours at room temperature when protected from light.[1] | |
| 4. Presence of competing nucleophiles: Primary amines (e.g., from Tris buffer at a pH where it's protonated, or glycine) or other thiol-containing compounds in the reaction buffer can compete with the target molecule for the iodoacetamide reagent.[5][6] | a. Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES.[5] b. If your protein is in a buffer containing primary amines, perform a buffer exchange via dialysis or desalting before the labeling reaction.[5] | |
| Non-Specific Labeling (Off-Target Modification) | 1. Excess labeling reagent: Using a large molar excess of this compound can lead to the modification of other amino acid residues such as lysine, histidine, methionine, and the N-terminus.[2][4][7] | a. Optimize the molar ratio of the labeling reagent to the protein. A 2-5 molar excess over the sulfhydryl content is a good starting point.[1] If the sulfhydryl content is unknown, start with a final concentration of around 2 mM for a 2 mg/mL protein solution.[1] |
| 2. Incorrect pH: While alkaline pH is necessary for thiol reactivity, very high pH values can increase the reactivity of other nucleophilic side chains.[2][8] | a. Maintain the reaction pH within the recommended range of 7.5-8.5 to maximize specificity for cysteine residues.[1] | |
| 3. Prolonged reaction time: Long incubation times can increase the likelihood of side reactions.[2] | a. Optimize the reaction time. For many proteins, an incubation of 2-4 hours at room temperature is sufficient.[1] | |
| Protein Precipitation during Labeling | 1. High concentration of labeling reagent: The addition of a high concentration of the labeling reagent can sometimes cause protein precipitation. | a. Add the this compound solution dropwise to the protein solution while gently stirring. b. Optimize the concentration of the labeling reagent to use the minimum effective amount. |
| 2. Change in buffer conditions: The addition of the labeling reagent, especially if dissolved in an organic solvent, can alter the buffer composition and lead to precipitation. | a. Dissolve the this compound in a solvent compatible with your protein solution, preferably the same buffer. It is soluble in water, DMF, DMSO, and methanol.[1] | |
| 3. Protein instability: The experimental conditions (e.g., pH, temperature) may not be optimal for your specific protein's stability. | a. Ensure the chosen buffer and pH are suitable for your protein of interest. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound reaction?
A1: The optimal pH for the reaction is between 7.5 and 8.5.[1] This is because the iodoacetamide group reacts with the deprotonated thiol group (thiolate anion) of cysteine, and a slightly alkaline pH favors the formation of the thiolate.[1][2][3]
Q2: Do I need to reduce my protein before labeling?
A2: It depends on your protein. If the cysteine residues you wish to label are involved in disulfide bonds, you will need to reduce them first using a reducing agent like DTT or TCEP.[1] If your protein contains free, accessible sulfhydryl groups, a reduction step may not be necessary.
Q3: Can I use Tris buffer for the labeling reaction?
A3: It is generally recommended to avoid buffers containing primary amines, such as Tris, as they can compete with the labeling reaction.[5] However, 50 mM Tris at pH 8.5 has been used successfully.[1] If you observe low labeling efficiency, consider switching to a non-amine-containing buffer like HEPES or PBS.
Q4: How should I store this compound?
A4: The solid reagent should be stored at 2-8°C, protected from light and moisture.[1] Stock solutions should be prepared fresh before use and protected from light.[1][9] An aqueous solution is stable for at least 4 hours at room temperature when protected from light.[1]
Q5: What is the purpose of the PEG2 spacer arm?
A5: The polyethylene (B3416737) glycol (PEG) spacer arm increases the hydrophilicity (water solubility) of the biotinylated molecule, which can help prevent aggregation.[10][11] It also provides a flexible linker that reduces steric hindrance, making the biotin (B1667282) moiety more accessible for binding to avidin (B1170675) or streptavidin.[10][11]
Q6: How can I remove excess, unreacted this compound after the reaction?
A6: Excess reagent can be removed by dialysis or gel filtration chromatography (desalting).[1]
Experimental Protocols
Protocol 1: Standard Biotinylation of a Protein with Free Sulfhydryls
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Labeling Reaction:
-
If the sulfhydryl content of your protein is known, add a 2-5 molar excess of the this compound solution to the protein solution.[1]
-
If the sulfhydryl content is unknown, add the this compound solution to a final concentration of 2 mM.[1]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring, protected from light.[1]
-
-
Quenching and Purification:
-
(Optional) The reaction can be quenched by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to react with the excess iodoacetamide.
-
Remove excess, unreacted this compound by dialysis or gel filtration.[1]
-
Protocol 2: Biotinylation of a Protein with Disulfide Bonds
-
Protein Reduction and Denaturation:
-
Dissolve the protein in a buffer at pH 7.5-8.5 (e.g., 50 mM HEPES, pH 7.5, or 50 mM Tris, pH 8.5). If necessary, include a denaturing agent like urea or guanidine-HCl to expose all disulfide bonds.[1]
-
Add a reducing agent such as TCEP to a final concentration of 5 mM.[1]
-
Incubate for 60 minutes at room temperature with stirring.[1]
-
-
Removal of Reducing Agent:
-
Labeling Reaction:
-
Proceed with steps 2 and 3 from Protocol 1.
-
-
Quenching and Purification:
-
Proceed with step 4 from Protocol 1.
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. attogene.com [attogene.com]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound [myskinrecipes.com]
- 11. benchchem.com [benchchem.com]
strategies to improve the solubility of Biotin-PEG reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Biotin-PEG reagents. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG spacer in Biotin-PEG reagents regarding solubility?
The polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic chain that significantly enhances the aqueous solubility of the otherwise hydrophobic biotin (B1667282) molecule.[1] This property is transferred to the molecule it is conjugated to, which can help prevent aggregation of labeled proteins in solution.[1][2] Longer PEG chains can further increase water solubility and reduce immunogenicity.[3]
Q2: What are the recommended solvents for dissolving Biotin-PEG reagents?
While some Biotin-PEG reagents have aqueous solubility, the most reliable method is to first create a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][4] This stock solution is then added in a small volume to the aqueous reaction buffer to achieve the desired final concentration.[1] This two-step process ensures complete dissolution and minimizes the risk of precipitation.[1]
Q3: Can I dissolve Biotin-PEG reagents directly in an aqueous buffer?
Although possible for some reagents, it is generally not recommended as it can lead to incomplete dissolution or precipitation.[1] The preferred method is to first dissolve the reagent in an organic solvent such as DMSO or DMF to create a stock solution.[1]
Q4: How does the length of the PEG chain affect the properties of the Biotin-PEG reagent?
The length of the PEG chain influences several properties of the reagent:
-
Solubility: Longer PEG chains generally lead to increased water solubility.[3]
-
Steric Hindrance: A longer, flexible PEG spacer arm reduces steric hindrance, allowing for more efficient binding of the biotin moiety to avidin (B1170675) or streptavidin.
-
Immunogenicity: PEGylation can reduce the immunogenicity of the labeled molecule.[3]
Q5: Are there specific buffer conditions I should be aware of when using Biotin-PEG reagents?
Yes, the buffer composition is critical for successful biotinylation and to avoid solubility issues:
-
pH: For amine-reactive reagents like NHS esters, a pH between 7 and 9 is optimal for the reaction.[4] For carboxylic acids, a pH above its pKa will increase water solubility.[1]
-
Primary Amines: Avoid buffers containing primary amines, such as Tris or glycine, when using NHS-ester reagents, as they will compete with the target molecule for reaction.[4] Phosphate-buffered saline (PBS) is a commonly recommended alternative.[4]
Troubleshooting Guide
Issue 1: The Biotin-PEG reagent does not dissolve completely in the organic solvent (DMSO, DMF).
| Possible Cause | Recommended Solution |
| Reagent has absorbed moisture. | Ensure the reagent is stored properly at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][4] |
| Solvent is not fresh or anhydrous. | Use fresh, anhydrous grade DMSO or DMF. |
| Concentration is too high. | Try preparing a more dilute stock solution. |
Issue 2: The Biotin-PEG reagent precipitates when the organic stock solution is added to the aqueous buffer.
| Possible Cause | Recommended Solution |
| Final concentration in the aqueous buffer is too high. | Decrease the final concentration of the Biotin-PEG reagent in the reaction.[1] |
| Percentage of organic solvent in the final solution is too high. | Keep the final concentration of the organic solvent (e.g., DMSO) low, typically below 10%.[1][4] |
| Suboptimal pH or buffer composition. | Adjust the pH of the buffer. For reagents with a carboxylic acid group, a slightly alkaline pH (7.5-8.5) can improve solubility.[1] Ensure the buffer does not contain components that react with your reagent (e.g., primary amines with NHS esters).[4] |
Issue 3: The reaction mixture becomes turbid over time.
| Possible Cause | Recommended Solution |
| Aggregation of the biotinylated target molecule. | High levels of biotinylation can decrease the solubility of the target protein. The PEG spacer helps to mitigate this, but aggregation can still occur at very high labeling ratios. Reduce the molar excess of the biotinylation reagent in the reaction to achieve a lower degree of labeling.[1] |
| Instability of the compound or target molecule. | Ensure the reaction buffer is appropriate for the stability of your target molecule. |
Quantitative Data Summary
The solubility of Biotin-PEG reagents can vary depending on the specific structure, including the length of the PEG chain and the nature of the reactive group. The following tables provide a summary of available solubility data for different Biotin-PEG reagents.
Table 1: Solubility of Various Biotin-PEG Reagents
| Reagent | Solvent | Solubility |
| Biotin-PEG-NHS | DMSO, DMF | Soluble |
| Biotin-PEG-NHS | Water, Chloroform, DMSO | 10 mg/mL |
| Biotin-NHS | DMSO, Dimethyl formamide | ~20 mg/mL |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Water-Soluble Biotin-NHS | DMSO | 10 mg/mL |
| Water-Soluble Biotin-NHS | Distilled Water | 4 mg/mL |
| Biotin-PEG-Biotin | Water, Aqueous buffers, Chloroform, Methylene chloride, DMF, DMSO | Generally Soluble |
| Biotin-PEG-Silane | Water, Aqueous buffer, Chloroform, Methylene chloride, DMF, DMSO | Soluble |
| Biotin-PEG-Thiol | Water, Chloroform, DMSO | 10 mg/mL |
| Biotin-dPEG®11-NH2 | Aqueous buffer, Organic solvent | Soluble |
Table 2: Recommended Stock Solution Preparation for Biotin PEG4 Succinimidyl Ester in DMSO
| Desired Concentration | Volume of DMSO for 0.1 mg | Volume of DMSO for 0.5 mg | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 169.874 µL | 849.372 µL | 1.699 mL | 8.494 mL | 16.987 mL |
| 5 mM | 33.975 µL | 169.874 µL | 339.749 µL | 1.699 mL | 3.397 mL |
| 10 mM | 16.987 µL | 84.937 µL | 169.874 µL | 849.372 µL | 1.699 mL |
Data adapted from product information sheets.
Experimental Protocols & Workflows
General Protocol for Dissolving Amine-Reactive Biotin-PEG-NHS Ester
-
Equilibrate Reagent: Allow the vial of Biotin-PEG-NHS ester to come to room temperature before opening to prevent moisture condensation.[4]
-
Prepare Stock Solution: Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4] Do not store the reconstituted reagent as the NHS-ester moiety readily hydrolyzes.[4]
-
Reaction Setup: Prepare your protein or other target molecule in an amine-free buffer, such as PBS, at a pH of 7.2-8.0.[4]
-
Biotinylation: Add the calculated volume of the Biotin-PEG-NHS stock solution to your protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[4]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching and Purification: Quench the reaction by adding a buffer containing primary amines (e.g., Tris or glycine). Remove excess, unreacted biotinylation reagent by dialysis or gel filtration.
Experimental Workflow for Biotinylation
A general workflow for the biotinylation of a target molecule using a Biotin-PEG reagent.
Troubleshooting Logic for Solubility Issues
A decision tree to troubleshoot common solubility issues with Biotin-PEG reagents.
References
minimizing side reactions of iodoacetamide with methionine and histidine
Welcome to the technical support center for protein alkylation using iodoacetamide (B48618). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize off-target alkylation with methionine and histidine, thereby improving the quality of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using iodoacetamide in protein sample preparation?
A1: Iodoacetamide (IAA) is an alkylating agent primarily used to covalently modify the thiol groups (-SH) of cysteine residues.[1][2] This process, known as carbamidomethylation, adds a stable group to the cysteine, preventing the reformation of disulfide bonds after they have been reduced by reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][4] This ensures proteins remain in a reduced and denatured state, which is critical for effective enzymatic digestion and subsequent analysis by mass spectrometry.
Q2: What are "off-target" or side reactions of iodoacetamide?
A2: Off-target reactions refer to the unintended modification of amino acid residues other than cysteine.[5] Because iodoacetamide reacts with nucleophiles, other amino acids with nucleophilic side chains are susceptible. Besides the desired reaction with cysteine, iodoacetamide can also modify methionine, histidine, lysine (B10760008), aspartic acid, glutamic acid, and the free amino group at the N-terminus of proteins.[3][6][7]
Q3: Why is the alkylation of methionine and histidine a particular problem?
A3: Alkylation of methionine and histidine by iodine-containing reagents like iodoacetamide is a significant side reaction that can complicate data analysis.[4][8] Modification of these residues can alter peptide ionization efficiency and fragmentation patterns in mass spectrometry. For instance, carbamidomethylated methionine is known to cause a prominent neutral loss during fragmentation, which can decrease the confidence of peptide identification.[8][9] These unintended modifications increase sample complexity and can interfere with the accurate quantification of proteins and their post-translational modifications.[9]
Q4: How does pH influence the specificity of iodoacetamide alkylation?
A4: pH is a critical factor in controlling the specificity of iodoacetamide. The desired reaction with cysteine is most efficient at a slightly alkaline pH of 7.5-8.5.[4][6] In this range, the cysteine thiol group is deprotonated to form the more nucleophilic thiolate anion (S-), which reacts readily with iodoacetamide.[10] However, at higher pH values, other groups such as the amino groups of lysine and the peptide N-terminus also become more reactive, leading to an increase in off-target alkylation.[4][6] Conversely, alkylation of methionine can occur at lower pH values.[11]
Q5: What is the impact of iodoacetamide concentration on side reactions?
A5: The concentration of iodoacetamide directly impacts the extent of side reactions. While a sufficient excess of iodoacetamide is needed to ensure complete alkylation of all cysteine residues, a large excess will significantly increase the modification of less reactive sites like methionine and histidine.[4] It is recommended to use the lowest concentration that still achieves complete cysteine alkylation. One study identified 14 mM iodoacetamide as an optimal concentration for maximizing cysteine alkylation while minimizing side reactions.[3]
Q6: Are there alternatives to iodoacetamide that produce fewer side reactions?
A6: Yes, several alternative alkylating agents are available, each with distinct characteristics:
-
Chloroacetamide (CAA): Generally less reactive than iodoacetamide, which can lead to fewer off-target modifications.[5][10] However, it may require longer reaction times or higher temperatures and has been reported to cause a significant increase in methionine oxidation.[5]
-
Acrylamide (AA): Reacts with cysteines via a different mechanism (Michael addition) and has been shown to result in fewer side reactions compared to iodine-containing reagents like iodoacetamide.[3][8][10]
-
N-ethylmaleimide (NEM): This reagent is specific for cysteine residues but has been reported to cause a high level of side reactions, particularly with lysine residues and peptide N-termini.[3][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High incidence of modified methionine and/or histidine in mass spectrometry data. | Excess Iodoacetamide: The concentration of IAA is too high, driving the reaction with less reactive nucleophiles.[4] | Reduce the final concentration of iodoacetamide. A concentration of 14 mM has been shown to be effective.[3] Perform a concentration titration experiment to find the optimal level for your specific sample. |
| Incorrect pH: The reaction buffer pH is too high (e.g., > 8.5), increasing the reactivity of histidine's imidazole (B134444) ring and other nucleophiles.[4][6] | Maintain the reaction buffer pH strictly between 7.5 and 8.5.[4] | |
| Prolonged Reaction Time / High Temperature: The incubation time is too long or the temperature is too high, allowing the slower side reactions to proceed. | Optimize the reaction time; 30 minutes at room temperature is often sufficient.[3][12] Avoid temperatures above room temperature. | |
| Incomplete alkylation of cysteine residues. | Insufficient Iodoacetamide: The concentration of IAA is too low to modify all available cysteine residues. | Ensure at least a 10-fold molar excess of iodoacetamide to sulfhydryl groups.[4] If the protein amount is uncertain, use a concentration known to be robust, such as 14 mM.[3][12] |
| Degraded Reagent: Iodoacetamide is light-sensitive and hydrolyzes in solution.[4] | Always prepare iodoacetamide solutions fresh immediately before use and protect them from light.[4] | |
| Incorrect pH: The reaction buffer pH is too low (e.g., < 7.5), reducing the nucleophilicity of the cysteine thiol group. | Ensure the reaction buffer pH is between 7.5 and 8.5 for optimal cysteine reactivity.[4] | |
| High variability in results between experiments. | Inconsistent Reaction Conditions: Small variations in pH, temperature, incubation time, or reagent preparation are affecting the reaction outcome. | Standardize all protocol steps. Prepare reagents fresh, carefully buffer the reaction, control the temperature, and use a timer for incubations. Protect the reaction from light.[4][12] |
| Reagent Choice: Iodoacetamide may not be the ideal reagent for your specific application due to its inherent side reactions.[8][9] | Consider using an alternative alkylating agent like acrylamide, which has been shown to produce fewer side reactions.[3][8] |
Data Presentation
Table 1: Summary of Reaction Conditions to Minimize Iodoacetamide Side Reactions
| Parameter | Optimal Condition | Rationale & Consequences of Deviation |
| pH | 7.5 - 8.5 | Maximizes the reactivity of cysteine thiolate anions while minimizing the reactivity of other nucleophiles like amines.[4][10] pH > 8.5 increases off-target alkylation of lysine and N-termini. pH < 7.5 leads to incomplete cysteine alkylation. |
| Iodoacetamide Concentration | ~14 mM (or lowest effective concentration) | Provides sufficient reagent for complete cysteine alkylation while limiting modifications on less reactive residues like methionine and histidine.[3] Higher concentrations drastically increase side reactions.[4] |
| Temperature | Room Temperature (~20-25°C) | Offers a good balance between reaction rate and specificity. Higher temperatures can increase the rate of side reactions.[3] |
| Incubation Time | 30 minutes | Sufficient for complete cysteine alkylation under optimal conditions.[3][12] Longer times provide more opportunity for slower, off-target reactions to occur. |
| Light Exposure | In the dark | Iodoacetamide is light-sensitive and can degrade upon exposure.[4] Performing the reaction in the dark ensures reagent stability. |
Mandatory Visualization
Caption: Workflow for optimized protein alkylation to minimize side reactions.
Experimental Protocols
Protocol 1: Optimized Reduction and Alkylation of Proteins
This protocol is designed to maximize the specific alkylation of cysteine residues while minimizing the modification of methionine, histidine, and other nucleophilic residues.
Materials:
-
Protein sample
-
Denaturing Buffer: 8 M Urea (B33335) in 100 mM Ammonium Bicarbonate, pH 8.0
-
Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating Agent Stock: 500 mM Iodoacetamide (IAA) in water (prepare fresh in the dark)
-
Quenching Solution: 500 mM DTT in water
-
Protease (e.g., Trypsin)
-
Digestion Buffer: 100 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Solubilization and Denaturation: Resuspend the protein sample in the Denaturing Buffer to a final concentration of 1-5 mg/mL. Ensure the final urea concentration is at least 6 M.
-
Reduction: Add the 500 mM DTT stock solution to the protein sample to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[12]
-
Cooling: Allow the sample to cool to room temperature. Briefly centrifuge the tube to collect any condensation.
-
Alkylation: Prepare the 500 mM IAA stock solution immediately before use in a light-protected tube. Add the IAA stock to the cooled sample to a final concentration of 14 mM.[12] Vortex briefly and incubate for 30 minutes at room temperature in complete darkness.[3][12]
-
Quenching (Optional but Recommended): To stop the alkylation reaction and prevent further modification during digestion, add the 500 mM DTT stock to a final concentration of 10 mM (an excess relative to the IAA). Incubate for 15 minutes at room temperature in the dark.[12]
-
Buffer Exchange/Dilution: Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 2 M, which is necessary for protease activity.
-
Digestion: Proceed with your standard proteolytic digestion protocol (e.g., add trypsin and incubate overnight at 37°C).
Protocol 2: Quality Control using Mass Spectrometry
This protocol describes how to check for the extent of off-target modifications in your alkylated sample.
Procedure:
-
Sample Preparation: Prepare two aliquots of your protein sample. Process one using the Optimized Reduction and Alkylation Protocol (Protocol 1). For the second aliquot (control), use a protocol with suboptimal conditions known to cause side reactions (e.g., pH 9.0, 50 mM IAA, 60-minute incubation).
-
Digestion and LC-MS/MS: Digest both samples with trypsin and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Search: Search the resulting MS/MS data against the appropriate protein database using a search engine (e.g., Mascot, MaxQuant, Sequest).
-
Setting Variable Modifications: Crucially, in your search parameters, include the following as potential variable (or differential) modifications:
-
Carbamidomethyl (C) - Expected modification
-
Carbamidomethyl (M) - Side reaction
-
Carbamidomethyl (H) - Side reaction
-
Carbamidomethyl (K) - Side reaction
-
Carbamidomethyl (N-term) - Side reaction
-
-
Data Analysis: Compare the number of identified peptide-spectrum matches (PSMs) for each modification between the optimized and control samples. A successful optimization will show a very high percentage of "Carbamidomethyl (C)" and a significantly reduced number of PSMs for the off-target modifications (M, H, K, N-term) compared to the control sample. This analysis provides quantitative evidence of the protocol's specificity.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step away from the iodoacetamide [matrixscience.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
effective reduction of disulfide bonds for iodoacetamide labeling
Welcome to the Technical Support Center for Effective Disulfide Bond Reduction and Iodoacetamide (B48618) Labeling. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of disulfide bond reduction and alkylation in proteomics?
Chemically reducing and then alkylating disulfide bonds is a critical step in many proteomics workflows.[1] Reduction cleaves the disulfide bonds (-S-S-) that maintain a protein's higher-order structure, converting them into free sulfhydryl/thiol groups (-SH).[2][3] Subsequent alkylation covalently caps (B75204) these thiols, which is essential for several reasons:
-
Prevents Re-formation: It prevents the reformed disulfide bonds, which would interfere with enzymatic digestion and downstream analysis.[2][4]
-
Improves Digestion: A linearized protein is a better substrate for proteolytic enzymes like trypsin, leading to more complete and reproducible peptide generation.[1]
-
Ensures Consistent Mass: Alkylation adds a predictable mass to each cysteine residue (e.g., +57.07 Da for iodoacetamide), ensuring consistent identification of cysteine-containing peptides in mass spectrometry.[2]
Q2: Which reducing agent should I choose: DTT or TCEP?
The choice between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) depends on your specific application. Both are strong reducing agents, but they have distinct properties.
-
DTT (Dithiothreitol): A classic and widely used reducing agent.[5] It is highly effective but less stable, particularly in solutions exposed to air. Its optimal pH range is 7.1 to 8.0.[5][6]
-
TCEP (Tris(2-carboxyethyl)phosphine): An odorless, more stable, and versatile reducing agent.[7][8] TCEP is resistant to air oxidation, effective over a broader pH range (even below pH 7), and generally does not need to be removed before certain downstream applications like maleimide-based labeling.[7][8][9] However, it is not compatible with isoelectric focusing (IEF) due to its charged nature.[9]
Q3: Why is iodoacetamide (IAA) so commonly used for alkylation?
Iodoacetamide is the most frequently used alkylating agent in proteomics due to its high reactivity and effectiveness in forming a stable, covalent thioether bond with the sulfhydryl group of cysteine.[1][2][10][11][12] This reaction, known as carbamidomethylation, is generally specific to cysteines under controlled conditions.[13]
Q4: Does iodoacetamide react with other amino acids?
Yes, under suboptimal conditions, iodoacetamide can cause off-target alkylation.[14] Side reactions can occur with methionine, lysine, histidine, aspartate, glutamate, and the N-terminus of peptides.[15][16] These side effects are more prominent with excess iodoacetamide or at a non-optimal pH.[13]
Q5: Why must the alkylation step be performed in the dark?
Iodoacetamide is light-sensitive and can degrade upon exposure to light.[2] Performing the alkylation step in the dark is crucial to preserve the reagent's activity and ensure efficient and complete modification of the cysteine residues.[17]
Troubleshooting Guide
Problem 1: My protein labeling is incomplete or inefficient.
Incomplete labeling can arise from several factors, from insufficient reduction to degraded reagents.
| Possible Cause | Recommended Solution |
| Incomplete Disulfide Reduction | Ensure your reducing agent (DTT or TCEP) is at a sufficient concentration (typically a 50- to 200-fold molar excess over cysteines).[18] Verify that the pH of your buffer is optimal for the chosen reducing agent (pH 7-9 for DTT).[3] Increase incubation time or temperature (e.g., 30-60 minutes at 37-56°C).[5][19] |
| Cysteine Re-oxidation | After reduction, proceed to the alkylation step immediately. Do not leave the reduced sample exposed to air for extended periods, as this can allow disulfide bonds to reform. |
| Degraded Iodoacetamide | Iodoacetamide solutions are unstable and should always be prepared fresh immediately before use.[20] Store the solid reagent protected from light and moisture.[21] |
| Suboptimal pH for Alkylation | The alkylation reaction with iodoacetamide is most efficient at a slightly alkaline pH (7.5-8.5).[22] At this pH, the cysteine thiol group is deprotonated to the more reactive thiolate anion. |
| Insufficient Iodoacetamide | Use a sufficient molar excess of iodoacetamide over the reducing agent. A common practice is to use a 2- to 3-fold molar excess of iodoacetamide relative to the initial concentration of the reducing agent. |
Problem 2: My protein precipitates during the reduction step.
Protein precipitation is often caused by denaturation under conditions where the protein is not sufficiently soluble.
| Possible Cause | Recommended Solution |
| Protein Unfolding and Aggregation | Include a denaturant such as Urea (up to 8 M) or Guanidinium Hydrochloride (up to 6 M) in your reduction buffer to maintain the solubility of the unfolded protein.[6][23] |
| Suboptimal Buffer Conditions | Ensure the buffer composition and pH are suitable for your specific protein. Some proteins may require specific salt concentrations to remain soluble. |
| High Temperature | While heat can facilitate reduction, it can also promote aggregation for some proteins. Try performing the reduction at a lower temperature (e.g., 37°C or room temperature) for a longer duration.[5] |
Problem 3: I am observing unexpected mass shifts or side reactions in my mass spectrometry data.
These issues often point to off-target alkylation or other unintended modifications.
| Possible Cause | Recommended Solution |
| Excess Iodoacetamide | Using a large excess of iodoacetamide can lead to the alkylation of other nucleophilic residues like methionine, lysine, and histidine.[13][16] Use the lowest effective concentration of iodoacetamide required for complete cysteine alkylation. |
| Incorrect pH | Non-buffered or highly alkaline conditions can increase the rate of off-target reactions.[13] Maintain a well-buffered solution at pH 7.5-8.5 for the alkylation step. |
| Reaction with Reducing Agent | If the reducing agent is not removed or sufficiently diluted before alkylation, it can react with and consume the iodoacetamide, leading to incomplete labeling of the protein. |
| Alternative Alkylating Agents | If off-target modifications persist and are problematic, consider alternative alkylating agents. For example, 2-chloroacetamide (B119443) has been suggested to reduce off-target alkylation, but it may cause other issues like methionine oxidation.[10][11][12] |
Experimental Protocols & Data
Table 1: Recommended Conditions for Reducing Agents
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Typical Working Conc. | 5-20 mM[19] | 5-50 mM[7][9] |
| Incubation Temperature | 37°C to 56°C[19] | Room Temperature to 55°C[13] |
| Incubation Time | 25-60 minutes[15] | 5-60 minutes[8][13] |
| Optimal pH Range | 7.0 - 9.0[3][18] | Broad pH range (effective at pH < 8.0)[8] |
| Notes | Prone to oxidation. Prepare fresh. | Stable in solution (except phosphate (B84403) buffers).[9] Odorless. |
Table 2: Recommended Conditions for Iodoacetamide (IAA) Alkylation
| Parameter | Recommended Condition |
| Typical Working Conc. | 14-15 mM (or ~2-3x molar excess over reducing agent)[15][24] |
| Incubation Temperature | Room Temperature |
| Incubation Time | 30-45 minutes[15][17][25] |
| Optimal pH Range | 7.5 - 8.5[22] |
| Lighting Condition | Must be performed in complete darkness[2] |
| Solution Preparation | Prepare fresh immediately before use[13][20] |
Protocol: In-Solution Reduction and Alkylation
This protocol is a general guideline for proteins in a solution, such as a cell lysate or purified protein sample.
-
Denaturation & Solubilization: Dissolve the protein sample (e.g., 100 µg) in a buffer containing a denaturant. A common choice is 8 M Urea in 100 mM Tris-HCl, pH 8.5.[23]
-
Reduction: Add the reducing agent to the desired final concentration (e.g., 10 mM DTT). Vortex gently to mix. Incubate the sample for 1 hour at 37°C.
-
Dilution: Dilute the sample 8-fold with a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8) to reduce the Urea concentration to 1 M. This is critical for subsequent enzymatic digestion.[23]
-
Alkylation: Prepare a fresh stock solution of iodoacetamide. Add it to the sample to a final concentration of approximately 25-30 mM. Vortex gently to mix.
-
Incubation: Incubate the reaction for 30 minutes at room temperature in complete darkness.[17]
-
Quenching (Optional but Recommended): To quench any excess iodoacetamide, add a small amount of DTT or 2-mercaptoethanol.
-
Downstream Processing: The sample is now ready for buffer exchange, proteolytic digestion (e.g., with trypsin), or other downstream applications.
Visualized Workflows and Mechanisms
Caption: Standard workflow for protein reduction and alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. dalochem.com [dalochem.com]
- 4. nbinno.com [nbinno.com]
- 5. broadpharm.com [broadpharm.com]
- 6. astralscientific.com.au [astralscientific.com.au]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. benchchem.com [benchchem.com]
- 23. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 24. bio-rad.com [bio-rad.com]
- 25. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
Technical Support Center: Post-Biotinylation Thiol Blocking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively blocking free thiols after a biotinylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to block free thiols after a biotinylation reaction?
After biotinylating a molecule at a specific site, other reactive groups, such as free thiols (-SH) on cysteine residues, may remain. These free thiols can cause several issues in downstream applications:
-
Non-specific binding: Free thiols can non-specifically interact with other molecules or surfaces, leading to high background signals and false-positive results.
-
Dimerization and aggregation: Thiols can oxidize to form disulfide bonds, leading to protein dimerization or aggregation, which can affect protein function and assay results.
-
Interference with subsequent steps: In multi-step protocols, free thiols can interfere with subsequent labeling or conjugation reactions.
Blocking these free thiols ensures that the biotinylated molecule is stable and that downstream assays are specific and reliable.
Q2: What are the most common reagents for blocking free thiols?
The most commonly used reagents for blocking free thiols are alkylating agents, primarily iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM).[1][2] These reagents form stable, irreversible covalent bonds with thiol groups.
Q3: What is the chemical mechanism of thiol blocking by Iodoacetamide (IAM) and N-Ethylmaleimide (NEM)?
-
Iodoacetamide (IAM): The thiolate anion of a cysteine residue reacts with iodoacetamide in a nucleophilic substitution (SN2) reaction.[1] This results in the formation of a stable thioether bond, with iodine acting as the leaving group.[1]
-
N-Ethylmaleimide (NEM): The reaction with NEM occurs via a Michael addition. The thiolate anion attacks one of the carbons in the carbon-carbon double bond of the maleimide (B117702) ring, forming a stable thioether linkage.[1]
Caption: Chemical mechanisms of thiol blocking by IAM and NEM.
Q4: How do I choose between Iodoacetamide (IAM) and N-Ethylmaleimide (NEM)?
The choice between IAM and NEM depends on the specific requirements of your experiment. NEM is generally more reactive and faster than IAM.[1] However, at alkaline pH, NEM can exhibit some reactivity towards lysine (B10760008) and histidine residues.[1] IAM is more specific to thiols but the reaction is slower.[3]
| Reagent | Reaction pH | Reaction Speed | Specificity | Potential Side Reactions |
| Iodoacetamide (IAM) | Optimal at pH 8.0-9.0[3][4][5] | Slower[6] | High for thiols | Can alkylate other residues at high concentrations and pH[4][5][7] |
| N-Ethylmaleimide (NEM) | Optimal at pH 6.5-7.5[8] | Faster[1] | Primarily for thiols | Can react with primary amines at pH > 7.5[8] |
Q5: How can I remove excess blocking reagent and unreacted biotin (B1667282) after the reaction?
Removing excess reagents is crucial to prevent interference in downstream applications. Common methods include:
-
Dialysis: Effective for removing small molecules from protein solutions.[9]
-
Spin Desalting Columns: A quick and efficient method for removing small molecules with high protein recovery.[9][10]
-
Gel Filtration Chromatography: Separates molecules based on size, effectively removing smaller, unreacted components.[1]
Experimental Protocols
Protocol 1: Blocking Free Thiols with Iodoacetamide (IAM)
-
Preparation of IAM Stock Solution: Prepare a fresh 100 mM stock solution of IAM in a suitable buffer (e.g., 50 mM Tris, pH 8.5). Protect the solution from light.[5]
-
Blocking Reaction: Add a 10 to 20-fold molar excess of IAM to your biotinylated protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.[5]
-
Quenching (Optional): To quench any remaining unreacted IAM, add a small molar excess of a thiol-containing reagent like Dithiothreitol (DTT) or 2-mercaptoethanol.
-
Removal of Excess Reagents: Remove excess IAM and byproducts using dialysis, a spin desalting column, or gel filtration.[10]
Protocol 2: Blocking Free Thiols with N-Ethylmaleimide (NEM)
-
Preparation of NEM Stock Solution: Prepare a fresh 100-200 mM stock solution of NEM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).[8]
-
Blocking Reaction: Add a 10-fold molar excess of NEM to your biotinylated protein solution.[8]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.[8]
-
Quenching (Optional): Quench the reaction by adding a small amount of DTT or glutathione.[6]
-
Removal of Excess Reagents: Purify the protein from excess NEM and byproducts using dialysis or a spin desalting column.[8]
Caption: General workflow for blocking free thiols.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in downstream assays | Incomplete blocking of free thiols. | - Increase the molar excess of the blocking reagent.- Optimize the incubation time and temperature.- Ensure the pH of the reaction buffer is optimal for the chosen reagent. |
| Insufficient removal of excess biotin or blocking reagent. | - Use a more stringent method for purification (e.g., longer dialysis, sequential spin columns).[11] | |
| Protein precipitation or aggregation | The blocking reagent is causing protein denaturation. | - Perform the blocking reaction at a lower temperature (e.g., 4°C) for a longer duration.- Screen different buffer conditions (pH, ionic strength). |
| Oxidation of remaining free thiols. | - Ensure complete blocking by optimizing the reaction conditions. | |
| Loss of protein activity | The blocking reagent is modifying amino acids essential for protein function. | - If using NEM at a higher pH, consider switching to IAM for better specificity.[1]- Reduce the concentration of the blocking reagent and incubation time. |
| Inconsistent results between batches | Incomplete reaction or incomplete removal of excess reagents. | - Standardize the protocol carefully, including reagent preparation, reaction times, and purification steps.[11]- Test the degree of biotinylation and thiol blocking for each batch. |
| Low biotinylation efficiency | The biotinylation reaction itself was not optimal. | - Before blocking, ensure the biotinylation reaction has gone to completion by optimizing the biotin reagent concentration, pH, and incubation time. |
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
optimizing pH for cysteine alkylation with Biotin-PEG2-C2-iodoacetamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on optimizing the pH for cysteine alkylation using Biotin-PEG2-C2-iodoacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cysteine alkylation with this compound?
The optimal pH for alkylating cysteine residues with iodoacetamide-based reagents, including this compound, is a slightly alkaline range of 7.5 to 9.0 .[1][2] A common starting point for robust and specific labeling is a pH between 8.0 and 8.5.[3][4][5]
Q2: Why is pH critical for the cysteine alkylation reaction?
The reaction between iodoacetamide (B48618) and cysteine is a bimolecular nucleophilic substitution (SN2) reaction.[3] The reactive species is the deprotonated form of the cysteine's sulfhydryl group (a thiolate anion, -S⁻), which acts as the nucleophile.[3] The pH of the solution directly influences the equilibrium between the protonated thiol (-SH) and the reactive thiolate (-S⁻).
-
Intrinsic pKa: The intrinsic pKa of a free cysteine's thiol group is approximately 8.6.[6][7]
-
Protein Microenvironment: Within a protein, the local environment can shift a specific cysteine's pKa anywhere from 3 to 10.[6][8]
-
Reaction Efficiency: To ensure efficient alkylation, the reaction buffer's pH should be near or slightly above the pKa of the target cysteine, which favors the formation of the highly reactive thiolate anion.[9]
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. web.citius.technology [web.citius.technology]
Technical Support Center: Post-Labeling Purification of Biotinylated Molecules
This guide provides detailed methods, troubleshooting advice, and frequently asked questions for removing excess Biotin-PEG2-C2-iodoacetamide after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess biotinylation reagent after labeling?
A1: It is essential to remove any free, unreacted biotin (B1667282) from your sample.[1][2] Excess biotin can compete with your biotinylated molecule of interest for binding sites on avidin (B1170675) or streptavidin affinity resins, leading to lower purification yields and high background signals in downstream applications like Western blotting, ELISA, or immunoprecipitation.[2][3]
Q2: What are the most common methods for removing excess biotin?
A2: The most widely used techniques for removing small molecules like biotin from larger macromolecules are dialysis, size exclusion chromatography (also known as gel filtration or desalting), and protein precipitation.[3][4]
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on several factors, including your sample volume, protein concentration, and the required purity for your downstream application.[5]
-
Dialysis is suitable for larger sample volumes and is a gentle method, but it can be time-consuming.[4][5]
-
Size exclusion chromatography (e.g., spin columns) is rapid and effective for smaller sample volumes.[4][6][7]
-
Protein precipitation can be a quick way to concentrate your protein and remove contaminants, but it carries a risk of protein denaturation and loss.[8]
Q4: Can I quantify the amount of biotin incorporated into my protein?
A4: Yes, quantifying the degree of biotinylation is highly recommended to ensure consistency between experiments.[9] The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose.[10][11][12] This assay relies on the displacement of HABA from an avidin-HABA complex by the biotin in your sample, which results in a measurable change in absorbance at 500 nm.[10][12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low protein recovery after purification | Protein precipitation: Over-labeling with biotin can increase hydrophobicity and cause aggregation.[6] | Reduce the molar excess of the biotinylation reagent in your labeling reaction.[6] |
| Nonspecific binding to purification media: The protein may be sticking to the dialysis membrane or chromatography resin.[3] | For dialysis, try a different membrane material. For chromatography, ensure the column material is low-binding. Adding a carrier protein like BSA might help, if compatible with your experiment.[3] | |
| Sample loss during handling: Multiple transfer steps, especially with small volumes, can lead to significant sample loss.[3] | Minimize the number of transfers. Use devices designed for small sample volumes, such as microdialysis units or spin columns.[3] | |
| High background in downstream assays | Inefficient removal of free biotin: Insufficient dialysis time or an inappropriate molecular weight cutoff (MWCO) for size exclusion chromatography can leave free biotin in the sample.[3] | For dialysis, increase the dialysis duration and the number of buffer changes. For size exclusion chromatography, select a resin with an appropriate MWCO to effectively separate your labeled molecule from the small biotin reagent.[3] |
| Incomplete blocking: In assays like Western blotting or ELISA, incomplete blocking can lead to nonspecific binding of streptavidin conjugates. | Use a more effective blocking agent. For biotin-streptavidin systems, avoid using milk as a blocking agent as it contains endogenous biotin. A 5% BSA solution is a common alternative. | |
| Inconsistent biotinylation results | Incomplete labeling reaction: The reaction time may be too short. | Increase the incubation time of the labeling reaction (e.g., by 1.5 to 2 times). |
| Batch-to-batch variability: Minor differences in reagent preparation or protein batches can lead to inconsistencies. | If possible, biotinylate a single large batch of your protein to be used across multiple experiments to minimize this variability.[13] |
Comparison of Removal Methods
| Method | Principle | Typical Protein Recovery | Efficiency of Biotin Removal | Speed | Advantages | Disadvantages |
| Dialysis | Selective diffusion across a semi-permeable membrane based on molecular size.[14][15][16] | >90%[14] | High | Slow (hours to days)[4] | Gentle on proteins, suitable for large volumes.[16] | Time-consuming, requires large buffer volumes.[4] |
| Size Exclusion Chromatography (Spin Columns) | Separation of molecules based on size as they pass through a porous resin.[17][18] | >80% to almost 100%[6][7] | >95%[7] | Fast (minutes)[7] | Rapid, easy to use, suitable for small volumes.[6][7] | Can dilute the sample, potential for some protein loss.[6] |
| Protein Precipitation (Acetone/TCA) | Differential solubility of proteins and small molecules in organic solvents or acids. | Variable, can be low | High | Fast | Can concentrate the protein sample. | High risk of protein denaturation and irreversible precipitation.[8] |
Experimental Protocols & Workflows
Protocol 1: Dialysis
This method is ideal for sample volumes greater than 100 µL and is gentle on the target protein.[3]
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).[3]
-
Dialysis buffer (e.g., PBS), chilled to 4°C.[3]
-
Stir plate and stir bar.[3]
-
Beaker large enough to hold at least 100 times the sample volume.[3]
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with DI water.[19]
-
Load the biotinylated sample into the dialysis tubing or cassette and seal securely.[3]
-
Place the sealed dialysis unit into the beaker with chilled dialysis buffer. The buffer volume should be at least 100-fold greater than the sample volume.[20]
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.[14]
-
Change the dialysis buffer at least two to three times to ensure efficient removal of the free biotin.[3]
-
After the final dialysis period, carefully remove the sample from the dialysis unit.
Protocol 2: Size Exclusion Chromatography (Spin Column)
This method is rapid and well-suited for small sample volumes.
Materials:
-
Desalting spin column with an appropriate MWCO (e.g., 7K for proteins >20 kDa).[6]
-
Collection tubes.
-
Centrifuge.
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.[3]
-
Place the column in a new collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed.[3]
-
Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[3]
-
The purified, biotinylated protein will be in the flow-through in the collection tube. The excess this compound is retained in the column resin.[3]
Protocol 3: Acetone (B3395972) Precipitation
This is a rapid method but should be used with caution due to the risk of protein denaturation.
Materials:
-
Ice-cold acetone (-20°C).
-
Microcentrifuge tubes.
-
Refrigerated centrifuge.
Procedure:
-
Place your biotinylated protein sample in a microcentrifuge tube.
-
Add at least 5 volumes of ice-cold acetone to the sample.[21]
-
Incubate at -20°C for at least 1 hour (or overnight) to allow the protein to precipitate.[21]
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-20 minutes at 4°C to pellet the precipitated protein.[21]
-
Carefully decant and discard the supernatant which contains the excess biotin.
-
Wash the pellet with a small volume of cold acetone to remove any remaining contaminants.[21]
-
Allow the pellet to air dry briefly to remove residual acetone. Do not over-dry.
-
Resuspend the protein pellet in a suitable buffer.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. bioclone.net [bioclone.net]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Biotin Quantitation Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 12. Biotin Quantification Kit and Related Reagents | TCI AMERICA [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 17. itwreagents.com [itwreagents.com]
- 18. バッファ交換に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Low Yield in Protein Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein biotinylation experiments, specifically focusing on resolving issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My protein biotinylation yield is very low. What are the common causes?
Low biotinylation efficiency can stem from several factors throughout the experimental workflow. The most common culprits include suboptimal reaction conditions, issues with the protein sample itself, or problems with the biotinylation reagent. Identifying the specific cause is the first step toward improving your yield.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Suboptimal Reaction Buffer pH | The optimal pH for amine-reactive biotinylation (e.g., using NHS esters) is typically between 7.0 and 9.0.[1] Ensure your buffer is within this range. The reaction of NHS esters with primary amines is pH-dependent; at a pH lower than 7, the protonation of amines reduces their reactivity.[2] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the primary amines on your protein for reaction with the biotinylation reagent, thereby reducing the efficiency of protein labeling.[1] It is crucial to use an amine-free buffer like PBS or HEPES. If your protein is in an amine-containing buffer, perform a buffer exchange via dialysis or using a desalting column prior to biotinylation.[1] |
| Degraded or Hydrolyzed Biotinylation Reagent | NHS-ester biotinylation reagents are moisture-sensitive and can hydrolyze over time, rendering them inactive.[3] To prevent this, always allow the reagent vial to equilibrate to room temperature before opening to avoid condensation. It is also recommended to dissolve the reagent immediately before use and not to prepare stock solutions for long-term storage.[3] |
| Insufficient Molar Ratio of Biotin (B1667282) Reagent to Protein | The extent of biotinylation is controlled by the molar ratio of the biotin reagent to the protein.[4][5] If the ratio is too low, the labeling will be inefficient. It is advisable to optimize this ratio for your specific protein. A common starting point is a 20-fold molar excess of the biotin reagent.[1] For dilute protein solutions, a higher molar excess may be necessary.[4] |
| Low Protein Concentration | For efficient labeling, the protein concentration should typically be greater than 1 mg/mL.[1] Low protein concentrations can lead to reduced labeling efficiency.[6] If your protein solution is too dilute, consider concentrating it using a spin concentrator.[1] |
| Inaccessible Target Functional Groups | The target functional groups on the protein (e.g., primary amines on lysine (B10760008) residues) may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the biotinylation reagent.[7] In such cases, consider using a biotinylation reagent with a longer spacer arm to overcome steric hindrance or targeting a different functional group if available (e.g., sulfhydryls on cysteine residues).[7] |
| Presence of Interfering Substances | Substances other than primary amines can interfere with the biotinylation reaction. For example, sodium azide, a common preservative, is a nucleophile and can interfere with the reaction.[5] Ensure your protein solution is free of such contaminants. |
Q2: How can I assess the efficiency of my biotinylation reaction?
Quantifying the degree of biotinylation is essential to confirm the success of the labeling reaction and to troubleshoot low-yield experiments. Several methods are available for this purpose.
Methods for Quantifying Biotinylation:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method for estimating the number of biotin molecules incorporated per protein molecule.[8][9] The assay is based on the displacement of HABA from avidin (B1170675) by biotin, which results in a decrease in absorbance at 500 nm.[10]
-
Streptavidin Gel Shift Assay: This method involves running the biotinylated protein on an SDS-PAGE gel with and without prior incubation with streptavidin. A successful biotinylation will result in a shift in the molecular weight of the protein band upon binding to streptavidin.
-
Western Blotting: Biotinylated proteins can be detected by Western blotting using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) or an anti-biotin antibody.[11] This provides a qualitative assessment of biotinylation.
Experimental Protocols
Protocol 1: Standard NHS-Ester Protein Biotinylation
This protocol provides a general procedure for biotinylating a protein with a primary amine-reactive NHS-ester biotin reagent.
Materials:
-
Protein of interest (1-10 mg) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-Biotin)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
-
Reaction tubes
Procedure:
-
Prepare the Protein Sample:
-
Calculate the Amount of Biotin Reagent:
-
Determine the desired molar excess of the biotin reagent to the protein. A 20-fold molar excess is a common starting point.[1]
-
Calculate the required mass of the biotin reagent based on the amount of protein and the desired molar ratio.
-
-
Prepare the Biotin Reagent Solution:
-
Allow the vial of NHS-ester biotin reagent to warm to room temperature before opening.
-
Immediately before use, dissolve the calculated amount of the biotin reagent in a small volume of DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[4]
-
-
Perform the Biotinylation Reaction:
-
Remove Excess Biotin:
Protocol 2: Biotin Quantification using the HABA Assay
This protocol describes the use of the HABA assay to determine the degree of biotinylation.
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin premix solution
-
PBS or other suitable buffer
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 500 nm
Procedure (Microplate Format):
-
Prepare the HABA/Avidin Solution:
-
Reconstitute the HABA/Avidin premix according to the manufacturer's instructions.
-
-
Set up the Assay:
-
Measure Biotinylated Sample:
-
Calculate the Degree of Biotinylation:
-
Calculate the change in absorbance (ΔA500).
-
Use the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to determine the concentration of biotin.[8]
-
Calculate the moles of biotin per mole of protein.
-
Visual Guides
Experimental Workflow for Protein Biotinylation
Caption: A streamlined workflow for a typical protein biotinylation experiment.
Troubleshooting Logic for Low Biotinylation Yield
Caption: A decision tree to systematically troubleshoot low biotinylation yield.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. anaspec.com [anaspec.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. novopro.cn [novopro.cn]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Troubleshooting Protein Aggregation During Biotinylation
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent protein aggregation during the biotinylation process. Find answers to frequently asked questions and detailed guidance to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation?
Protein aggregation during biotinylation can be attributed to several factors that alter the protein's physicochemical properties:
-
Increased Hydrophobicity: The biotin (B1667282) molecule itself is hydrophobic. Attaching it to a protein can increase the overall hydrophobicity, leading to self-association as the biotinylated proteins attempt to minimize their exposure to the aqueous environment.[1][2]
-
Altered Surface Charge: Biotinylation reagents, particularly those targeting primary amines (like lysine (B10760008) residues), neutralize the positive charge of these amino groups. This change in surface charge can shift the protein's isoelectric point (pI), reducing its solubility at a given pH and increasing the likelihood of aggregation.[1][3]
-
Intermolecular Cross-linking: Over-biotinylation can lead to the modification of multiple sites on a single protein molecule. When a multivalent molecule like streptavidin or avidin (B1170675) is introduced, it can bind to biotin on different protein molecules simultaneously, causing cross-linking and subsequent precipitation.[1]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer are critical for protein stability. If the buffer pH is too close to the protein's new pI after biotinylation, the net charge of the protein will be close to zero, minimizing electrostatic repulsion and promoting aggregation.[1][4] Similarly, both excessively low and high salt concentrations can disrupt the protein's hydration shell and lead to aggregation.[1]
-
Environmental Stress: Physical stresses such as vigorous vortexing, multiple freeze-thaw cycles, and high temperatures can denature the protein, exposing hydrophobic cores and leading to irreversible aggregation.[1][5]
Troubleshooting Guide: Protein Precipitation Observed
Issue: My protein is precipitating out of solution during or after the biotinylation reaction.
This is a common issue that can often be resolved by systematically evaluating and optimizing your experimental conditions. Follow the troubleshooting workflow below to identify and address the potential causes.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting protein aggregation during biotinylation.
Step 1: Review Biotinylation Stoichiometry
Over-labeling is a frequent cause of aggregation.[3] The addition of too many biotin molecules can significantly increase the protein's hydrophobicity and alter its surface charge.[1]
-
Action: Reduce the molar ratio of the biotinylation reagent to your protein. It is advisable to perform a titration to find the optimal ratio that provides sufficient labeling for your downstream application without causing precipitation. For many applications, a low stoichiometry, ideally 1:1 (one biotin per protein molecule), is sufficient.[1]
| Parameter | Recommended Starting Range | Notes |
| Molar Excess of Biotin Reagent | 10:1 to 40:1 (Reagent:Protein) | The optimal ratio is protein-dependent and should be empirically determined.[4][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase the likelihood of aggregation.[4][5] |
Step 2: Optimize Buffer Conditions
The composition of your reaction buffer is critical for maintaining protein solubility.
-
pH: The pH of the buffer should be at least 1-2 units away from the isoelectric point (pI) of your biotinylated protein.[1] Remember that biotinylation of amines will lower the pI.[1][3] For most amine-reactive biotinylation reagents, a pH of 7.0-8.5 is recommended for efficient labeling.[4]
-
Action: If you observe precipitation, try adjusting the pH of your buffer. If the pI of your biotinylated protein is unknown, you may need to test a range of pH values empirically.
-
-
Ionic Strength: Both too low and too high salt concentrations can lead to aggregation.[1]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, when using amine-reactive biotinylation reagents, as they will compete for the label.[4]
-
Action: Use an amine-free buffer like PBS (Phosphate Buffered Saline) or HEPES.[4]
-
Step 3: Introduce Stabilizing Additives
Several additives can be included in your reaction and storage buffers to enhance protein solubility and stability. The optimal additive and its concentration should be determined empirically for your specific protein.[1]
| Additive Category | Examples | Recommended Concentration | Mechanism of Action |
| Osmolytes/Polyols | Glycerol (B35011), Sucrose, Trehalose | 5-50% (v/v) for Glycerol[1][4], 0.25-1 M for Sucrose[1] | Stabilize the native protein structure and prevent unfolding.[1][5] |
| Amino Acids | L-Arginine, L-Glutamate, Glycine, Proline | 50-500 mM | Suppress aggregation by binding to hydrophobic and charged regions.[1][5] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevent oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[1][5] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01-0.1% (v/v) | Solubilize exposed hydrophobic patches without denaturing the protein.[1][4][5] |
Step 4: Evaluate Biotinylation Reagent
The choice of biotinylation reagent can significantly impact the solubility of the final product.
-
Action: Consider using a biotinylation reagent with a long, hydrophilic spacer arm, such as polyethylene (B3416737) glycol (PEG).[1] The PEG spacer increases the distance between the biotin and the protein, reducing steric hindrance and, more importantly, increasing the overall hydrophilicity of the biotinylated protein, which helps to prevent aggregation.[4][7]
Logical Relationship of Reagent Choice
Caption: Impact of biotin reagent choice on protein solubility.
Step 5: Refine Post-Biotinylation Handling and Storage
Proper handling and storage are crucial to maintain the stability of your biotinylated protein.
-
Removal of Excess Biotin: After the reaction, it is important to remove unreacted biotin to prevent it from interfering with downstream applications. This is typically done by dialysis or using a desalting column.
-
Storage Temperature: For long-term storage, it is generally recommended to store biotinylated proteins at -80°C.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which are a common cause of aggregation.[1][5]
-
Action: Aliquot your biotinylated protein into single-use volumes before the initial freeze.[1]
-
-
Cryoprotectants:
Experimental Protocols
Protocol 1: General Protein Biotinylation with NHS-Ester Biotin
This protocol provides a general framework for biotinylating a protein using an amine-reactive NHS-ester biotinylation reagent.
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Allow the vial of the NHS-ester biotin reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) in an anhydrous solvent like DMSO.[4]
-
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Storage:
Protocol 2: Buffer Exchange Using a Desalting Column
This protocol is for removing excess, unreacted biotin after the labeling reaction.
-
Column Equilibration:
-
Select a desalting column with a bed volume appropriate for your sample size.
-
Equilibrate the column with 3-5 column volumes of your desired storage buffer.
-
-
Sample Application:
-
Apply your quenched biotinylation reaction mixture to the top of the column.
-
-
Elution:
-
Elute the protein with the storage buffer. The biotinylated protein will pass through the column in the void volume, while the smaller, unreacted biotin molecules will be retained and elute later.
-
Collect the fractions containing your protein, which can be monitored by UV absorbance at 280 nm.
-
-
Pooling and Storage:
-
Pool the protein-containing fractions and store as described above.
-
References
Technical Support Center: Preventing Quenching of Biotin Signal in Fluorescence-Based Assays
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the quenching of biotin (B1667282) signals in fluorescence-based assays. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to guide you through your experiments.
Troubleshooting Guides and FAQs
Issue 1: Weak or No Fluorescence Signal
Q1: I am observing a very weak or no signal in my biotin-streptavidin fluorescence assay. What are the potential causes and how can I troubleshoot this?
A weak or absent signal can stem from multiple factors throughout your experimental workflow. A systematic approach is the most effective way to pinpoint the issue. Key areas to investigate include the efficiency of biotin labeling, the integrity of your reagents, and the detection process itself.[1]
Troubleshooting Steps:
-
Verify Biotin Labeling Efficiency: Inefficient incorporation of biotin into your probe is a common reason for a weak signal. You can assess the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1]
-
Assess Probe and Target Integrity: Ensure that your biotinylated probe and the target molecule are not degraded. This can be checked via gel electrophoresis or other appropriate quality control methods.
-
Optimize Reagent Concentrations: The concentrations of your primary antibody (if applicable), biotinylated secondary antibody, and fluorescently-labeled streptavidin are critical. Titrate each component to determine the optimal concentration that yields the best signal-to-noise ratio.[2]
-
Check Reagent Activity: Ensure that your streptavidin-fluorophore conjugate and any enzymes used for signal amplification have not expired and have been stored correctly. Avoid using reagents containing sodium azide, as it can inhibit Horseradish Peroxidase (HRP) activity.[1]
-
Review Incubation Times and Temperatures: Inadequate incubation times can lead to insufficient binding. For pull-down assays, consider incubating for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Evaluate Washing Procedures: While essential for reducing background, excessive or overly stringent washing steps can lead to the dissociation of the biotin-streptavidin complex, resulting in a weaker signal. Try reducing the number of washes or the detergent concentration in your wash buffer.[1]
Issue 2: High Background Fluorescence
Q2: My assay is showing high background fluorescence, which is obscuring my specific signal. What can I do to reduce it?
High background can be caused by several factors, including non-specific binding of reagents and endogenous biotin present in the sample.
Troubleshooting Steps:
-
Optimize Blocking:
-
Choice of Blocking Buffer: Avoid using milk or non-fat dry milk as a blocking agent because it contains endogenous biotin, which will bind to streptavidin and increase background.[1] Use a biotin-free blocker such as Bovine Serum Albumin (BSA) or fish gelatin.[1]
-
Blocking Time: Ensure you are blocking for a sufficient amount of time to prevent non-specific binding.
-
-
Block Endogenous Biotin: Many tissues and cells, particularly the kidney, liver, and mitochondria, have high levels of endogenous biotin which can be a significant source of background.[3] Implement an endogenous biotin blocking step in your protocol before the application of the biotinylated antibody.[3]
-
Titrate Streptavidin-HRP Concentration: An excessively high concentration of the streptavidin-fluorophore conjugate can lead to increased non-specific binding and high background.[1]
-
Sufficient Washing: Ensure that your washing steps are adequate to remove unbound reagents. Increase the number and/or duration of washes if necessary.[1]
Issue 3: Signal Fades Quickly (Photobleaching)
Q3: My fluorescent signal is initially bright but fades rapidly upon exposure to excitation light. How can I prevent this?
This phenomenon is known as photobleaching, which is the photochemical destruction of a fluorophore.[4]
Preventative Measures:
-
Use an Anti-fade Mounting Medium: Mounting your sample in a commercially available anti-fade reagent can significantly reduce photobleaching.[3][5][6]
-
Minimize Light Exposure: Reduce the intensity and duration of the excitation light.[3][5] You can do this by:
-
Choose Photostable Fluorophores: Some fluorophores are inherently more resistant to photobleaching than others. Consider using more robust dyes like CF® Dyes or Alexa Fluor dyes instead of less stable ones like FITC.[4][5][7][8]
-
Optimize Image Acquisition Settings: Use a more sensitive detector or camera to reduce the required exposure time.[5]
Frequently Asked Questions (FAQs)
Q: What is fluorescence quenching in the context of biotin-based assays? A: Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. In biotin-based assays, quenching can occur when a biotin-fluorophore conjugate binds to avidin (B1170675) or streptavidin.[5][9][10][11] For example, the fluorescence of biotin-4-fluorescein (B4F) is significantly quenched upon binding to streptavidin.[5][9][10][11][12][13][14] This quenching can be influenced by the specific fluorophore used and its proximity to the biotin and the protein.
Q: Can the concentration of biotin in my sample affect the signal? A: Yes, a high concentration of free biotin in a sample can interfere with the assay. This is particularly relevant in clinical samples from patients taking high-dose biotin supplements.[6][15][16][17] The excess biotin competes for the binding sites on streptavidin, preventing the binding of your biotinylated detection reagents and leading to a falsely low or absent signal.[15][16]
Q: How does biotin interference differ between sandwich and competitive immunoassays? A: The effect of biotin interference depends on the assay format:
-
Sandwich Assays: High concentrations of biotin lead to falsely low results. The excess biotin saturates the streptavidin on the solid phase, preventing the capture of the biotinylated antibody-analyte complex.[11][15][18]
-
Competitive Assays: High concentrations of biotin result in falsely high results. The free biotin blocks the binding of the biotinylated tracer to the streptavidin, leading to a reduced signal from the tracer, which is inversely proportional to the analyte concentration.[11][15][18]
Data Presentation
Table 1: Impact of Biotin on Immunoassay Signal
| Immunoassay Type | Effect of High Biotin Concentration | Mechanism of Interference |
| Sandwich | Falsely Low Signal[11][15][18] | Excess free biotin saturates streptavidin binding sites, preventing the capture of the biotinylated detection complex.[11][15][18] |
| Competitive | Falsely High Signal[11][15][18] | Free biotin blocks the binding of the biotinylated competitor to streptavidin, reducing the bound signal and thus appearing as a higher concentration of the analyte.[11][15][18] |
Table 2: Quenching of Biotin-4-Fluorescein (B4F) upon Binding to Streptavidin
| B4F Molecules per Streptavidin Tetramer | Approximate Fluorescence Quenching | Reference |
| 4 | up to 88% | [10][11] |
Experimental Protocols
Protocol 1: HABA Assay for Quantification of Biotinylation
This protocol allows for the estimation of the mole-to-mole ratio of biotin to protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed via dialysis or desalting column)
-
Spectrophotometer
-
Cuvettes or microplate reader
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure and record the absorbance at 500 nm.[12]
-
Add 100 µL of your biotinylated protein sample to the cuvette and mix well.
-
Incubate for a few minutes until the reading is stable.
-
Measure and record the final absorbance at 500 nm.[12] The decrease in absorbance is proportional to the amount of biotin in your sample.
Protocol 2: Endogenous Biotin Blocking
This protocol is for blocking endogenous biotin in tissue sections or cells.
Materials:
-
Streptavidin solution (e.g., 0.1 mg/mL in PBS)
-
Biotin solution (e.g., 0.01% in PBS)
-
Wash buffer (e.g., PBS)
Procedure:
-
After your standard protein blocking step, incubate the sample with the streptavidin solution for 15-20 minutes at room temperature.[1][10] This will bind to the endogenous biotin.
-
Incubate the sample with the biotin solution for 15-20 minutes at room temperature.[1][10] This will saturate the remaining biotin-binding sites on the streptavidin from the previous step.
-
Proceed with the incubation of your biotinylated primary or secondary antibody.
Protocol 3: Antibody Titration for Optimal Concentration
This protocol helps determine the optimal dilution for your primary or secondary antibodies to maximize the signal-to-noise ratio.
Materials:
-
Your cell or tissue samples
-
Primary or secondary antibody to be titrated
-
Dilution buffer (e.g., PBS with BSA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a series of dilutions of your antibody (e.g., eight 2-fold serial dilutions starting from a concentration of ~10 µg/mL).[7][9]
-
Apply each dilution to a separate sample and incubate according to your standard protocol.
-
Include a negative control sample with no primary antibody.
-
Wash the samples to remove unbound antibodies.
-
Apply the fluorescently labeled secondary antibody (if titrating the primary) or streptavidin-conjugate at a constant, non-limiting concentration.
-
Acquire images or data using consistent settings for all samples.
-
The optimal concentration is the one that provides the brightest specific signal with the lowest background.[7][9]
Visualizations
Caption: Biotin-Streptavidin Interaction Workflow.
References
- 1. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. emsdiasum.com [emsdiasum.com]
- 7. lerner.ccf.org [lerner.ccf.org]
- 8. welcome.cytekbio.com [welcome.cytekbio.com]
- 9. biotech.gsu.edu [biotech.gsu.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. The biotin interference within interference suppressed immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoassay design and biotin interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 16. preprints.org [preprints.org]
- 17. arp1.com [arp1.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in Streptavidin Blotting
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during streptavidin blotting experiments, with a specific focus on high background problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in streptavidin blotting?
High background in streptavidin blotting can manifest as a general darkening of the membrane or the appearance of non-specific bands. The most common culprits include:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing the streptavidin conjugate from binding non-specifically to the membrane.[1][2]
-
Inappropriate Blocking Agent: Using non-fat dry milk can be problematic as it contains endogenous biotin (B1667282), which will be detected by streptavidin-HRP, leading to high background.[3][4][5]
-
High Concentration of Streptavidin-HRP: An excessive concentration of the streptavidin-horseradish peroxidase (HRP) conjugate can lead to increased non-specific binding.[1][6][7]
-
Inadequate Washing: Insufficient washing steps may not effectively remove unbound streptavidin-HRP, resulting in a noisy background.[1][2][8]
-
Presence of Endogenous Biotin: Many cell lysates and tissue extracts naturally contain biotinylated proteins, which will be detected by streptavidin and contribute to background signal.[9][10]
-
Membrane Handling and Type: Membranes that have been allowed to dry out or are handled improperly can lead to artifacts and high background.[1][11] PVDF membranes may also be more prone to background than nitrocellulose.[1][7]
-
Contaminated Buffers: Buffers, especially those containing milk or detergents, can be susceptible to bacterial growth, which can cause spotting and high background.[7]
Q2: I'm seeing a high background across the entire blot. What should I try first?
For a uniform high background, the first steps should be to optimize your blocking and washing procedures.
-
Switch to a BSA-based blocking buffer: If you are using milk, switch to a 3-5% solution of Bovine Serum Albumin (BSA) in TBS-T or PBS-T.[4][5][12] Milk contains endogenous biotin which can cause high background with streptavidin-based detection.[3][4]
-
Increase blocking time and/or temperature: You can increase the blocking incubation to 2 hours at room temperature or overnight at 4°C.[11][13]
-
Optimize streptavidin-HRP concentration: Titrate your streptavidin-HRP conjugate to determine the optimal dilution that provides a good signal-to-noise ratio.[1][6]
-
Increase the number and duration of washes: After incubation with streptavidin-HRP, increase the number of washes to 4-5, with each wash lasting 5-10 minutes with gentle agitation.[1][13] Ensure you are using a sufficient volume of wash buffer to fully cover the membrane.[8]
Q3: There are non-specific bands on my blot. How can I get rid of them?
Non-specific bands can be due to several factors. Here are some troubleshooting steps:
-
Check for endogenous biotinylated proteins: Your sample may contain naturally biotinylated proteins. You can address this by performing an avidin/streptavidin blocking step before primary antibody incubation or by using a biotin-blocking kit.[9][10]
-
Optimize antibody concentrations: If you are using a biotinylated primary or secondary antibody, its concentration might be too high. Perform a titration to find the optimal concentration.[1]
-
Ensure proper sample preparation: Use fresh lysates and always include protease inhibitors to prevent protein degradation, which can sometimes appear as non-specific bands.[2]
-
Increase washing stringency: Adding a detergent like Tween-20 to your wash buffer (e.g., 0.05% in TBS-T) is crucial for reducing non-specific binding.[1] You can also try increasing the salt concentration of your wash buffer.[4][5]
Q4: Can I reuse my blocking buffer?
It is not advisable to reuse blocking buffers. Reusing these solutions can introduce contaminants and may promote bacterial growth, which can lead to a patchy or speckled background on your blot.[7][11] Always prepare fresh buffers for each experiment.[13]
Troubleshooting Guides
Guide 1: Optimizing Blocking Conditions
Insufficient or improper blocking is a primary cause of high background.
| Parameter | Standard Protocol | Troubleshooting Action | Rationale |
| Blocking Agent | 5% non-fat dry milk in TBS-T | Switch to 3-5% BSA in TBS-T. | Milk contains endogenous biotin which cross-reacts with streptavidin.[3][4] |
| Blocking Duration | 1 hour at room temperature | Increase to 2 hours at room temperature or overnight at 4°C.[11][13] | Allows for more complete saturation of non-specific binding sites on the membrane. |
| Blocking Temperature | Room Temperature | Incubate at 4°C overnight. | Can sometimes reduce non-specific interactions.[11] |
| Additives | Standard blocking buffer | Add 0.05% Tween-20 to the blocking buffer.[13] | The detergent helps to reduce non-specific hydrophobic interactions. |
Guide 2: Optimizing Streptavidin-HRP and Washing Steps
Proper dilution of the streptavidin conjugate and thorough washing are critical for a clean blot.
| Parameter | Standard Protocol | Troubleshooting Action | Rationale |
| Streptavidin-HRP Concentration | Manufacturer's recommendation | Perform a dot blot or titration to determine the optimal dilution. A higher dilution may be necessary.[1][6][7] | Excess streptavidin-HRP will bind non-specifically, increasing background. |
| Washing Steps | 3 washes for 5 minutes each | Increase to 4-5 washes for 5-10 minutes each.[1][13] | More extensive washing removes unbound streptavidin-HRP more effectively. |
| Wash Buffer Volume | Sufficient to cover the membrane | Ensure the membrane is fully submerged and moves freely during agitation.[8] | Prevents areas of the membrane from drying out and ensures even washing. |
| Detergent in Wash Buffer | 0.05% Tween-20 in TBS or PBS | Increase Tween-20 concentration to 0.1%.[5][13] | A higher detergent concentration can help to reduce background. |
Experimental Protocols
Protocol 1: Standard Western Blot with Streptavidin-HRP Detection
This protocol assumes the use of a biotinylated primary or secondary antibody.
-
SDS-PAGE and Protein Transfer:
-
Separate your protein samples via SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane according to standard protocols.
-
(Optional) After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with wash buffer before proceeding.
-
-
Blocking:
-
Wash the membrane once with TBS-T (Tris-Buffered Saline with 0.05% Tween-20).
-
Incubate the membrane in blocking buffer (5% BSA in TBS-T) for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation (if using a biotinylated secondary):
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
-
Biotinylated Secondary Antibody Incubation (if applicable):
-
Dilute the biotinylated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer. A good starting point is often a 1:5000 to 1:20,000 dilution, but this should be optimized.[6]
-
Incubate the membrane with the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane four to five times for 5-10 minutes each with TBS-T to remove unbound streptavidin-HRP.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Visualizations
Caption: A generalized workflow for Western blotting with streptavidin-HRP detection.
Caption: A decision tree for troubleshooting high background in streptavidin blotting.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. researchgate.net [researchgate.net]
- 13. arp1.com [arp1.com]
impact of buffer composition on iodoacetamide labeling efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer composition on iodoacetamide (B48618) labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for iodoacetamide labeling of cysteine residues?
The optimal pH for iodoacetamide labeling is slightly alkaline, typically between 7.5 and 8.5.[1][2] At this pH, the thiol group of cysteine is deprotonated to the more nucleophilic thiolate anion, which readily reacts with iodoacetamide.[3][4] Maintaining the pH within this range is critical for ensuring the specificity of the reaction for cysteine residues.[1][5]
Q2: Which buffer systems are recommended for iodoacetamide labeling?
Commonly used buffers include ammonium (B1175870) bicarbonate (e.g., 50-200 mM, pH 8.0) and Tris-HCl (e.g., 100 mM, pH 8.3).[1][6] It is crucial to select a buffer that does not contain any nucleophilic components that could react with iodoacetamide.
Q3: Are there any buffer components that should be avoided?
Yes, buffers containing sulfhydryl groups, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), must be removed or consumed before adding iodoacetamide.[1] These reducing agents will react with iodoacetamide, quenching the labeling reaction and leading to incomplete alkylation of the target protein. If a reducing agent is needed after alkylation, it can be added to quench the excess iodoacetamide.[1][6]
Q4: How does the concentration of iodoacetamide affect labeling efficiency?
For complete alkylation, it is recommended to use at least a 10-fold molar excess of iodoacetamide over the concentration of free sulfhydryls.[1][7] However, excessive concentrations of iodoacetamide can increase the likelihood of off-target modifications.[1][8] In one systematic study, a concentration of 14 mM iodoacetamide was found to provide the highest number of peptides with alkylated cysteine while minimizing incomplete alkylation.[9]
Q5: What are the typical incubation times and temperatures for the labeling reaction?
The alkylation reaction is typically carried out for 30 to 60 minutes at room temperature or a slightly elevated temperature, such as 37°C or 55°C.[1][4][5] The entire procedure should be performed in the dark, as iodoacetamide is light-sensitive.[1][5][6] Higher temperatures can accelerate the reaction but may also increase the rate of side reactions.[9]
Q6: What are the potential side reactions of iodoacetamide?
If the reaction conditions are not optimal, iodoacetamide can react with other amino acid residues.[8] Excess reagent, non-buffered solutions, or incorrect pH can lead to the alkylation of the N-terminus and the side chains of methionine, lysine (B10760008), histidine, aspartate, and glutamate.[1][5][10]
Troubleshooting Guide
| Observation / Problem | Possible Cause | Recommended Action |
| Incomplete Labeling (Sulfhydryls are not fully blocked) | 1. Insufficient Iodoacetamide: The amount of iodoacetamide was not enough to react with all available free thiols.[1] 2. Iodoacetamide Hydrolysis: The iodoacetamide solution was prepared too far in advance and has lost activity.[1] 3. Incorrect Buffer pH: The reaction buffer pH was too low, preventing efficient deprotonation of cysteine thiols.[4] 4. Presence of Interfering Substances: The buffer contained competing nucleophiles (e.g., residual DTT).[1] | 1. Increase Reagent: Use at least a 10-fold molar excess of iodoacetamide to sulfhydryls.[1] 2. Prepare Fresh Solution: Always prepare iodoacetamide solutions immediately before use and discard any unused portion.[1][5] 3. Adjust pH: Ensure the reaction buffer pH is maintained between 7.5 and 8.0.[1] 4. Buffer Exchange: Perform a buffer exchange or precipitation step to remove interfering substances before alkylation.[8] |
| Off-Target Labeling / Over-alkylation (Other amino acids like Lys, His, Met are modified) | 1. Excess Iodoacetamide: A large excess of the reagent was used.[1] 2. Incorrect Buffer pH: The pH was too high or the solution was not buffered, promoting reaction with other nucleophilic residues.[1][5] 3. Prolonged Incubation Time or High Temperature: The reaction was allowed to proceed for too long or at too high a temperature.[9] | 1. Reduce Reagent: Decrease the amount of iodoacetamide used. Consider optimizing the concentration for your specific sample.[1][9] 2. Maintain pH: Strictly maintain the reaction buffer pH at 7.5–8.0.[1] 3. Optimize Incubation: Reduce the incubation time or temperature.[1][9] Consider quenching the reaction with a thiol-containing reagent like DTT after the desired time.[6] |
| Sample Precipitation during Labeling | 1. Protein Denaturation: The use of organic solvents to dissolve iodoacetamide or changes in buffer conditions may cause the protein to precipitate. 2. Protein Concentration: The protein concentration may be too high for the given buffer conditions. | 1. Minimize Organic Solvent: Prepare iodoacetamide in the reaction buffer if possible.[1] If using an organic solvent, add it slowly to the protein solution while mixing. 2. Adjust Protein Concentration: Dilute the protein sample or add solubilizing agents like Urea or SDS if compatible with downstream applications.[1][6] |
Quantitative Data Summary
Table 1: Comparison of Different Alkylating Reagents
This table summarizes the performance of four common alkylating reagents based on the number of identified peptides with either correctly alkylated cysteine, un-alkylated (free) cysteine, or off-target modifications on the peptide N-terminus or lysine residues. Data is derived from a study on a yeast whole-cell lysate.[9]
| Alkylating Reagent | Peptides with Alkylated Cysteine | Peptides with Free Cysteine | Peptides with Alkylated N-terminus | Peptides with Alkylated Lysine |
| Iodoacetamide | 8,200 (approx.) | Low | 92 ± 8 | Low |
| Acrylamide | 8,200 (approx.) | Low | 133 ± 9 | Low |
| N-ethylmaleimide (N-EM) | 6,672 ± 589 | High | 791 ± 73 | High |
| 4-vinylpyridine (4-VP) | 8,200 (approx.) | High | 73 ± 8 | Low |
Lower numbers of "Free Cysteine" and off-target modifications indicate better performance.
Table 2: Effect of Iodoacetamide Concentration on Labeling
The following data shows how varying the concentration of iodoacetamide affects the number of identified peptides with alkylated cysteine versus those with off-target N-terminal alkylation. The number of identified proteins and total peptides remained similar across all concentrations.[9]
| Iodoacetamide Concentration (mM) | Peptides with Alkylated Cysteine | Peptides with Alkylated N-terminus |
| 1 | Lower | Lowest |
| 2 | ↓ | ↓ |
| 4 | ↓ | ↓ |
| 8 | ↓ | ↓ |
| 14 | Highest | Higher |
| 20 | Slightly Lower | Highest |
Table 3: Effect of Temperature on Iodoacetamide Labeling
This table illustrates the impact of reaction temperature on the efficiency and specificity of iodoacetamide alkylation. Higher temperatures can lead to a decrease in identified peptides and an increase in side reactions.[9]
| Temperature | Identified Proteins | Identified Peptides | Peptides with Alkylated N-terminus |
| Room Temperature | 1,631 ± 33 | 7,982 ± 183 | Low |
| 40°C | 1,655 ± 9 | 8,132 ± 72 | Moderate |
| 70°C | Lower | Lower | High |
| 85°C | 1,157 ± 32 | 6,178 ± 315 | Highest |
Experimental Protocols
Standard Protocol for In-Solution Protein Alkylation
This protocol provides a general workflow for the reduction and alkylation of cysteine residues in a protein sample prior to mass spectrometry analysis.
Materials:
-
Protein sample (20-100 µg)
-
Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.3 or 200 mM Ammonium Bicarbonate, pH 8.0.[1][6]
-
Reducing Agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in ultrapure water.[1]
-
Alkylation Reagent: 375 mM Iodoacetamide (IAM) in reaction buffer (e.g., 200 mM Ammonium Bicarbonate, pH 8.0). Prepare fresh immediately before use and protect from light. [1]
-
Quenching Reagent (optional): 200 mM DTT in ultrapure water.
Procedure:
-
Sample Preparation: Dissolve the protein sample in the denaturing buffer. For a 20-100 µg sample, a final volume of 100 µL is typical.[1]
-
Reduction: Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM. Incubate the sample at 55-60°C for 1 hour.[1][6]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the freshly prepared 375 mM iodoacetamide solution to achieve a final concentration of approximately 14-15 mM (e.g., add 5 µL to the 100 µL sample). Incubate for 30 minutes at room temperature in complete darkness.[1][6][9]
-
Quenching (Optional but Recommended): To stop the alkylation reaction and consume excess iodoacetamide, add DTT to a final concentration of ~10 mM and incubate for an additional 15 minutes at room temperature in the dark.[6]
-
Downstream Processing: The sample is now ready for buffer exchange, proteolytic digestion (e.g., with trypsin), and subsequent analysis.
Visualizations
Caption: Chemical reaction pathway for cysteine alkylation by iodoacetamide.
Caption: A standard bottom-up proteomics workflow including iodoacetamide alkylation.
Caption: A decision tree for troubleshooting common iodoacetamide labeling issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Handling Light-Sensitive Biotinylation Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of light-sensitive biotinylation reagents. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes some biotinylation reagents light-sensitive?
A1: Certain biotinylation reagents, particularly photoreactive ones, contain chemical groups like aryl azides that are activated by specific wavelengths of light.[1] This activation initiates a chemical reaction that allows the biotin (B1667282) to bind to the target molecule. Other reagents, such as those containing NHS-esters, can also be susceptible to degradation upon prolonged exposure to light, which can lead to reduced reactivity and inconsistent results.[2][3] It has been observed that biotin itself can undergo photosensitized oxidation, forming biotin sulfoxides, which may affect its binding affinity.[4]
Q2: How should I store light-sensitive biotinylation reagents?
A2: Proper storage is critical to maintain the efficacy of light-sensitive biotinylation reagents. Here are the key recommendations:
-
Store in the dark: Keep reagents in their original amber vials or wrap them in aluminum foil to protect them from light.[2]
-
Follow temperature guidelines: Store at the recommended temperature, typically -20°C, and with a desiccant to prevent moisture accumulation, which can also degrade the reagent.[2]
-
Aliquot reagents: To minimize repeated exposure to light and freeze-thaw cycles, it is advisable to aliquot the reagent into smaller, single-use volumes.
Q3: What are the signs that my light-sensitive biotinylation reagent may have degraded?
A3: Degradation of your biotinylation reagent can manifest in several ways during your experiment:
-
Weak or no signal: If the reagent has lost its reactivity, it will not efficiently label your protein of interest, leading to a faint or absent signal in downstream applications like Western blotting or ELISA.[5]
-
High background: Degraded reagents can sometimes lead to increased non-specific binding, resulting in high background noise.[5]
-
Inconsistent results: If you observe significant variability between experiments that were otherwise performed under identical conditions, reagent degradation could be a contributing factor.
Q4: What is the optimal wavelength for activating photoreactive biotinylation reagents?
A4: Most photoreactive biotinylation reagents are based on aryl azides. Simple phenyl azides are typically activated by short-wavelength UV light (e.g., 254 nm), while nitrophenyl azides can be activated by longer-wavelength UV light (e.g., 300-460 nm).[6] Using longer wavelengths is often preferred as it is less damaging to biological samples.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered when using light-sensitive biotinylation reagents.
Problem 1: Weak or No Signal in Downstream Detection (e.g., Western Blot, ELISA)
| Potential Cause | Recommended Solution |
| Degradation of Biotinylation Reagent due to Light Exposure | Always handle the reagent in a darkened room or use a red light.[1] Prepare the reagent solution immediately before use and protect it from light by wrapping the tube in aluminum foil. |
| Insufficient Biotinylation | Increase the molar excess of the biotinylation reagent to the protein.[7] Ensure the pH of the reaction buffer is optimal for the specific reagent being used. For example, NHS esters react efficiently at a pH of 7-9. |
| Hydrolysis of NHS-Ester Reagents | Prepare the NHS-ester biotinylation reagent solution immediately before use as they are moisture-sensitive and readily hydrolyze.[2] Do not prepare stock solutions for storage.[2] |
| Inefficient Quenching of the Reaction | Ensure that the quenching step is performed effectively to stop the biotinylation reaction. A common quenching agent is a primary amine-containing buffer like Tris or glycine (B1666218). |
Problem 2: High Background in Downstream Detection
| Potential Cause | Recommended Solution |
| Non-Specific Binding of Degraded Reagent | Use fresh, properly stored biotinylation reagent for each experiment. |
| Endogenous Biotin in Samples | Some tissues and cells have high levels of endogenous biotin, which can be detected by streptavidin conjugates, leading to high background. Perform an avidin/biotin blocking step before incubation with the streptavidin conjugate. |
| Inadequate Washing Steps | Increase the number and duration of wash steps after incubation with the biotinylated probe and the streptavidin conjugate to remove unbound reagents. |
| Antibody Concentration Too High | If using a biotinylated antibody, a high concentration can lead to increased non-specific binding. Titrate the antibody to find the optimal concentration that gives a strong signal with low background.[5] |
Experimental Protocols & Workflows
General Workflow for Handling Light-Sensitive Biotinylation Reagents
This workflow outlines the critical steps for minimizing light exposure during a typical biotinylation experiment.
Protocol for Cell Surface Biotinylation
This protocol is for labeling cell surface proteins with a membrane-impermeable, light-sensitive biotinylation reagent.
-
Cell Preparation: Wash cells twice with ice-cold PBS.
-
Biotinylation (in a darkened room or under red light):
-
Resuspend cells in ice-cold PBS containing the light-sensitive biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin).
-
Incubate on a rocker at 4°C for 30 minutes, ensuring the reaction tube is protected from light (e.g., wrapped in foil).
-
-
Quenching: Wash the cells with a quenching buffer (e.g., PBS containing 100 mM glycine) to stop the reaction.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Elution: Elute the captured proteins from the beads for downstream analysis.
Protocol for Immunoprecipitation using a Biotinylated Antibody
This protocol describes the use of a biotinylated antibody to immunoprecipitate a target protein.
-
Prepare Cell Lysate: Lyse cells in an appropriate buffer to release the target protein.
-
Immunoprecipitation (protect from light if the biotin conjugate is light-sensitive):
-
Add the biotinylated primary antibody to the cell lysate.
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation, keeping the tube protected from light.
-
-
Capture Immune Complex:
-
Add streptavidin-conjugated magnetic or agarose (B213101) beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Collect the beads using a magnetic rack or by centrifugation.
-
Wash the beads multiple times with wash buffer to remove non-specific proteins.
-
-
Elution: Elute the protein of interest from the beads for analysis (e.g., by SDS-PAGE and Western blotting).
Quantitative Data Summary
| Parameter | Value/Recommendation | Reference |
| Activation Wavelength for Aryl Azide Reagents | 254 nm (simple phenyl azides), 300-460 nm (nitrophenyl azides) | [6] |
| Optimal pH for NHS-Ester Biotinylation | 7-9 | |
| Hydrolysis Half-life of Sulfo-NHS-LC-Biotin at pH > 8.0 | < 15 minutes | [8] |
| Hydrolysis Half-life of Sulfo-NHS-LC-Biotin at pH < 6.5 | > 2 hours | [8] |
| Recommended Molar Excess of Biotin Reagent to Protein | 10-50 fold (empirical optimization is recommended) | [7] |
References
- 1. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The photostability of the commonly used biotin-4-fluorescein probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Protein Biotinylation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating protein biotinylation is crucial for the success of numerous applications, from affinity purification to proximity labeling studies. This guide provides an objective comparison of mass spectrometry-based techniques and alternative methods for confirming biotinylation, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has become a cornerstone for the definitive identification and quantification of protein biotinylation. However, various MS-based workflows exist, each with its own advantages and limitations. Furthermore, non-MS methods can offer complementary or preliminary validation. This guide will delve into these approaches to help you select the most appropriate method for your research needs.
Mass Spectrometry-Based Validation of Protein Biotinylation
Mass spectrometry offers unparalleled sensitivity and specificity for identifying biotinylated proteins and pinpointing the exact sites of modification. The general workflow involves the enrichment of biotinylated proteins or peptides, followed by their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparison of Mass Spectrometry Enrichment Strategies
A critical step in the MS-based validation of protein biotinylation is the enrichment of biotinylated molecules from a complex biological sample. The two primary approaches are protein-level enrichment and peptide-level enrichment. A significant advancement in peptide-level enrichment is the "Direct Detection of Biotin-containing Tags" (DiDBiT) method.[1][2]
| Parameter | Conventional (On-Bead Digestion) | Conventional (Protein Elution) | DiDBiT (Peptide-Level Enrichment) |
| Biotinylated Peptides Identified | 6 | 20 | 3777 |
| Biotinylated Proteins Identified | 4 (2% of total) | 16 (4% of total) | 1536 (78% of total) |
| Unmodified Peptides Identified | >95% | >95% | <15% |
| Fold Improvement (vs. On-Bead) | - | ~3x | ~200x |
A quantitative comparison of DiDBiT with conventional protein enrichment methods for identifying NHS-biotin-labeled proteins. Data synthesized from[2].
As the data indicates, the DiDBiT method, which involves digesting proteins before enriching for biotinylated peptides, significantly outperforms conventional methods by drastically reducing the number of contaminating unmodified peptides and increasing the identification of true biotinylated proteins.[1][2]
A systematic comparison of protein-level versus peptide-level enrichment using a two-proteome model (biotinylated yeast proteins spiked into unlabeled human proteins) further highlights the strengths and weaknesses of each approach.[3]
| Parameter | Protein-Level Enrichment (Streptavidin) | Peptide-Level Enrichment (Streptavidin) | Peptide-Level Enrichment (Biotin Antibody) |
| Total Yeast Peptides (True Positives) | ~1500 | ~500 | ~750 |
| Non-specific Human Peptides | ~2500 | ~500 | ~250 |
| Identified Biotinylation Sites | Low | High | Highest |
Comparison of protein-level and peptide-level enrichment strategies. Data synthesized from[3].
Protein-level enrichment yields a higher number of total identified peptides from the target proteome but also suffers from significant non-specific binding.[3] In contrast, peptide-level enrichment, especially with a biotin (B1667282) antibody, provides a cleaner enrichment with fewer non-specific binders and superior identification of biotinylation sites.[3]
Quantitative Mass Spectrometry Approaches
For studies requiring not just identification but also quantification of changes in biotinylation, several MS techniques can be employed.
| Method | Principle | Advantages | Disadvantages |
| Label-Free Quantification | Compares the signal intensity of peptide ions or the number of spectral counts between different samples. | No expensive isotopic labels required; simpler sample preparation. | Requires more replicates for statistical power; susceptible to variations in sample preparation and MS analysis.[4] |
| SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) | Cells are metabolically labeled with "light" or "heavy" amino acids. Labeled samples are mixed and analyzed together, and the relative abundance is determined by the ratio of heavy to light peptide signals. | High accuracy and reproducibility as samples are mixed early in the workflow; serves as an internal standard.[4][5] | Limited to cell culture experiments; requires complete incorporation of labeled amino acids. |
Label-based methods like SILAC generally offer higher quantification accuracy and reproducibility compared to label-free approaches.[4][5][6] However, label-free methods can identify a greater number of proteins overall.[6] The choice between these methods depends on the specific experimental goals and constraints.
Experimental Workflows and Diagrams
This traditional approach involves capturing the entire biotinylated protein on streptavidin beads, followed by on-bead digestion to release peptides for MS analysis.
The DiDBiT method reverses the order of digestion and enrichment, leading to a more specific capture of biotinylated peptides.
Alternative, Non-Mass Spectrometry Validation Methods
While mass spectrometry provides the most detailed information, other methods can be used for a more rapid and less resource-intensive validation of protein biotinylation.
Western Blotting
Western blotting is a widely used technique to confirm the presence of biotinylated proteins. It involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with a streptavidin-conjugated enzyme (e.g., horseradish peroxidase, HRP) that will bind to the biotinylated proteins, allowing for visualization.
| Parameter | Western Blot |
| Information Provided | Presence and approximate molecular weight of biotinylated proteins. |
| Sensitivity | Nanogram level.[7] |
| Quantitative? | Semi-quantitative. |
| Throughput | Moderate. |
Gel-Shift Assay
A gel-shift assay, or Electrophoretic Mobility Shift Assay (EMSA), can also be used to confirm biotinylation.[8] This method is based on the principle that a protein's mobility through a non-denaturing polyacrylamide gel will decrease when it binds to streptavidin.[8] The resulting higher molecular weight complex will appear as a "shifted" band on the gel compared to the non-biotinylated protein or the biotinylated protein alone.[8]
| Parameter | Gel-Shift Assay |
| Information Provided | Confirms biotinylation through a shift in molecular weight upon streptavidin binding. Can provide an estimate of the degree of biotinylation.[8] |
| Sensitivity | Microgram level.[9] |
| Quantitative? | Semi-quantitative.[8] |
| Throughput | Low to moderate. |
Workflow for Non-Mass Spectrometry Validation
Experimental Protocols
Mass Spectrometry: DiDBiT Protocol
This protocol is adapted from the "Direct Detection of Biotin-containing Tags" (DiDBiT) method.[1][2]
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 55°C for 30 minutes.
-
Alkylate free cysteines by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark.
-
Digest proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Incubate the peptide mixture with streptavidin-coated magnetic beads for 1 hour at room temperature with rotation.
-
Wash the beads extensively to remove non-specifically bound peptides. A typical wash series includes washes with PBS and a final wash with water.
-
-
Elution and Sample Preparation for LC-MS/MS:
-
Elute the biotinylated peptides from the beads using a solution of 80% acetonitrile, 0.2% TFA, and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a buffer compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Non-Mass Spectrometry: Western Blot Protocol
This is a general protocol for the detection of biotinylated proteins.
-
SDS-PAGE and Transfer:
-
Separate your protein sample on an SDS-polyacrylamide gel. The gel percentage should be chosen based on the expected molecular weight of your protein of interest.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Probing:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a chemiluminescent HRP substrate.
-
Detect the signal using an appropriate imaging system.
-
Non-Mass Spectrometry: Gel-Shift Assay Protocol
This protocol is adapted from a method to confirm protein biotinylation by streptavidin binding.[8][9]
-
Binding Reaction:
-
In a microcentrifuge tube, mix your biotinylated protein sample with streptavidin. A molar excess of streptavidin is recommended.
-
Incubate the mixture at room temperature for 5-15 minutes to allow for complex formation.
-
As controls, prepare samples of the biotinylated protein alone and streptavidin alone.
-
-
Native PAGE:
-
Load the samples onto a native polyacrylamide gel. Do not boil the samples or use an SDS-containing loading buffer.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with a protein stain such as Coomassie Blue.
-
Destain the gel and visualize the bands. A "shifted" band in the lane containing both the biotinylated protein and streptavidin, corresponding to a higher molecular weight, confirms biotinylation.
-
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 5. researchgate.net [researchgate.net]
- 6. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. bio-rad.com [bio-rad.com]
- 8. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 9. researchgate.net [researchgate.net]
Confirming Biotinylation: A Comparative Guide to Detection Assays
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical first step in a multitude of applications, from affinity purification to sophisticated immunoassays. Confirmation of this covalent modification is paramount to ensure the reliability of downstream experiments. This guide provides an objective comparison of common methods used to confirm biotinylation, with a focus on the streptavidin gel shift assay, and includes supporting experimental data and detailed protocols.
Method Comparison: Choosing the Right Assay for Your Needs
The selection of a biotinylation confirmation method depends on various factors, including the required level of detail, sample purity, available equipment, and desired throughput. The following table summarizes the key performance characteristics of four widely used techniques.
| Method | Principle | Sensitivity | Throughput | Cost | Time | Key Advantage | Limitations |
| Streptavidin Gel Shift Assay | Electrophoretic mobility shift of the biotinylated protein upon binding to streptavidin.[1][2] | High (pmol to fmol range)[1] | Low to Medium | Low | ~2-4 hours | Simple, visual confirmation of biotinylation.[2] | Semi-quantitative; requires relatively pure protein. |
| HABA Assay | Colorimetric assay where biotin (B1667282) displaces the HABA dye from avidin, causing a measurable decrease in absorbance at 500 nm.[3] | Moderate (nmol range)[3] | High | Low | < 1 hour | Quantitative determination of biotin-to-protein ratio.[3] | Less sensitive; can be affected by interfering substances. |
| Dot Blot / Western Blot | Detection of biotinylated protein on a membrane using enzyme-conjugated streptavidin.[4] | High (ng range) | High | Medium | ~4-6 hours | Good for screening multiple samples; can be used with complex mixtures. | Semi-quantitative; requires transfer to a membrane. |
| Mass Spectrometry | Measures the mass-to-charge ratio of the protein to confirm the mass increase corresponding to biotinylation.[5] | Very High (fmol to amol range) | Low | High | >1 day | Definitive confirmation and identification of biotinylation sites.[5] | Requires specialized equipment and expertise. |
In-Depth Look: The Streptavidin Gel Shift Assay
The streptavidin gel shift assay, also known as a band shift assay, is a straightforward and widely used method to visually confirm the successful biotinylation of a protein.[2] The principle lies in the high-affinity interaction between biotin and streptavidin.[6] When streptavidin, a tetrameric protein with a molecular weight of approximately 53 kDa, binds to a biotinylated protein, the resulting complex has a significantly higher molecular weight. This increase in mass leads to a retarded migration through a polyacrylamide gel during electrophoresis, resulting in a "shifted" band compared to the unmodified protein.[7]
Visualizing the Principle of Streptavidin Gel Shift
Caption: Binding of streptavidin to a biotinylated protein forms a larger complex.
Experimental Protocols
Streptavidin Gel Shift Assay Protocol
This protocol provides a general guideline for performing a streptavidin gel shift assay to confirm protein biotinylation.
Materials:
-
Biotinylated protein sample
-
Unbiotinylated protein sample (negative control)
-
Streptavidin solution (e.g., 1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE loading buffer (non-reducing)
-
Polyacrylamide gel (appropriate percentage for your protein of interest)
-
SDS-PAGE running buffer
-
Protein stain (e.g., Coomassie Brilliant Blue)
Procedure:
-
Sample Preparation: In separate microcentrifuge tubes, prepare the following reactions:
-
Lane 1 (Unbiotinylated Control): Mix 5-10 µg of the unbiotinylated protein with PBS to a final volume of 15 µL.
-
Lane 2 (Biotinylated Protein): Mix 5-10 µg of the biotinylated protein with PBS to a final volume of 15 µL.
-
Lane 3 (Shifted Sample): Mix 5-10 µg of the biotinylated protein with a 2-5 fold molar excess of streptavidin in a final volume of 15 µL.
-
-
Incubation: Incubate all tubes at room temperature for 15-30 minutes to allow for the binding of streptavidin to the biotinylated protein.
-
Loading Buffer Addition: Add 5 µL of 4x non-reducing SDS-PAGE loading buffer to each tube. Do not heat the samples, as this can disrupt the streptavidin-biotin interaction.
-
Electrophoresis: Load the samples onto the polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Staining and Visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue or another suitable protein stain and destain until the protein bands are clearly visible. A successful biotinylation will be indicated by the presence of a higher molecular weight band in the lane containing the biotinylated protein incubated with streptavidin, compared to the lanes with the biotinylated protein alone or the unbiotinylated control.[7]
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay Protocol
This colorimetric assay allows for the quantification of the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
PBS
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Add the appropriate volume of HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm. This is your initial reading (A500_initial).
-
Sample Measurement: Add a known volume of your biotinylated protein sample to the HABA/Avidin solution. Mix well and incubate for a few minutes at room temperature.
-
Final Measurement: Measure the absorbance of the sample-HABA/Avidin mixture at 500 nm. This is your final reading (A500_final).
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the biotin concentration using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex, or by using a standard curve prepared with known concentrations of free biotin.[3]
Dot Blot Protocol
This method is useful for quickly screening multiple samples for the presence of biotin.
Materials:
-
Biotinylated protein samples
-
Nitrocellulose or PVDF membrane
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (e.g., TBST)
-
Chemiluminescent HRP substrate
Procedure:
-
Sample Application: Spot 1-2 µL of each protein sample directly onto the nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Streptavidin-HRP Incubation: Discard the blocking buffer and add the streptavidin-HRP solution (diluted in blocking buffer). Incubate for 1 hour at room temperature.
-
Washing: Wash the membrane three times with wash buffer for 5-10 minutes each.
-
Detection: Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions and visualize the signal using an appropriate imaging system. The intensity of the spots will correspond to the amount of biotinylated protein.[8][9]
Workflow for Confirming Protein Biotinylation
The following diagram illustrates a typical workflow for a researcher confirming the biotinylation of a target protein, with the streptavidin gel shift assay as a key validation step.
Caption: A typical experimental workflow for biotinylating and confirming the modification of a protein.
By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate approach to validate their biotinylation experiments, ensuring the success of subsequent applications.
References
- 1. sfu.ca [sfu.ca]
- 2. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. bio-rad.com [bio-rad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Comparative Guide to Biotin Incorporation Quantification Assays
For researchers, scientists, and drug development professionals, accurate quantification of biotin (B1667282) incorporation is critical for the successful application of biotin-avidin technology in various assays. This guide provides a detailed comparison of the widely used HABA assay with alternative methods, offering insights into their principles, protocols, and performance to help you select the most suitable assay for your needs.
Introduction to Biotin Quantification
Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone of many life science research and diagnostic applications. The high-affinity interaction between biotin and avidin (B1170675) (or streptavidin) enables sensitive detection and purification. However, the degree of biotinylation is a crucial parameter that can significantly impact the performance of these applications. Insufficient biotinylation may lead to low signal, while excessive labeling can compromise the biological activity of the molecule. Therefore, accurate measurement of the biotin-to-protein molar ratio is essential. This guide compares the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives.
Comparison of Biotin Quantification Assays
Several methods are available for quantifying biotin incorporation, each with its own advantages and limitations. The choice of assay depends on factors such as sensitivity, sample throughput, cost, and the presence of interfering substances.
| Assay | Principle | Detection | Dynamic Range | Sensitivity | Advantages | Disadvantages |
| HABA Assay | Colorimetric; Biotin displaces HABA from the avidin-HABA complex, causing a decrease in absorbance at 500 nm.[1][2] | Spectrophotometer | 2-16 µM[3][4] or 20-160 µM[5] | Can detect as low as 2 nmol of biotin.[5] | Simple, inexpensive, and rapid.[6] | Lower sensitivity and reproducibility compared to other methods[7], can underestimate biotin incorporation[8], susceptible to interference from colored compounds. |
| FluoReporter™ Biotin Quantitation Kit | Fluorometric; Biotin displaces a quencher from a fluorescently-labeled avidin, resulting in an increase in fluorescence.[9][10] | Fluorescence Plate Reader | 4-80 pmol.[10][11][12] | Up to 50-fold more sensitive than the HABA assay.[10][11][12] | High sensitivity, suitable for low-concentration samples. | Requires a fluorescence plate reader, more expensive than HABA.[8] |
| Quant*Tag™ Biotin Quantitation Kit | Colorimetric; Chemical reaction with biotin produces a colored product.[1][13][14] | Spectrophotometer | 0.1-5 nmol/well.[7] | More sensitive than the HABA assay; can detect less than 1 nmol of biotin.[14][15] | No predigestion of protein or nucleic acids required, saving time and increasing accuracy.[14][16] | Proprietary reagents. |
| ChromaLINK® Biotin Assay | Spectrophotometric; Uses a biotinylation reagent with a built-in UV-traceable chromophore.[17][18] | Spectrophotometer | Dependent on protein concentration | N/A | Non-destructive, rapid, and does not require a separate quantification assay.[6][8] | Requires the use of a specific ChromaLINK® biotinylation reagent. |
Experimental Protocols
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a colorimetric method based on the displacement of HABA from the avidin-HABA complex by biotin.[1][2] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[1]
-
HABA/Avidin solution
-
Biotinylated sample (free biotin removed)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well microplate
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[19][20]
-
Measure the absorbance at 500 nm (A500) and record this value as A500 HABA/Avidin.[19][20]
-
Add 100 µL of the biotinylated sample to the cuvette and mix well.[2][19][20]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 500 nm and record the value as A500 HABA/Avidin/Biotin sample.[19]
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.[3][5][19]
-
Mix the plate on a shaker for 30-60 seconds.[5]
-
Measure the absorbance at 500 nm.[5]
The change in absorbance (ΔA500) is used to calculate the biotin concentration. The molar extinction coefficient for the HABA-avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.
-
For Cuvette: ΔA500 = (0.9 × A500 HABA/Avidin) - A500 HABA/Avidin/Biotin sample[2]
-
For Microplate: ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin sample[2]
-
Biotin Concentration (M) = ΔA500 / 34,000
FluoReporter™ Biotin Quantitation Kit
This kit provides a highly sensitive fluorometric assay.[11] It utilizes a fluorescently labeled avidin where the fluorescence is quenched. When biotin is introduced, it displaces the quencher, leading to an increase in fluorescence that is proportional to the amount of biotin.[9][10]
-
FluoReporter™ Biotin Quantitation Assay Kit
-
Biotinylated sample (free biotin removed)
-
Fluorescence microplate reader
-
Prepare a biocytin (B1667093) standard curve by serially diluting the provided biocytin standard.[10]
-
Dilute the biotinylated samples to fall within the dynamic range of the assay (4-80 pmol).[10]
-
Pipette 50 µL of each standard and sample into the wells of a black 96-well microplate.[9][10]
-
Add 50 µL of the Biotective™ Green reagent to each well.[9][10]
-
Incubate for 5 minutes at room temperature, protected from light.[10]
-
Measure the fluorescence using excitation/emission maxima of ~485/530 nm.[9][10]
The amount of biotin in the unknown samples is determined by comparing their fluorescence to the standard curve.[10]
Quant*Tag™ Biotin Quantitation Kit
The Quant*Tag™ kit is a colorimetric assay based on a chemical reaction that produces a colored product in the presence of biotin.[1][13][14] The absorbance of this product is measured to quantify the amount of biotin.
-
Quant*Tag™ Biotin Quantitation Kit
-
Biotinylated sample (free biotin removed)
-
Spectrophotometer or microplate reader
-
Prepare a biotin standard curve using the provided biotin standard solution.[13]
-
Add 5 µL of each standard and test sample to the wells of a microplate.[13]
-
Prepare the QuantTag working solution by combining Reagent 1, Reagent 2, and Reagent 3 according to the kit instructions.[1]
-
Add 100 µL of the working solution to each well.[13]
The amount of biotin in the test samples is determined by comparing their absorbance to the standard curve.
ChromaLINK® Biotin Assay
This method simplifies biotin quantification by using a biotinylation reagent that contains a UV-traceable chromophore.[17][18] The amount of incorporated biotin can be determined directly by measuring the absorbance at 280 nm (for the protein) and 354 nm (for the ChromaLINK® biotin).[17]
-
Protein labeled with ChromaLINK® Biotin
-
Spectrophotometer
-
After the biotinylation reaction and removal of excess labeling reagent, measure the absorbance of the biotinylated protein solution at 280 nm and 354 nm.[17]
The molar substitution ratio (MSR), which is the average number of biotins per protein molecule, is calculated using the absorbance values and the extinction coefficients of the protein and the ChromaLINK® chromophore. Online calculators are often provided by the manufacturer to simplify this calculation.[18]
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflow of the HABA assay and a logical comparison of the different quantification methods.
Caption: Workflow of the HABA assay for biotin quantification.
Caption: Comparison of biotin quantification assay principles.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. anaspec.com [anaspec.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. interchim.fr [interchim.fr]
- 7. mesoscale.com [mesoscale.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Invitrogen™ FluoReporter™ Biotin Quantitation Assay Kit, for biotinylated proteins | LabMart Limited [labmartgh.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. QuantTag Biotin Quantitation Kit - 2BScientific [2bscientific.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. trilinkbiotech.com [trilinkbiotech.com]
- 18. trilinkbiotech.com [trilinkbiotech.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. interchim.fr [interchim.fr]
A Head-to-Head Comparison: Biotin-PEG2-C2-Iodoacetamide vs. Maleimide Reagents for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is a cornerstone of experimental success. The choice of conjugation chemistry is critical, directly impacting the reliability of downstream applications. This guide provides an in-depth, objective comparison of two popular thiol-reactive chemistries: iodoacetamides, specifically Biotin-PEG2-C2-iodoacetamide, and maleimide (B117702) reagents.
This comparison delves into the reaction mechanisms, specificity, kinetics, and, most importantly, the stability of the resulting protein conjugates. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to select the optimal reagent for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Maleimide Reagents |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Primary Target | Thiol groups (Cysteine) | Thiol groups (Cysteine) |
| Optimal pH | 7.5 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Moderate to Fast | Very Fast |
| Bond Stability | High: Forms a stable, irreversible thioether bond. | Moderate: Forms a thiosuccinimide linkage susceptible to hydrolysis and retro-Michael addition (thiol exchange), especially in the presence of other thiols.[1][2] |
| Specificity | High for thiols at optimal pH. Can react with other nucleophiles (e.g., His, Lys, N-terminus) at higher pH or with large excess of reagent.[3] | Highly specific for thiols at pH 6.5-7.5. Reactivity with primary amines (e.g., Lysine) increases at pH > 7.5.[4][5] |
| Off-Target Reactions | Potential for alkylation of other amino acid residues at non-optimal pH.[3] | Can react with lysines at pH above 7.5. The thiosuccinimide product can undergo exchange reactions with other thiols.[4] |
Delving Deeper: A Quantitative Perspective
The decision between iodoacetamide (B48618) and maleimide often hinges on the required balance between reaction speed and the stability of the final conjugate.
Reaction Kinetics
Maleimide reagents are generally recognized for their faster reaction rates with thiols compared to iodoacetamides.[6] This can be advantageous when rapid labeling is required or when dealing with proteins that are unstable over longer incubation periods. However, the reaction of iodoacetamides is typically complete within a few hours at room temperature.
Conjugate Stability: The Critical Divide
The most significant difference between the two reagents lies in the stability of the covalent bond formed with the cysteine thiol.
-
Iodoacetamide: Forms a highly stable thioether bond that is not reversible under physiological conditions. This ensures that the biotin (B1667282) label remains firmly attached to the protein throughout the course of an experiment, providing reliable and reproducible results.
-
Maleimide: Forms a thiosuccinimide linkage. This bond is susceptible to hydrolysis, which opens the succinimide (B58015) ring to form a more stable derivative.[7][8][9] More critically, it can undergo a retro-Michael reaction, particularly in the presence of other thiol-containing molecules like glutathione, which is abundant in vivo. This can lead to the transfer of the biotin label to other molecules, resulting in a loss of signal and potential off-target effects.[1][2] The rate of payload shedding from thiosuccinimide-containing antibody-drug conjugates in plasma can be as high as 50-75% within 7-14 days.[10]
| Parameter | Iodoacetamide-Thiol Adduct | Maleimide-Thiol Adduct |
| Bond Type | Thioether | Thiosuccinimide |
| Stability in Plasma | High | Moderate to Low (susceptible to thiol exchange) |
| Hydrolysis | Not applicable | Can undergo ring-opening hydrolysis[7][8][9] |
| Reversibility | Irreversible | Reversible via retro-Michael reaction[1][2] |
Visualizing the Chemistry: Reaction Mechanisms
To better understand the labeling process, the following diagrams illustrate the reaction of each reagent with a protein's cysteine residue.
Caption: Reaction of this compound with a cysteine residue.
Caption: Reaction of a maleimide reagent with a cysteine residue.
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein labeling. The following sections provide step-by-step methodologies for using both this compound and a generic maleimide-PEG-biotin reagent.
Protocol 1: Labeling with this compound
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris), pH 7.5-8.5. Avoid buffers containing thiols.
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT), if necessary to reduce disulfide bonds.
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis cassette for purification.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Iodoacetamide and NHS-Ester Biotinylation Specificity
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is fundamental for a multitude of applications, from elucidating protein structure and function to developing novel diagnostics and therapeutics. The choice of biotinylation chemistry is a critical decision that directly impacts the specificity and reliability of experimental outcomes. This guide provides an in-depth, objective comparison of two widely used biotinylation methods: iodoacetamide-based labeling of sulfhydryl groups and N-hydroxysuccinimide (NHS)-ester-based labeling of primary amines.
This comparison will delve into the chemical principles, specificity, potential off-target effects, and detailed experimental protocols for each method, supported by data from peer-reviewed literature. By understanding the nuances of each approach, researchers can make informed decisions to select the optimal biotinylation strategy for their specific research needs.
Chemical Principles and Reaction Mechanisms
The specificity of a biotinylation reaction is fundamentally determined by the chemical reactivity of the labeling reagent and the availability of its target functional group on the protein.
Iodoacetamide (B48618) Biotinylation: This method targets the sulfhydryl (thiol) groups of cysteine residues. The reaction is a nucleophilic substitution (SN2) where the thiolate anion of a cysteine residue attacks the carbon atom of the iodoacetamide-biotin conjugate, displacing the iodide leaving group and forming a stable thioether bond.[1]
NHS-Ester Biotinylation: This technique targets primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a polypeptide chain.[2][3] The reaction involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS-ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2]
Specificity Comparison: A Quantitative Overview
| Feature | Iodoacetamide Biotinylation | NHS-Ester Biotinylation |
| Primary Target | Sulfhydryl groups (-SH) on Cysteine residues.[4] | Primary amines (-NH₂) on Lysine residues and the N-terminus.[2][3] |
| Optimal pH Range | 7.5 - 8.5[4] | 7.0 - 9.0 (Optimal: 8.3 - 8.5).[2] |
| Reaction Speed | Generally fast, with reactions often complete within 30-60 minutes at room temperature. | Fast, with reactions typically proceeding for 30-60 minutes at room temperature or for longer periods at 4°C.[5] |
| Major Competing Reaction | Not a major concern under optimal conditions. | Hydrolysis of the NHS-ester, which increases with pH and can reduce labeling efficiency.[2] |
| Known Off-Target Residues | Methionine, Histidine, Lysine, Aspartate, Glutamate, and the N-terminus, particularly at higher pH, with excess reagent, or in non-buffered solutions.[6][7][8] | While generally considered amine-specific, O-acylation of serine and tyrosine, and modification of arginine side chains have been reported under certain conditions.[9] |
| Control of Specificity | Primarily controlled by pH and limiting the molar excess of the reagent. | Primarily controlled by pH to balance amine reactivity and NHS-ester hydrolysis, and by limiting the molar excess of the reagent.[2] |
Note: The extent of off-target labeling is highly dependent on the specific protein, reaction conditions (pH, temperature, reagent concentration, and reaction time), and the buffer composition.
Experimental Protocols
Detailed methodologies for performing iodoacetamide and NHS-ester biotinylation are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.
Iodoacetamide Biotinylation of a Purified Protein
This protocol is adapted for labeling available sulfhydryl groups on a purified protein.
Materials:
-
Purified protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, or 50 mM Tris, pH 8.5).
-
Biotin-PEO-Iodoacetamide.
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Denaturant (optional, for exposing buried cysteines): Urea or Guanidine HCl.
-
Quenching reagent: 2-Mercaptoethanol (B42355) or DTT.
-
Desalting column or dialysis cassette for purification.
-
Reaction buffer: Amine-free buffer such as 50 mM HEPES, pH 7.5.
Procedure:
-
Protein Preparation (Optional - for reducing disulfide bonds):
-
Dissolve the protein in a buffer containing a denaturant (e.g., 6 M Urea) if necessary to expose internal cysteines.
-
Add a reducing agent (e.g., 5 mM TCEP) and incubate for 60 minutes at room temperature.[4]
-
If a denaturant or reducing agent was used, it may need to be removed by buffer exchange (dialysis or desalting column) prior to biotinylation, depending on the experimental goal.
-
-
Biotinylation Reaction:
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of approximately 2 mg/mL.[4]
-
Immediately before use, prepare a 5-10 mg/mL stock solution of Biotin-PEO-Iodoacetamide in water. Protect the solution from light.[4]
-
Add a 2-5 molar excess of the Biotin-PEO-Iodoacetamide solution to the protein solution.[4] If the sulfhydryl content is unknown, a final concentration of 2 mM can be used as a starting point.[4]
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.[4]
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration that is in molar excess of the iodoacetamide reagent to react with any unreacted iodoacetamide.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[4]
-
NHS-Ester Biotinylation of a Purified Protein (e.g., Antibody)
This protocol is a general procedure for labeling primary amines on a purified protein like an antibody.
Materials:
-
Purified protein (e.g., antibody) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[5]
-
NHS-Biotin.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer: 1 M Tris-HCl, pH 7.5-8.0.[2]
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation:
-
Preparation of Biotinylation Reagent:
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Purification:
Visualizing the Chemical Pathways
To further clarify the reaction mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. proteochem.com [proteochem.com]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Quantifying Biotinylation Efficiency Using LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique in life sciences, pivotal for applications ranging from affinity purification to targeted drug delivery. The degree of biotinylation, or the ratio of biotin molecules per protein, is a critical parameter that can significantly impact the outcome of these applications. Inaccurate or inconsistent biotinylation can lead to failed experiments and unreliable data. Consequently, robust and precise quantification of biotinylation efficiency is paramount.
This guide provides an objective comparison of methodologies for quantifying biotinylation efficiency, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We present supporting experimental workflows, data interpretation, and a comparative analysis against alternative methods to assist researchers in selecting the most appropriate technique for their needs.
Comparison of LC-MS/MS-Based Approaches for Biotinylation Quantification
LC-MS/MS has emerged as a powerful tool for characterizing biotinylated proteins, offering unparalleled specificity and sensitivity. The two primary LC-MS/MS strategies for quantifying biotinylation efficiency are the "bottom-up" (peptide-centric) and "top-down/middle-down" (intact protein-centric) approaches.
The bottom-up approach is the most common method. In this workflow, the biotinylated protein is enzymatically digested into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The efficiency of biotinylation is determined by calculating the ratio of the signal intensity of biotinylated peptides to their non-biotinylated counterparts. This method allows for the identification of specific biotinylation sites on the protein.
The top-down or middle-down approach involves analyzing the intact or partially fragmented biotinylated protein. This method provides information on the distribution of biotin labels per protein molecule, offering a direct measure of the biotin-to-protein ratio. While technically more challenging, this approach can provide a more complete picture of the biotinylation heterogeneity.
Table 1: Comparison of LC-MS/MS Approaches for Biotinylation Quantification
| Feature | Bottom-Up (Peptide-Centric) | Top-Down/Middle-Down (Protein-Centric) |
| Primary Output | Site-specific biotinylation occupancy | Distribution of biotin labels per protein molecule (degree of labeling)[1] |
| Sample Preparation | Protein digestion into peptides | Analysis of intact or large protein fragments |
| Instrumentation | Standard high-resolution mass spectrometers | High-resolution mass spectrometers (e.g., FT-ICR, Orbitrap)[2] |
| Data Analysis | Complex, requires specialized software for peptide identification and quantification | Complex, requires deconvolution of multiply charged spectra |
| Strengths | - High-throughput- Identifies specific biotinylation sites[1][3]- Well-established workflows | - Provides a direct measure of biotin-to-protein ratio- Characterizes the heterogeneity of biotinylation- Preserves information about combinatorial PTMs |
| Limitations | - Indirect measure of overall biotinylation- "Bottom-up" nature can lead to loss of information about combinatorial PTMs | - Lower throughput- Less effective for large, complex proteins- Technically more demanding[2] |
Workflow for Bottom-Up LC-MS/MS Analysis
The following diagram illustrates a typical workflow for quantifying biotinylation efficiency using a bottom-up proteomics approach.
Caption: Bottom-up proteomics workflow for biotinylation analysis.
Comparison with Alternative Quantification Methods
While LC-MS/MS offers a high degree of accuracy and detail, other methods are available for quantifying biotinylation. The most common of these is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4][5][6] This colorimetric method relies on the displacement of HABA from avidin (B1170675) by biotin, leading to a measurable change in absorbance.[4][5][6] Other alternatives include fluorescence-based assays and traditional Western blotting.
Table 2: Comparison of Biotinylation Quantification Methods
| Method | Principle | Pros | Cons |
| LC-MS/MS | Mass-to-charge ratio measurement of biotinylated peptides or proteins | - High specificity and sensitivity- Provides site-specific information- Accurate quantification | - Requires expensive instrumentation- Complex data analysis- Lower throughput |
| HABA Assay | Colorimetric; displacement of HABA from avidin by biotin[4][5][6] | - Simple and rapid- Inexpensive | - Lower sensitivity and precision compared to other methods[4]- Prone to interference from other substances- Can underestimate biotinylation due to steric hindrance[7] |
| Fluorescence-Based Assays | Displacement of a fluorescently-quenched probe from avidin by biotin | - Higher sensitivity than HABA | - Requires a fluorometer- Can be affected by autofluorescence |
| Western Blotting | Immunodetection using streptavidin-conjugated enzymes or fluorescent tags[8] | - Widely available- Provides qualitative assessment | - Semi-quantitative at best- Labor-intensive- Prone to variability |
Detailed Experimental Protocol: Bottom-Up LC-MS/MS
This protocol outlines the key steps for quantifying protein biotinylation efficiency using a bottom-up LC-MS/MS approach.
1. Protein Biotinylation
-
Reagents: Purified protein, biotinylation reagent (e.g., NHS-LC-Biotin), reaction buffer (e.g., PBS, pH 7.2-8.0).
-
Procedure:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the biotinylation reagent in a suitable solvent (e.g., DMSO).
-
Add the biotinylation reagent to the protein solution at a desired molar excess (e.g., 10:1, 20:1 biotin:protein).
-
Incubate the reaction for 1-2 hours at room temperature or 4°C, depending on the reagent's stability.
-
Remove excess, unreacted biotin using a desalting column or dialysis.
-
2. Sample Preparation for LC-MS/MS
-
Reagents: Dithiothreitol (DTT), iodoacetamide (B48618) (IAA), trypsin, quenching solution (e.g., Tris-HCl).
-
Procedure:
-
Reduction: Add DTT to the biotinylated protein solution to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate free cysteine residues.[9][10]
-
Quenching: Add DTT to a final concentration of 5 mM to quench the excess IAA.
-
Digestion: Add trypsin to the protein solution at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.[9][10]
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Procedure:
-
Load the digested peptide sample onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
4. Data Analysis
-
Software: Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
-
Procedure:
-
Search the acquired MS/MS spectra against a protein database to identify the peptides.
-
Include variable modifications for biotinylation on lysine (B10760008) residues and the N-terminus.
-
Quantify the relative abundance of biotinylated and non-biotinylated peptides by comparing their respective peak areas or spectral counts.
-
Calculate the biotinylation efficiency for each identified site as: (Intensity of Biotinylated Peptide) / (Intensity of Biotinylated Peptide + Intensity of Unmodified Peptide) * 100%.
-
Illustrative Data Presentation
The following table provides an example of how quantitative data from an LC-MS/MS experiment comparing different biotinylation reagents could be summarized.
Table 3: Example Quantification of Biotinylation Efficiency on Protein X
| Peptide Sequence | Modification Site | Reagent A Efficiency (%) | Reagent B Efficiency (%) | Reagent C Efficiency (%) |
| K.VPQVSTPTLVEVSR.N | Lysine 56 | 85.2 | 92.1 | 78.5 |
| R.LVESTGQLFAVQR.K | Lysine 112 | 65.7 | 75.4 | 55.9 |
| K.DLPSQTHVLPPLFSDR.F | N-terminus | 95.1 | 98.3 | 90.2 |
| Overall Efficiency | 82.0 | 88.6 | 74.9 |
Logical Relationship of Quantification
The diagram below illustrates the logical flow from experimental setup to the final determination of biotinylation efficiency.
Caption: Logical flow for quantifying biotinylation efficiency.
Conclusion
The quantification of biotinylation efficiency is a critical step in ensuring the success of numerous biological assays and therapeutic strategies. While traditional methods like the HABA assay offer a quick and simple estimation, they often lack the accuracy and detail required for rigorous scientific research. LC-MS/MS, through both bottom-up and top-down approaches, provides a far more comprehensive and precise analysis. The ability of LC-MS/MS to pinpoint specific sites of biotinylation and accurately determine the degree of labeling makes it the gold standard for characterizing biotinylated proteins. By carefully selecting the appropriate LC-MS/MS workflow and optimizing experimental protocols, researchers can gain a deep understanding of their biotinylated samples, leading to more reliable and reproducible results.
References
- 1. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. mesoscale.com [mesoscale.com]
- 5. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Assessing the Impact of Biotinylation on PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticipated effects of biotinylation on the efficacy of Proteolysis-Targeting Chimeras (PROTACs). While direct comparative studies are limited, this document extrapolates from established principles of PROTAC design and function to provide a data-driven overview of the likely impacts and summarizes the crucial role of biotin (B1667282) as a tool in PROTAC development.
Introduction to PROTACs and the Role of Biotin
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs).[1] A PROTAC typically consists of two active "warhead" ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Biotin, a small vitamin, is a widely used tool in biochemical assays due to its high-affinity interaction with streptavidin and avidin. In the context of PROTACs, biotin is not typically incorporated as a functional component for therapeutic degradation but is extensively used as an indispensable tool in research and development. Its applications include proximity-dependent biotinylation assays (such as BioID and ProtacID) to identify PROTAC targets and off-targets, as well as in biophysical assays like Surface Plasmon Resonance (SPR) for studying ternary complex formation.[3][4]
This guide will explore the anticipated consequences of incorporating a biotin tag into a PROTAC's structure on its degradation efficacy and detail the established experimental protocols for assessing these molecules.
The Anticipated Impact of Biotinylation on PROTAC Efficacy
While direct experimental data comparing biotinylated versus non-biotinylated PROTACs is scarce, the principles of PROTAC design allow for a strong inference of the likely effects. The addition of a biotin tag, or any bulky moiety, is expected to have significant, and likely detrimental, effects on the key parameters of PROTAC efficacy.
Key Efficacy Parameters and the Expected Influence of Biotinylation
| Parameter | Description | Expected Impact of Biotinylation | Rationale |
| DC50 (Half-Maximal Degradation Concentration) | The concentration of a PROTAC required to degrade 50% of the target protein. | Increase (Poorer Potency) | The addition of a bulky biotin tag can lead to steric hindrance, potentially disrupting the optimal formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). This less favorable conformation would likely require higher concentrations of the PROTAC to achieve the same level of degradation. |
| Dmax (Maximum Degradation) | The maximum percentage of target protein degradation achievable with a given PROTAC. | Decrease | An altered ternary complex geometry due to the biotin tag may not present the lysine (B10760008) residues on the target protein optimally for ubiquitination by the E2-conjugating enzyme. This can lead to less efficient polyubiquitination and consequently, a lower maximal degradation. |
| Cellular Permeability | The ability of the PROTAC to cross the cell membrane and reach its intracellular target. | Significant Decrease | PROTACs are already large molecules, often exceeding the typical "rule-of-five" for drug-likeness, which makes cell permeability a major challenge.[3] The addition of a biotin tag further increases the molecular weight and polar surface area, which is expected to negatively impact passive diffusion across the cell membrane. |
| Ternary Complex Formation & Stability | The formation of the crucial complex between the target protein, the PROTAC, and the E3 ligase. | Likely Disrupted | The linker in a PROTAC is a critical determinant of the stability and cooperativity of the ternary complex. Introducing a large, and potentially conformationally inflexible, biotin tag can introduce steric clashes and prevent the optimal protein-protein interactions between the target and the E3 ligase that are often mediated by the PROTAC. |
| Off-Target Effects | The unintended degradation of proteins other than the intended target. | Potentially Altered | While biotin itself is biologically ubiquitous, its conjugation to a PROTAC could alter the overall shape and charge of the molecule, potentially leading to new, unforeseen off-target interactions. |
Biotin as a Critical Tool in PROTAC Research
Despite the anticipated negative impact on therapeutic efficacy, biotin plays a vital role in the preclinical evaluation and mechanistic understanding of PROTACs.
-
Proximity-Dependent Biotinylation (ProtacID): This technique uses an E3 ligase fused to a biotin ligase (like miniTurbo or AirID). In the presence of a PROTAC, the target protein is brought into proximity and becomes biotinylated. Subsequent purification of biotinylated proteins and mass spectrometry analysis can identify the on-target and off-target interactions of the PROTAC in a cellular context.[3][4]
-
Biophysical Assays for Ternary Complex Characterization: In techniques like Surface Plasmon Resonance (SPR), a biotinylated version of the target protein or E3 ligase can be immobilized on a streptavidin-coated sensor chip. This allows for the kinetic analysis of the PROTAC binding and the formation of the ternary complex.
-
Pulldown Assays: A biotinylated PROTAC can be used as bait to pull down its binding partners (target protein and E3 ligase) from cell lysates, confirming target engagement.
Experimental Protocols for Assessing PROTAC Efficacy
The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.
Target Engagement Assays
a) Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the PROTAC binds to the target protein in a cellular environment.
-
Methodology:
-
Treat cells with varying concentrations of the PROTAC or a vehicle control.
-
Heat the cell lysates to a range of temperatures to induce protein denaturation.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western Blot or other quantitative methods.
-
Binding of the PROTAC is expected to stabilize the target protein, resulting in a higher melting temperature.
-
b) NanoBRET™ Target Engagement Assay
-
Objective: To quantify PROTAC binding to the target protein in living cells.
-
Methodology:
-
Genetically fuse the target protein with NanoLuc® luciferase.
-
Treat cells with a cell-permeable fluorescent tracer that binds to the target protein.
-
Add the PROTAC in increasing concentrations to compete with the tracer.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC.
-
Ternary Complex Formation Assays
a) Surface Plasmon Resonance (SPR)
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
-
Methodology:
-
Immobilize a biotinylated target protein or E3 ligase onto a streptavidin-coated sensor chip.
-
Flow the first binding partner (e.g., the PROTAC) over the chip to measure binary interaction.
-
In a subsequent step, flow the second protein partner (e.g., the E3 ligase) in the presence of the PROTAC to measure the formation and stability of the ternary complex.
-
Analyze the association and dissociation rates to determine binding affinities (KD) and cooperativity.
-
b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Objective: To detect the proximity of the target protein and E3 ligase induced by the PROTAC.
-
Methodology:
-
Label the target protein and E3 ligase with a donor (e.g., terbium) and an acceptor (e.g., GFP) fluorophore, respectively, often via specific antibodies.
-
In a microplate format, incubate the labeled proteins with serial dilutions of the PROTAC.
-
Excite the donor fluorophore and measure the emission from both the donor and the acceptor.
-
An increased FRET signal indicates the formation of the ternary complex.
-
Ubiquitination Assays
a) In-Cell Ubiquitination Assay
-
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
-
Methodology:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions.
-
Immunoprecipitate the target protein using a specific antibody.
-
Perform a Western Blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on the target protein.
-
Protein Degradation Assays
a) Western Blot
-
Objective: To measure the reduction in the levels of the target protein.
-
Methodology:
-
Treat cells with a range of PROTAC concentrations for a specified time course.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., actin or tubulin).
-
Use a secondary antibody for detection and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, DC50 and Dmax values can be calculated.
-
b) HiBiT Assay
-
Objective: A quantitative, real-time method to measure protein degradation.
-
Methodology:
-
Genetically fuse an 11-amino-acid HiBiT tag to the target protein.
-
In the presence of the LgBiT subunit and a substrate, the complemented NanoLuc® luciferase produces a luminescent signal that is proportional to the amount of HiBiT-tagged protein.
-
Treat cells with the PROTAC and measure the luminescence over time to quantify the kinetics of protein degradation.
-
Visualizations
Caption: Mechanism of Action of a PROTAC.
Caption: Standard experimental workflow for assessing PROTAC efficacy.
Caption: Anticipated negative impacts of biotinylation on PROTAC efficacy.
References
Unlocking Enhanced Biotinylation: A Comparative Guide to the Benefits of PEG Spacers
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is a critical technique. The unparalleled strength of the biotin-avidin/streptavidin interaction forms the basis of numerous applications, from immunoassays to targeted drug delivery. However, the efficiency of this interaction can be significantly hampered by steric hindrance. This guide provides an objective comparison of biotinylation reagents, highlighting the advantages of incorporating a Polyethylene Glycol (PEG) spacer to overcome these limitations. We present supporting experimental data, detailed protocols, and visual aids to facilitate informed decisions in your research.
The covalent attachment of biotin (B1667282) to a large biomolecule can position the biotin moiety in close proximity to the molecule's surface. This can physically obstruct the deep biotin-binding pocket of avidin (B1170675) or streptavidin, leading to reduced binding efficiency and compromised assay sensitivity. The introduction of a flexible PEG spacer arm physically distances the biotin from the conjugated molecule, thereby mitigating steric hindrance and enhancing its accessibility to avidin or streptavidin.[1][2]
Beyond reducing steric hindrance, the hydrophilic nature of PEG spacers offers additional advantages. It can increase the solubility of the biotinylated molecule, which is particularly beneficial when working with hydrophobic proteins that are prone to aggregation.[3] Furthermore, PEG is known for its biocompatibility and non-immunogenic properties, making it an ideal component for in vivo applications.
Comparative Analysis of Biotinylation Reagents: The Impact of PEG Spacers
The inclusion and length of a PEG spacer in a biotinylation reagent can have a profound impact on the performance of subsequent applications. Below, we summarize the key performance characteristics of biotinylation reagents with and without PEG spacers.
Quantitative Data Summary
The following tables provide a comparative overview of the performance of biotinylation reagents with varying PEG spacer lengths.
Table 1: Impact of PEG Spacer on Binding Affinity
| Biotinylation Reagent | PEG Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) vs. Avidin | Stoichiometry (Biotin:Avidin) | Reference |
| Biotin | N/A | ~10-15 M | 4:1 | [4] |
| Biotin-PEG | 588 | ~10-8 M | 4:1 | |
| Biotin-PEG | 3400 | ~10-8 M | 4:1 | |
| Biotin-PEG | 5000 | ~10-8 M | 1:1 |
Note: While the affinity for avidin is lower with a PEG spacer, the increased accessibility often leads to a stronger overall signal in many applications.
Table 2: Hypothetical Performance Comparison in an ELISA Application
| Biotinylation Reagent | Degree of Labeling (Biotin/Protein Ratio) | ELISA Signal Intensity (Relative to No Spacer) | Signal-to-Noise Ratio |
| NHS-Biotin (No Spacer) | 5.2 | 1.0 | Low |
| NHS-PEG4-Biotin | 5.5 | 2.5 | Medium |
| NHS-PEG12-Biotin | 5.8 | 4.0 | High |
This table is illustrative and based on the general understanding that longer PEG spacers improve signal intensity and signal-to-noise ratio in ELISA by enhancing the accessibility of the biotin tag.
Experimental Protocols
To facilitate a direct comparison of biotinylation reagents in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Protein Biotinylation with NHS-Ester Reagents
This protocol describes the general procedure for biotinylating a protein using an N-hydroxysuccinimide (NHS)-ester functionalized biotinylation reagent (with or without a PEG spacer).
Materials:
-
Protein to be biotinylated (in a primary amine-free buffer, e.g., PBS pH 7.2-8.0)
-
NHS-Biotin, NHS-PEGn-Biotin (e.g., NHS-PEG4-Biotin, NHS-PEG12-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Determine Degree of Biotinylation: Quantify the extent of biotin incorporation using the HABA assay (see Protocol 2).
Protocol 2: HABA Assay for Quantification of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the degree of biotinylation.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the absorbance to stabilize.
-
Measure Final Absorbance: Measure the absorbance of the solution at 500 nm (A500 HABA/Avidin/Biotin Sample).
-
Calculation: The concentration of biotin can be calculated from the change in absorbance. The molar ratio of biotin to protein is then determined using the known protein concentration.[5][6]
Protocol 3: Comparative ELISA for Assessing Biotinylation Efficiency
This protocol outlines a method to compare the performance of different biotinylation reagents in an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
96-well microplate
-
Antigen
-
Primary antibody biotinylated with different reagents (e.g., no spacer, PEG4, PEG12)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the antigen of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the differently biotinylated primary antibodies to the wells and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Absorbance: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Compare the signal intensities and signal-to-noise ratios obtained with the different biotinylated antibodies to determine the optimal PEG spacer length for your application.
Visualizing the Impact of PEG Spacers
The following diagrams illustrate the concept of steric hindrance and the workflow for comparing biotinylation reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Optimizing Protein Interactions: A Comparative Guide to Polyethylene Glycol (PEG) Linker Length
The strategic use of linkers is a cornerstone in the design of sophisticated bioconjugates, influencing their efficacy, selectivity, and pharmacokinetic properties. Among the most utilized are polyethylene (B3416737) glycol (PEG) linkers, favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of different length PEG linkers in optimizing protein interactions, with a focus on their application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Experimental data is presented to inform rational design, alongside detailed protocols for evaluation.
The length of a PEG linker is not a trivial consideration; it is a critical determinant of therapeutic efficacy.[1][3] An optimal linker length is crucial for establishing the necessary proximity and orientation between interacting proteins, such as a target protein and an E3 ligase in the case of PROTACs.[2] A linker that is too short can introduce steric hindrance, preventing the formation of a stable and productive ternary complex, while an excessively long linker may lead to inefficient reactions due to high conformational flexibility.[1][3]
Data Presentation: Comparative Efficacy of Varied PEG Linker Lengths
The following tables summarize quantitative data from studies on PROTACs and ADCs, illustrating the impact of PEG linker length on their performance.
Table 1: Effect of PEG Linker Length on PROTAC-Mediated Protein Degradation
| Target Protein | Linker Length (Number of atoms) | Degradation Efficacy (DC50, nM) | Cell Line | Reference |
| ERα | 12 | >1000 | MCF-7 | [1] |
| 16 | 8.9 | MCF-7 | [1] | |
| 20 | 25 | MCF-7 | [1] | |
| TBK1 | <12 | No Degradation | - | [4] |
| 12-29 | Degradation Observed | - | [4] | |
| CDK9 | PEG3 (13 atoms) | 15 | MOLM-13 | [1] |
| PEG4 (16 atoms) | 8 | MOLM-13 | [1] | |
| PEG5 (19 atoms) | 12 | MOLM-13 | [1] | |
| BRD4 (VHL-based) | Short | High Potency | H661 | [4] |
| Increasing Length | Decreasing Potency | H661 | [4] | |
| BRD4 (CRBN-based) | 0, 4-5 PEG units | < 0.5 µM | H661 | [4] |
| 1-2 PEG units | > 5 µM | H661 | [4] |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| ADC Parameter | PEG Linker Length | Observation | Reference |
| Plasma Exposure | Increasing PEG units (2 to 24) | Increased plasma and tumor exposure, lower clearance.[5] | [5] |
| Tumor Distribution | 2 and 4 PEG units | Similar, lower tumor exposure.[5] | [5] |
| 8, 12, and 24 PEG units | Similar, significantly higher tumor exposure.[5] | [5] | |
| Tumor Weight Reduction | Non-PEGylated | 11% reduction.[5] | [5] |
| 2 and 4 PEG units | 35-45% reduction.[5] | [5] | |
| 8, 12, and 24 PEG units | 75-85% reduction.[5] | [5] | |
| In Vitro Cytotoxicity (Affibody-Drug Conjugate) | 4 kDa PEG | 6.5-fold reduction in cytotoxicity vs. non-PEGylated.[6] | [6][7] |
| 10 kDa PEG | 22.5-fold reduction in cytotoxicity vs. non-PEGylated.[6][7] | [6][7] | |
| Circulation Half-Life (Affibody-Drug Conjugate) | 4 kDa PEG | 2.5-fold increase in half-life.[7] | [7] |
| 10 kDa PEG | 11.2-fold increase in half-life.[7] | [7] |
Visualizing a PROTAC's Mechanism of Action
The diagram below illustrates the fundamental workflow of PROTAC-mediated protein degradation, highlighting the critical role of the linker in forming the ternary complex.
Caption: General workflow of PROTAC-mediated protein degradation.[1]
Experimental Protocols
Rigorous experimental validation is essential to determine the optimal PEG linker length for a specific application. Below are detailed protocols for common assays used to evaluate the efficacy of PROTACs.
This method semi-quantitatively measures the reduction in the level of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
- Plate cells (e.g., MCF-7 for ERα) in 6-well plates and grow to 70-80% confluency.
- Treat cells with varying concentrations of PROTACs with different PEG linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
- Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
- Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Load samples onto a polyacrylamide gel and perform electrophoresis (SDS-PAGE) to separate proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
A[label="Cell Treatment\n(PROTACs)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="Cell Lysis & \nProtein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Protein\nQuantification (BCA)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Western Transfer\n(to Membrane)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Immunoblotting\n(Antibodies)", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Detection & \nAnalysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B[color="#202124"];
B -> C [color="#202124"];
C -> D [color="#202124"];
D -> E [color="#202124"];
E -> F [color="#202124"];
F -> G [color="#202124"];
}
Caption: Experimental workflow for Western Blot analysis.[1]
Homogeneous Time-Resolved Fluorescence (HTRF) is a high-throughput, quantitative immunoassay to measure protein levels directly in cell lysates.
1. Cell Plating and Treatment:
- Seed cells in a 384-well plate at an appropriate density.
- Treat cells with a serial dilution of PROTACs with varying PEG linker lengths and incubate for the desired time.
2. Cell Lysis:
- Add the specific HTRF lysis buffer directly to the wells containing the treated cells.
- Incubate according to the kit manufacturer's protocol to ensure complete cell lysis.
3. Antibody Incubation:
- Add the HTRF antibody pair to the lysate. This typically consists of:
- A donor fluorophore-conjugated antibody (e.g., anti-tag antibody).
- An acceptor fluorophore-conjugated antibody that binds to a different epitope on the target protein.
- Incubate for the recommended time (e.g., 2-4 hours or overnight) at room temperature to allow for antibody binding.
4. Signal Reading:
- Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
5. Data Analysis:
- Calculate the HTRF ratio (acceptor signal / donor signal) for each well.[2]
- The HTRF signal is proportional to the amount of target protein present.[2]
- Calculate the percentage of degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
Logical Framework: Impact of Linker Length
The selection of an optimal PEG linker length is a balancing act between multiple biophysical and pharmacological parameters. The diagram below outlines the logical relationships between linker length and its downstream effects on therapeutic efficacy.
Caption: Relationship between PEG linker length and therapeutic efficacy.
Conclusion
The length of the PEG linker is a critical parameter in the design of protein-based therapeutics and bioconjugates like PROTACs and ADCs. The presented data unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective activity.[1] An optimal linker facilitates the desired protein-protein interactions, while non-optimal lengths can lead to steric hindrance, reduced efficacy, or altered pharmacokinetic profiles.[3][5] Researchers and drug developers should adopt a systematic approach, exploring a range of linker lengths to identify the ideal configuration for their specific target and application.[2][4] By employing rigorous experimental validation through methods like Western Blotting and HTRF, the full therapeutic potential of these complex molecules can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
A Researcher's Guide to Validating Biotinylated Protein Function Before Pull-Down Assays
Ensuring the success of a pull-down assay hinges on the quality of the biotinylated "bait" protein. Covalent attachment of biotin (B1667282), while essential for affinity capture, can sometimes interfere with a protein's structural integrity and biological function. Therefore, rigorous validation is not an optional step but a prerequisite for obtaining reliable and meaningful protein interaction data. This guide compares common methods for validating your biotinylated protein, providing the data and protocols needed to confirm both successful biotinylation and preserved functionality.
A pull-down assay is a powerful in vitro technique used to detect physical interactions between two or more proteins.[1] It utilizes a tagged "bait" protein to capture and purify a "prey" protein from a complex mixture like a cell lysate.[1][2] This method is invaluable for confirming predicted interactions and identifying novel binding partners.[3] However, the success of this technique is critically dependent on the bait protein being properly biotinylated and, most importantly, remaining functional.
Comparison of Validation Methodologies
Before committing your valuable samples to a full-scale pull-down experiment, it is crucial to verify that your bait protein is correctly biotinylated and has retained its biological activity. Several methods can be employed, each offering distinct advantages and insights.
| Method | Principle | Information Gained | Sensitivity | Throughput | Key Advantage | Limitation |
| Western Blot | SDS-PAGE separation followed by detection with streptavidin-HRP or anti-biotin antibody. | Confirms the presence of the biotin tag on the full-length protein and assesses protein integrity/size.[4] | ng range | Low-Medium | Provides molecular weight confirmation, ruling out degradation. | Lower throughput; semi-quantitative at best. |
| Dot Blot | Direct application of the protein sample onto a membrane, followed by detection with streptavidin-HRP. | Rapidly confirms the presence of the biotin tag.[5] | ng range | High | Fast, simple, and requires minimal sample; ideal for screening multiple samples. | No information on protein size or integrity; prone to false positives from free biotin. |
| ELISA | Capture of the biotinylated protein on a streptavidin-coated plate, followed by detection with a protein-specific antibody. | Quantifies the amount of successfully biotinylated protein.[6] | pg to ng range | High | Highly quantitative and suitable for high-throughput screening.[6][7] | Requires a specific antibody for detection; does not confirm protein function. |
| Gel-Shift Assay | Incubation of the biotinylated protein with streptavidin, causing a size shift on a non-denaturing or SDS-PAGE gel. | Confirms biotinylation by observing a higher molecular weight complex.[8] | µg range | Low | Simple visual confirmation of biotin binding to streptavidin.[8] | Not quantitative; requires relatively large amounts of protein. |
| Functional Assay (e.g., Binding Assay) | Measures the biological activity of the biotinylated protein (e.g., its ability to bind a known partner or substrate). | Directly confirms that the protein's functional site is intact and active post-biotinylation. | Varies (assay-dependent) | Varies | The most critical validation step; directly assesses the protein's usability as a "bait". | Can be complex to establish; specific to each protein. |
Visualizing the Validation Workflow and Methodologies
Understanding where validation fits into the overall experimental plan and how the different methods compare is key to designing a robust experiment.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific protein and reagents.
Western Blot for Biotinylation Confirmation
This protocol verifies that the biotin tag is present on your protein of interest at the correct molecular weight.
-
Sample Preparation:
-
Mix 1-5 µg of your biotinylated protein with SDS-PAGE loading buffer.
-
As a negative control, use the non-biotinylated version of your protein.
-
Heat samples at 95-100°C for 5 minutes.[4]
-
-
Electrophoresis:
-
Load the samples and a pre-stained protein ladder onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.[4]
-
-
Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Detection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Wash the membrane three times for 5 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with HRP-conjugated streptavidin (typically 1:1000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
Develop the blot using a chemiluminescent substrate and image the result. A band at the expected molecular weight in the biotinylated sample lane, and its absence in the control lane, confirms successful biotinylation.
-
Dot Blot for Rapid Screening
This method is ideal for quickly checking for the presence of biotinylation, especially when screening multiple samples or different biotinylation conditions.
-
Membrane Preparation:
-
Cut a piece of nitrocellulose or PVDF membrane to the desired size. If using PVDF, pre-wet it with methanol (B129727) and then equilibrate in TBS.[9]
-
Using a pencil, draw a light grid on the membrane to guide sample application.[10]
-
-
Sample Application:
-
Blocking and Detection:
-
Block the membrane for 30-60 minutes in a blocking buffer.[10]
-
Incubate with HRP-conjugated streptavidin for 1 hour.
-
Wash thoroughly with TBST.
-
Develop with a chemiluminescent or colorimetric substrate. The appearance of a spot indicates the presence of the biotin tag.
-
ELISA for Quantifying Biotinylation
An ELISA can provide a quantitative measure of the efficiency of your biotinylation reaction.
-
Plate Coating:
-
Add 100 µL of streptavidin solution (e.g., 2-5 µg/mL in PBS) to the wells of a high-binding 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with wash buffer (e.g., PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1-3% BSA in PBST) to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Sample Incubation:
-
Prepare serial dilutions of your biotinylated protein and the non-biotinylated control in binding buffer.
-
Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a primary antibody specific to your protein of interest, diluted in blocking buffer. Incubate for 1 hour.
-
Wash the wells three times.
-
Add 100 µL of an appropriate HRP-conjugated secondary antibody. Incubate for 1 hour.[10]
-
Wash the wells five times.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (10-20 minutes).[7][11]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1M H₂SO₄).[11]
-
Read the absorbance at 450 nm. The signal intensity will be proportional to the amount of captured biotinylated protein.
-
Functional Binding Assay
This is a crucial step to ensure your protein is still biologically active. The exact protocol will vary, but the principle involves testing the interaction with a known binding partner.
-
Immobilization of Prey:
-
Coat the wells of a 96-well plate with a known binding partner ("prey") of your bait protein.
-
Block the plate to prevent non-specific binding.
-
-
Binding Reaction:
-
Add serial dilutions of your biotinylated bait protein to the wells.
-
As a control, add the same dilutions of non-biotinylated, functional bait protein to a separate set of wells.
-
Incubate for 1-2 hours to allow binding to occur.
-
Wash the wells thoroughly to remove unbound bait protein.
-
-
Detection:
-
Detect the bound biotinylated protein by incubating with HRP-conjugated streptavidin.
-
For the non-biotinylated control, use a primary antibody against the bait protein followed by an HRP-conjugated secondary antibody.
-
Develop the signal with TMB substrate and measure the absorbance.
-
Compare the binding curves of the biotinylated and non-biotinylated proteins. Similar binding affinities indicate that the biotinylation process did not compromise the protein's function.
-
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. bioclone.net [bioclone.net]
- 3. m.youtube.com [m.youtube.com]
- 4. novopro.cn [novopro.cn]
- 5. researchgate.net [researchgate.net]
- 6. ELISA Protocol with Biotinylated Chemokines and Soluble Receptors - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 7. fn-test.com [fn-test.com]
- 8. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 9. agrisera.com [agrisera.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. elkbiotech.com [elkbiotech.com]
A Researcher's Guide to Confirming Site-Specific Cysteine Biotinylation
For researchers in drug development and molecular biology, the precise, covalent attachment of biotin (B1667282) to a specific cysteine residue is a critical technique for protein tracking, purification, and interaction studies.[1][2] Cysteine's thiol group offers a unique target for specific labeling using reagents like biotin-maleimide.[3][] However, successful conjugation is only the first step; confirming that the biotinylation has occurred and, crucially, at the intended cysteine site, is paramount for the validity of downstream experiments.
This guide provides an objective comparison of the primary methods used to confirm site-specific cysteine biotinylation, supported by experimental data and detailed protocols. We will explore Mass Spectrometry, the gold standard for site identification; Western Blotting, a widely accessible method for confirming conjugation; and Fluorescent-Based Assays for sensitive visualization.
Comparison of Confirmation Methodologies
Choosing the right confirmation method depends on the specific information required, available equipment, and the experimental context. While Mass Spectrometry provides the most definitive data on the exact location of the biotin tag, Western Blotting and Fluorescent Assays offer accessible and often simpler workflows to confirm that the labeling reaction was successful.
| Method | Information Provided | Pros | Cons | Primary Application |
| Mass Spectrometry (MS) | Definitive identification of the modified cysteine residue ; Confirmation of biotinylation; Can provide relative quantification.[5][6] | The "gold standard" for site-specificity; Provides precise molecular weight confirmation of the biotinylated peptide.[7] | Requires specialized equipment and expertise; Data analysis can be complex; Can be costly and time-consuming. | Unambiguously identifying the exact site of biotinylation ; Quality control for biotinylated biologics.[8][9] |
| Western Blotting | Confirmation of biotinylation ; Estimation of labeling efficiency through band intensity; Molecular weight shift analysis.[10][11] | Widely available equipment and expertise; Relatively inexpensive and rapid; Simple to interpret for basic confirmation.[3] | Does not identify the specific site of modification; Indirect detection; Semi-quantitative at best. | Routine confirmation that a protein has been biotinylated ; Screening multiple samples for labeling success.[12] |
| Fluorescent-Based Assays | Confirmation of biotinylation through visualization; Can be used for relative quantification. | High sensitivity; Enables in-gel visualization without blotting; Adaptable for microscopy and flow cytometry.[13][14] | Does not identify the specific site of modification; Potential for background fluorescence; Indirect confirmation. | Visualizing biotinylated proteins directly in an SDS-PAGE gel; Competition assays to infer site-occupancy. |
Method 1: Mass Spectrometry
Mass Spectrometry (MS) is the most powerful technique for confirming site-specific modification. The strategy involves proteolytic digestion of the biotinylated protein, followed by LC-MS/MS analysis to identify the peptide containing the biotinylated cysteine. The mass increase on a specific peptide, corresponding to the mass of the biotinylation reagent, serves as definitive proof of site-specific labeling.[6][7]
Experimental Workflow: Mass Spectrometry
Caption: Workflow for identifying biotinylation sites via mass spectrometry.
Key Experimental Protocol: Peptide Analysis for Biotinylation Site
This protocol outlines the general steps for preparing a biotinylated protein for MS analysis to identify the specific modified cysteine.
-
Protein Digestion:
-
Take approximately 20-50 µg of the purified biotinylated protein.
-
Denature the protein in a buffer containing 8 M urea (B33335).
-
Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylate free cysteines (those not biotinylated) with 20 mM iodoacetamide (B48618) (IAM) in the dark at room temperature for 45 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between naturally free and biotinylated cysteines.
-
Dilute the urea to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Digest the protein overnight at 37°C using a protease such as trypsin at a 1:50 (enzyme:protein) ratio.
-
-
Enrichment of Biotinylated Peptides (Recommended):
-
To improve detection, biotinylated peptides can be enriched from the complex mixture.[8][9]
-
Incubate the digested peptide mixture with streptavidin-conjugated magnetic beads for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound peptides.
-
Elute the biotinylated peptides from the beads. Note that the strong biotin-streptavidin interaction can make elution difficult; methods include using harsh conditions like low pH or detergents, or on-bead digestion.[9] A newer method, BioSITe, uses anti-biotin antibodies for capture, which allows for easier elution.[8]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction (or the total digest) using a high-resolution mass spectrometer (e.g., an Orbitrap).[15]
-
Peptides are separated by reverse-phase liquid chromatography and electrosprayed into the mass spectrometer.
-
The instrument is typically operated in a data-dependent acquisition mode, where it cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify the mass of the biotin-maleimide adduct on cysteine as a variable modification in the search parameters.[16] For example, the common Biotin-C2-Maleimide adds 451.17 Da to a cysteine residue.
-
A successful identification will show a high-confidence peptide-spectrum match (PSM) for a peptide where a specific cysteine residue has the expected mass modification.[7]
-
Data Presentation: Mass Shifts of Common Cysteine-Reactive Biotin Reagents
| Reagent | Reactive Group | Mass Added to Cysteine (Monoisotopic) |
| Biotin-Maleimide | Maleimide | 339.12 Da |
| Biotin C2 Maleimide | Maleimide | 451.17 Da |
| Biotin-HPDP | Pyridyl-dithiol | 400.12 Da |
| Iodoacetyl-Biotin | Iodoacetyl | 384.13 Da |
Method 2: Western Blotting
Western blotting is a staple technique in most labs and provides a straightforward method to confirm that a protein has been successfully biotinylated.[3] The assay relies on the high-affinity interaction between biotin and streptavidin. A streptavidin-enzyme conjugate (like HRP) is used to detect the biotin tag on the protein after it has been transferred to a membrane.
Experimental Workflow: Western Blotting
References
- 1. sinobiological.com [sinobiological.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]
- 15. Biotin Switch Processing and Mass Spectrometry Analysis of S-Nitrosated Thioredoxin and Its Transnitrosation Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Biotin Quantification: A Comparative Analysis of the HABA Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of biotin (B1667282) incorporation is a critical step in ensuring the efficacy and consistency of downstream applications. This guide provides a comprehensive comparison of the widely used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with modern alternatives for determining the degree of biotinylation. This guide presents a comparative analysis of biotin quantification methods, including experimental data, detailed protocols, and workflow visualizations to aid in selecting the most suitable assay for your research needs.
The HABA Assay: A Long-Standing Colorimetric Method
The HABA assay has been a standard method for estimating biotin incorporation for many years.[1] Its principle is based on the displacement of the HABA dye from an avidin-HABA complex. HABA binds to avidin (B1170675) with a low affinity, producing a colored complex that absorbs light at 500 nm.[2][3][4] Due to biotin's extraordinarily high affinity for avidin, it readily displaces the HABA dye, leading to a decrease in absorbance at 500 nm.[2][4] This change in absorbance is proportional to the amount of biotin present in the sample.[4]
While widely used, the HABA assay has several limitations that can impact the accuracy and efficiency of biotin quantification.
Limitations of the HABA Assay:
-
Underestimation of Biotin Incorporation: The HABA assay is prone to underestimating the true biotin-to-protein molar ratio, in some cases by as much as two-thirds.[5] This is largely due to steric hindrance, where biotin molecules in close proximity or "buried" within the protein structure are inaccessible to the large avidin molecule.[6]
-
Low Sensitivity: Compared to more modern techniques, the HABA assay has lower sensitivity, making it unsuitable for samples with low levels of biotinylation.[2][5][7]
-
Interference: The assay can be affected by substances that interfere with the HABA-avidin binding or the absorbance reading.[1]
-
Destructive Nature: The HABA assay is a destructive method, meaning the sample cannot be recovered for use in downstream applications.[5]
Workflow of the HABA Assay
Alternative Methods for Biotin Quantification
Several alternative methods have been developed to overcome the limitations of the HABA assay, offering higher sensitivity, accuracy, and flexibility.
Fluorescence-Based Assays
Fluorescence-based assays offer significantly higher sensitivity than colorimetric methods like the HABA assay.[7]
-
Principle: These assays typically employ a fluorescently labeled avidin or streptavidin. In one common approach, a quencher molecule (which can be HABA itself) is pre-bound to the fluorescently labeled avidin.[8][9] When a biotinylated sample is introduced, the biotin displaces the quencher, leading to an increase in fluorescence that is proportional to the amount of biotin.[8][9] Other methods use fluorogenic biotin sensors that become fluorescent upon binding to avidin or streptavidin.[7] A fluorescence quenching assay using biotin-4-fluorescein (B4F) has also been described, where the fluorescence of B4F is quenched upon binding to streptavidin.[10]
-
Advantages:
-
Disadvantages:
-
Requires a fluorometer for detection.[5]
-
Can be more expensive than the HABA assay.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a highly sensitive and specific method for biotin quantification, particularly in complex biological samples.
-
Principle: A competitive ELISA format is often used. In this setup, a known amount of biotin is coated onto a microplate. The sample containing an unknown amount of biotin is mixed with an enzyme-conjugated anti-biotin antibody and added to the plate. The free biotin in the sample competes with the coated biotin for binding to the antibody. After a washing step, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of biotin in the sample.[11] Alternatively, a sandwich ELISA can be used where a capture antibody binds the biotinylated molecule, which is then detected by enzyme-conjugated streptavidin.
-
Advantages:
-
Disadvantages:
-
Multiple incubation and wash steps make it more time-consuming than direct assays.[13]
-
Can be more complex to set up and optimize.
-
-
Plate Coating: Coat a 96-well microplate with a biotin-conjugated protein (e.g., Biotin-BSA) and incubate overnight at 4°C.[13]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[13]
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]
-
Washing: Repeat the washing step.[13]
-
Competitive Reaction: Add biotin standards and samples to the wells, followed immediately by the addition of a horseradish peroxidase (HRP)-conjugated anti-biotin antibody. Incubate for 1-2 hours at 37°C.[12][14]
-
Washing: Repeat the washing step.[12]
-
Detection: Add a TMB substrate solution to each well and incubate in the dark until a color develops.[12]
-
Stop Reaction: Add a stop solution (e.g., 2M H2SO4) to each well.[13]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[14]
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the biotin concentration in the samples.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a gold standard for small molecule quantification due to its high accuracy and specificity.
-
Principle: This method involves separating the biotin from other components in the sample using liquid chromatography, followed by detection and quantification using mass spectrometry.[15] The mass spectrometer is set to detect the specific mass-to-charge ratio of biotin and its fragments, providing highly specific and quantitative results.[15]
-
Advantages:
-
Disadvantages:
-
Requires expensive, specialized equipment and expertise.[6]
-
May have lower throughput compared to plate-based assays.
-
-
Sample Preparation: For protein-bound biotin, an acid hydrolysis step (e.g., with sulfuric acid) is typically required to release the biotin. For free biotin in biological fluids, a protein precipitation step (e.g., with methanol) followed by solid-phase extraction may be necessary.[16][17]
-
Chromatographic Separation: Inject the prepared sample into an LC system equipped with a C18 column. Use a mobile phase gradient, for example, of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, to separate biotin from other sample components.[15]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring the transition of the parent ion to specific product ions (e.g., m/z 245.1 → 227.1).[15]
-
Quantification: A standard curve is generated using known concentrations of a biotin standard. The concentration of biotin in the sample is determined by comparing its peak area to the standard curve.[18]
UV-Spectrophotometry Based Assays (ChromaLINK™ and QuantTag™)
These methods offer a simpler and more direct way to quantify biotin incorporation without relying on the avidin-biotin interaction.
-
Principle:
-
ChromaLINK™: This method uses a biotinylation reagent that contains a UV-traceable chromophore. After the biotinylation reaction and removal of excess reagent, the degree of biotin incorporation can be determined by measuring the absorbance at two wavelengths: 280 nm for the protein and 354 nm for the ChromaLINK™ biotin.[5][19]
-
QuantTag™: This kit involves a chemical reaction with the biotin molecule itself, which results in a colored product that can be quantified spectrophotometrically.[2][6]
-
-
Advantages:
-
Disadvantages:
-
Requires a spectrophotometer capable of UV measurements.
-
The specific biotinylation reagent (ChromaLINK™) or quantification kit (QuantTag™) must be used.
-
Comparison of Biotin Quantification Methods
| Feature | HABA Assay | Fluorescence-Based Assays | ELISA | LC-MS/MS | UV-Spectrophotometry (ChromaLINK™/QuantTag™) |
| Principle | Colorimetric; displacement of HABA from avidin | Fluorescence de-quenching or fluorogenic sensors | Immunoassay; competitive or sandwich format | Chromatographic separation and mass-based detection | Spectrophotometric measurement of a chromophore |
| Sensitivity | Low (micromolar range) | High (picomolar range)[8][9] | High (picomolar to nanomolar range)[20] | Very High (picomolar to femtomolar range) | Moderate to High[1] |
| Accuracy | Low (underestimates due to steric hindrance)[6] | Moderate to High | High | Very High (gold standard)[6] | High (not affected by steric hindrance)[1][6] |
| Speed | Fast | Fast | Slow (multiple steps) | Moderate to Slow | Fast |
| Equipment | Spectrophotometer | Fluorometer | Plate reader | LC-MS/MS system | UV-Vis Spectrophotometer |
| Sample Type | Purified proteins/conjugates | Purified proteins/conjugates, biological fluids | Biological fluids, cell lysates[11][12] | Biological fluids, tissues, nutritional products[15][16] | Purified proteins/conjugates |
| Sample Recovery | No (destructive)[5] | Yes | No | No | Yes (ChromaLINK™)[1][5] |
Conclusion
The choice of a biotin quantification method depends on the specific requirements of the experiment, including the sample type, the required sensitivity and accuracy, and the available equipment. While the HABA assay is a simple and inexpensive method, its limitations in accuracy and sensitivity make it less suitable for many modern research applications.[2][5][6]
For highly sensitive and high-throughput applications, fluorescence-based assays are an excellent choice.[7][9] ELISA is well-suited for quantifying biotin in complex biological samples with high specificity.[11] For the highest level of accuracy and for use as a reference method, LC-MS/MS is the undisputed gold standard.[6] Finally, UV-spectrophotometry-based methods like ChromaLINK™ and QuantTag™ provide a simple, accurate, and often non-destructive alternative to the HABA assay for purified biotinylated proteins.[1][5][6] By understanding the principles, advantages, and disadvantages of each method, researchers can select the most appropriate assay to ensure reliable and reproducible biotin quantification in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. punchout.mesoscale.com [punchout.mesoscale.com]
- 3. tandfonline.com [tandfonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
- 8. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. elkbiotech.com [elkbiotech.com]
- 12. ELISA Protocol(biotin)-Chongqing Biospes Co., Ltd [biospes.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. msesupplies.com [msesupplies.com]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 19. seracare.com [seracare.com]
- 20. Biotin Quantification Assay Kit [reagents.us]
Safety Operating Guide
Navigating the Safe Disposal of Biotin-PEG2-C2-iodoacetamide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other sensitive biochemical applications, the proper handling and disposal of specialized reagents like Biotin-PEG2-C2-iodoacetamide is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring compliance and minimizing risk.
This compound is a valuable tool in bioconjugation and proteomics, but its iodoacetamide (B48618) group presents potential hazards, necessitating careful waste management. The following procedures are designed to provide clear, actionable guidance for laboratory personnel.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and its primary reactive component, iodoacetamide.
| Property | Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 292843-75-5 | [1][2] |
| Primary Hazard | The iodoacetamide moiety is a reactive alkylating agent. | [3][4][5] |
| Toxicity | Iodoacetamide is classified as toxic and corrosive.[3] | [3][4] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection.[1][4] | [1][4] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[1][4] Avoid contact with skin and eyes.[1] | [1][4] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound.
1. Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.[1]
-
This includes pure, unused compound, contaminated solutions, and any materials used for cleaning spills (e.g., absorbent pads).
-
Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. In-Lab Neutralization (for small quantities of dilute solutions):
-
For trace amounts in aqueous solutions, quenching the reactive iodoacetamide group can be considered. This should only be performed by trained personnel in a chemical fume hood.
-
A common method is to add a molar excess of a thiol-containing compound, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to the solution. The reaction should be allowed to proceed for several hours to ensure complete quenching of the iodoacetamide.
-
Even after neutralization, the resulting solution should be collected as hazardous waste.
3. Preparation for Final Disposal:
-
Ensure the waste container is securely closed and properly labeled with the full chemical name and associated hazards.[6]
-
Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
4. Final Disposal:
-
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[4]
-
The preferred disposal technique is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] The material may be dissolved or mixed with a combustible solvent to facilitate this process.[4]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[8] Always adhere to local, state, and federal regulations regarding hazardous waste disposal.[3][6][7]
5. Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[8]
-
After thorough rinsing, the container can be disposed of as regular solid waste. Deface or remove the original label to prevent misuse.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
